L-ANAP
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCXMNMUMGDJG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Principle of L-ANAP Fluorescence: A Technical Guide for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Dynamics with a Fluorescent Amino Acid
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for the site-specific interrogation of protein structure and function.[1][2] Its unique properties allow for real-time monitoring of protein conformational changes, protein-protein interactions, and the dynamics of ion channels, making it an invaluable asset in basic research and drug development.[1][3] This technical guide provides an in-depth overview of the core principles of this compound fluorescence, detailed experimental protocols, and data interpretation for its application in protein analysis.
The core strength of this compound lies in its ability to be genetically encoded into a protein of interest at virtually any desired position.[2] This is achieved through amber stop codon suppression technology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate this compound in response to a TAG codon introduced into the gene of interest.[4][5] Once incorporated, this compound acts as a small, minimally perturbative fluorescent probe. Its fluorescence is highly sensitive to the local environment, providing a direct readout of changes in protein conformation and dynamics.[6][7]
Core Principle: Environmental Sensitivity and Genetic Incorporation
The fluorescence of this compound is characterized by its sensitivity to the polarity of its microenvironment.[6][7] In a nonpolar, hydrophobic environment, this compound exhibits a blue-shifted emission spectrum and an increase in fluorescence intensity. Conversely, in a polar, aqueous environment, its emission is red-shifted and quenched.[6] This solvatochromism is the fundamental principle that allows this compound to report on conformational changes within a protein. As the protein folds, unfolds, or undergoes ligand-induced conformational shifts, the local environment around the incorporated this compound molecule changes, leading to a corresponding change in its fluorescence signal.
The site-specific incorporation of this compound is a key advantage over traditional fluorescent labeling methods, which often rely on bulky fluorescent proteins or chemical labeling of reactive residues like cysteine, which can be limited in their positioning and may perturb protein function.[1] The genetic encoding of this compound ensures a precise and homogenous population of labeled protein, enabling more accurate and detailed analysis.[2]
Quantitative Data: Photophysical Properties of this compound
The following table summarizes the key photophysical properties of this compound, providing a reference for experimental design and data analysis.
| Property | Value | Conditions | Reference(s) |
| Molar Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | In Ethanol at 360 nm | [8] |
| Excitation Maximum (λex) | ~360 nm | In Water | [2] |
| Emission Maximum (λem) | 420 nm - 490 nm | Dependent on solvent polarity (e.g., 420 nm in Ethyl Acetate, 490 nm in Water) | [2] |
| Quantum Yield (Φ) | 0.22 - 0.5 | Dependent on solvent polarity (e.g., 0.48 in Ethanol) | [2][9] |
| Fluorescence Lifetime (τ) | 1.3 - 3.3 ns | Biexponential decay in some protein environments | [10] |
| Förster Radius (R₀) for tmFRET with Cu²⁺-TETAC | ~17.6 Å | Assuming κ² = 2/3 | [2] |
| Förster Radius (R₀) for tmFRET with Co²⁺-NTA | ~12.4 Å | Assuming κ² = 2/3 | [2] |
Experimental Protocols
Site-Directed Mutagenesis for Amber Codon (TAG) Insertion
This protocol outlines the steps to introduce a TAG codon at the desired position in your gene of interest using PCR-based site-directed mutagenesis.
Materials:
-
High-fidelity DNA polymerase
-
dNTPs
-
Plasmid DNA containing the gene of interest
-
Mutagenic forward and reverse primers containing the TAG codon
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Protocol:
-
Primer Design: Design forward and reverse primers (typically 25-45 bases in length) that are complementary to the target sequence and contain the desired TAG mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[11][12]
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Use a thermal cycler with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. A final extension step is also recommended.[11]
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for at least 1 hour. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated plasmid containing the mutation.[13]
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.[7]
-
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate the plasmid DNA and verify the presence of the TAG mutation by DNA sequencing.
-
This compound Incorporation in Mammalian Cells
This protocol describes the expression of a protein containing this compound in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO)
-
Plasmid encoding the gene of interest with a TAG codon
-
pANAP plasmid (encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for this compound)
-
Transfection reagent
-
Cell culture medium
-
This compound methyl ester (a membrane-permeable form of this compound)[14]
Protocol:
-
Cell Seeding: Seed the mammalian cells in a suitable culture vessel (e.g., 12-well plate) and grow to 60-80% confluency.[15]
-
Transfection:
-
Co-transfect the cells with the plasmid encoding your gene of interest (containing the TAG codon) and the pANAP plasmid using a suitable transfection reagent.[16] Follow the manufacturer's protocol for the specific reagent used.
-
-
This compound Incubation:
-
Approximately 16-24 hours post-transfection, replace the culture medium with fresh medium containing 10 µM this compound methyl ester.[16]
-
-
Expression and Analysis:
-
Incubate the cells for an additional 24-48 hours to allow for protein expression.
-
The cells are now ready for fluorescence analysis (e.g., microscopy, spectroscopy).
-
This compound Incorporation in Xenopus Oocytes
This protocol is adapted for expressing this compound-containing proteins in Xenopus laevis oocytes, a common system for studying ion channels.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the gene of interest with a TAG codon
-
pANAP plasmid DNA
-
This compound
-
Injection needles and micromanipulator
Protocol:
-
Nuclear Injection of pANAP:
-
Cytoplasmic Injection of cRNA and this compound:
-
On the following day, co-inject the cRNA of your target protein and this compound into the cytoplasm of the oocytes.[4]
-
-
Incubation and Expression:
-
Analysis:
-
The oocytes are now ready for electrophysiological and fluorescence measurements, such as voltage-clamp fluorometry.
-
Mandatory Visualizations
Signaling Pathway: Ion Channel Gating
Caption: this compound reports on ion channel gating conformational changes.
Experimental Workflow: FRET-based Protein Conformational Change Analysis
Caption: Workflow for analyzing protein conformational changes using this compound in FRET.
Logical Relationship: Principle of Amber Codon Suppression for this compound Incorporation
Caption: The mechanism of site-specific this compound incorporation via amber suppression.
Conclusion
This compound fluorescence provides a high-resolution window into the dynamic world of proteins. Its ability to be genetically encoded with precision, coupled with its environmental sensitivity, makes it a superior tool for studying conformational changes that are central to protein function. The detailed protocols and data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively implement this powerful technique in their own investigations, ultimately accelerating our understanding of complex biological processes and the development of novel therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Dynamic landscape of the intracellular termini of acid-sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-clamp fluorometry for advancing mechanistic understanding of ion channel mechanisms with a focus on acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-clamp Fluorometry in Xenopus Oocytes Using Fluorescent Unnatural Amino Acids [jove.com]
- 5. Voltage-clamp fluorometry analysis of structural rearrangements of ATP-gated channel P2X2 upon hyperpolarization | eLife [elifesciences.org]
- 6. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Protein Conformational Changes Using a Large‐Scale Biophysical Sampling Augmented Deep Learning Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-Directed Mutagenesis [protocols.io]
- 12. web.stanford.edu [web.stanford.edu]
- 13. neb.com [neb.com]
- 14. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 15. cedarlanelabs.com [cedarlanelabs.com]
- 16. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
L-ANAP: A Technical Guide to a Versatile Fluorescent Probe in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool in biochemical and biophysical research. Its unique properties, including environmental sensitivity and the ability to be genetically encoded into proteins at specific sites, offer a high degree of precision for studying protein structure, dynamics, and interactions. This technical guide provides an in-depth overview of this compound's applications, quantitative properties, and detailed experimental protocols for its use in cutting-edge research, including Voltage Clamp Fluorometry (VCF) and Förster Resonance Energy Transfer (FRET) studies.
Introduction to this compound
This compound is a small, fluorescent unnatural amino acid (UAA) that can be site-specifically incorporated into proteins in both prokaryotic and eukaryotic cells using amber stop codon suppression technology.[1] This technique allows for the precise placement of a fluorescent probe within a protein's structure, overcoming the limitations of traditional labeling methods that often rely on bulky fluorescent proteins or non-specific chemical modifications.[1] The fluorescence of this compound is highly sensitive to the polarity of its local environment, making it an exceptional reporter of conformational changes in proteins.[2][3]
The key advantages of using this compound include:
-
Site-Specific Labeling: Genetic encoding allows for precise placement of the fluorophore at virtually any position within a protein of interest.[1]
-
Minimal Perturbation: Its small size minimizes potential disruption of the target protein's structure and function.
-
Environmental Sensitivity: this compound's fluorescence emission spectrum shifts in response to changes in the polarity of its microenvironment, providing a direct readout of local conformational changes.[4]
-
FRET Donor: this compound serves as an effective donor for Förster Resonance Energy Transfer (FRET) experiments, enabling the measurement of intramolecular and intermolecular distances.[5][6]
Quantitative Data Presentation
The photophysical properties of this compound are crucial for the design and interpretation of fluorescence-based experiments. The following tables summarize key quantitative data for this compound in various solvent environments.
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Water | ~352 | ~491 | ~0.3 |
| Ethanol | ~360 | ~475 | Not Reported |
| DMSO | Not Reported | ~453 | Not Reported |
| Ethyl Acetate | Not Reported | ~432 | Not Reported |
Table 1: Spectral Properties of this compound in Different Solvents. Data compiled from multiple sources.[4][5]
| Solvent | Lifetime (τ) |
| Aqueous Buffer | 1.3 ns and 3.3 ns (bi-exponential decay) |
Table 2: Fluorescence Lifetime of this compound. The bi-exponential decay suggests different conformational states or interactions with the local environment.[5]
Core Applications and Experimental Protocols
Site-Specific Incorporation of this compound via Amber Suppression
The genetic incorporation of this compound into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that recognizes the amber stop codon (UAG).[7][8]
Experimental Protocol: this compound Incorporation in Mammalian Cells (HEK293)
-
Plasmid Preparation:
-
Mutate the gene of interest to introduce a TAG (amber) stop codon at the desired incorporation site.
-
Prepare a plasmid encoding the orthogonal this compound-specific aminoacyl-tRNA synthetase (ANAP-RS) and its corresponding tRNA (tRNAPylCUA).
-
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Co-transfect the cells with the plasmid containing the TAG-mutated gene of interest and the ANAP-RS/tRNA plasmid using a suitable transfection reagent.
-
-
This compound Supplementation:
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with 10-20 µM this compound methyl ester (this compound-ME). The methyl ester form enhances cell permeability.[3]
-
-
Protein Expression and Harvest:
-
Incubate the cells for 24-48 hours to allow for expression of the this compound-containing protein.
-
Harvest the cells for subsequent analysis.
-
Voltage Clamp Fluorometry (VCF)
VCF is a powerful technique used to study the conformational dynamics of ion channels and other voltage-sensitive proteins in real-time. By incorporating this compound into a specific site, changes in its fluorescence can be correlated with changes in the membrane voltage, providing insights into the protein's gating mechanisms.[7][8]
Experimental Protocol: VCF in Xenopus Oocytes
-
Oocyte Preparation:
-
Surgically remove and defolliculate Xenopus laevis oocytes.
-
-
Microinjection:
-
Inject the nucleus of the oocytes with the cRNA of the target ion channel containing a TAG codon at the desired site, along with the cRNA for the ANAP-RS and a synthetic amber suppressor tRNA.
-
Co-inject this compound into the oocyte cytoplasm.
-
-
Incubation:
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for protein expression.
-
-
VCF Recording:
-
Place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.
-
Excite the incorporated this compound with a monochromator or laser and record the fluorescence emission using a photomultiplier tube.
-
Simultaneously record the ionic currents through the channel while applying a series of voltage steps.
-
Analyze the changes in fluorescence intensity in relation to the applied voltage and the corresponding channel currents.
-
Transition Metal Ion FRET (tmFRET)
tmFRET is a specialized FRET technique that uses a transition metal ion as the acceptor to measure short-range distances (10-25 Å) within a protein.[5][9] this compound serves as an excellent donor for tmFRET due to its spectral properties.[5][9]
Experimental Protocol: tmFRET with this compound and Cu2+
-
Protein Preparation:
-
Incorporate this compound at the donor site as described in section 3.1.
-
Introduce a cysteine residue at the desired acceptor site through site-directed mutagenesis.
-
-
Labeling with Metal Chelator:
-
FRET Measurement:
-
Measure the fluorescence emission spectrum of the this compound-labeled protein.
-
Add Cu2+ to the solution, which will be chelated by TETAC.
-
Measure the fluorescence emission spectrum again. The quenching of this compound fluorescence indicates FRET.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) from the degree of fluorescence quenching.
-
Determine the distance (r) between the donor and acceptor using the Förster equation: E = 1 / (1 + (r/R0)6), where R0 is the Förster distance.
-
Mandatory Visualizations
Experimental Workflow for this compound Incorporation and Analysis
Workflow for this compound incorporation and subsequent biophysical analysis.
Conceptual Signaling Pathway Studied by this compound FRET
GPCR activation studied by this compound FRET to monitor conformational changes.
Conclusion
This compound has proven to be an invaluable tool for the precise investigation of protein structure and function in a cellular context. Its ability to be genetically encoded, coupled with its sensitivity to the local environment, provides researchers with a versatile probe for a wide range of applications. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption of this compound-based methodologies for scientists and drug development professionals seeking to unravel complex biological processes at the molecular level. As the toolbox for unnatural amino acid incorporation continues to expand, the applications of this compound and similar probes are poised to further revolutionize our understanding of the dynamic proteome.
References
- 1. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 2. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANAP: an integrated knowledge base for Arabidopsis protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
Unveiling the Environmental Sensitivity of L-ANAP: A Technical Deep Dive
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the core mechanism of L-ANAP's environmental sensitivity, detailing its photophysical properties, experimental characterization, and the underlying principles of its fluorescence response.
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (this compound) has emerged as a powerful tool in biological research, offering the ability to probe local protein environments and conformational changes with high sensitivity. This genetically encodable, fluorescent non-canonical amino acid exhibits a remarkable dependence of its fluorescence properties on the polarity of its surroundings, a phenomenon known as solvatochromism. This technical guide delves into the core mechanism of this compound's environmental sensitivity, providing researchers with the fundamental knowledge to effectively utilize this probe in their studies.
The Photophysical Heart of this compound: A Tale of Two States
The environmental sensitivity of this compound's fluorescence is rooted in the photophysical processes that occur upon its excitation. The prevailing model to explain this phenomenon in this compound and similar fluorophores, such as PRODAN and Laurdan, is the Twisted Intramolecular Charge Transfer (TICT) model.
Upon absorption of a photon, the this compound molecule transitions from its ground state (S₀) to an excited state (S₁). In non-polar environments, the molecule largely remains in a locally excited (LE) state and de-excites by emitting a high-energy (blue-shifted) photon, resulting in strong fluorescence.
However, in polar environments, the excited molecule can undergo a conformational change. The dimethylamino group can twist relative to the naphthalene ring, leading to the formation of a TICT state. This TICT state is characterized by a significant separation of charge, with the nitrogen atom of the amino group becoming more positively charged and the acetyl group on the naphthalene ring becoming more negatively charged. This charge-separated state is stabilized by polar solvent molecules.
The formation of the TICT state provides a non-radiative decay pathway, allowing the molecule to return to the ground state without emitting a photon. This process effectively "quenches" the fluorescence. Consequently, in more polar environments, the fluorescence quantum yield of this compound decreases, and the emission that does occur is red-shifted (lower energy) due to the lower energy of the stabilized TICT state. The degree of twisting and the extent of charge transfer are highly dependent on the polarity and viscosity of the local microenvironment, making this compound an exquisite sensor of its surroundings.
Quantitative Analysis of this compound's Solvatochromism
The sensitivity of this compound's fluorescence to its environment can be quantified by measuring its photophysical properties in a range of solvents with varying polarities. Key parameters include the fluorescence emission maximum (λem), quantum yield (Φf), and fluorescence lifetime (τ).
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| Dioxane | 2.2 | ~430 | High | - |
| Toluene | 2.4 | ~440 | - | - |
| Tetrahydrofuran (THF) | 7.6 | ~455 | - | - |
| Dichloromethane (DCM) | 8.9 | ~465 | - | - |
| Ethanol | 24.6 | ~475 | 0.3 (in KBT buffer) | 1.3 and 3.3 (biphasic) |
| Acetonitrile | 37.5 | ~480 | - | - |
| Water | 80.1 | ~520 | Low | - |
Note: The quantum yield and lifetime values for this compound can vary depending on the specific experimental conditions and the presence of quenchers. The data presented here is a compilation from various sources and should be considered representative.
Experimental Characterization of this compound's Environmental Sensitivity
A systematic approach is required to characterize the solvatochromic properties of this compound. The following protocol outlines the key steps for such an investigation.
Experimental Workflow for Characterizing this compound Solvatochromism
Detailed Methodologies
1. Preparation of Solvent Series:
-
A series of spectroscopic-grade solvents with a wide range of dielectric constants should be selected (e.g., dioxane, toluene, THF, dichloromethane, ethanol, acetonitrile, water).
-
Solvent mixtures (e.g., dioxane/water) can be used to achieve a finer gradation of polarity.
2. Sample Preparation:
-
A concentrated stock solution of this compound should be prepared in a suitable solvent (e.g., DMSO or ethanol).
-
Working solutions are then prepared by diluting the stock solution into each of the chosen solvents or solvent mixtures.
-
The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
3. Spectroscopic Measurements:
-
Absorbance Spectra: The absorbance spectrum of each sample is measured using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Fluorescence Emission Spectra: The fluorescence emission spectrum of each sample is recorded on a spectrofluorometer. The excitation wavelength should be set at the λabs. The emission maximum (λem) is then determined.
-
Fluorescence Quantum Yield (Φf): The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the this compound sample to that of a well-characterized quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54). The following equation is used: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τ): Fluorescence lifetime measurements are performed using time-correlated single-photon counting (TCSPC). The fluorescence decay curve is fitted to one or more exponential functions to determine the lifetime components.
4. Data Analysis:
-
Stokes Shift Calculation: The Stokes shift (Δν) is calculated as the difference in wavenumbers between the absorption and emission maxima: Δν = (1/λabs) - (1/λem)
-
Lippert-Mataga Plot: A Lippert-Mataga plot is constructed by plotting the Stokes shift (Δν) against the solvent polarity function (Δf), which is defined as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] where ε is the dielectric constant and n is the refractive index of the solvent. The slope of this plot is proportional to the square of the change in dipole moment between the ground and excited states, providing insight into the charge transfer character of the excited state.
Visualizing the TICT Mechanism
The Twisted Intramolecular Charge Transfer mechanism can be conceptually visualized as a transition between two distinct excited state conformations.
Conclusion
The environmental sensitivity of this compound is a powerful feature that enables its use as a sophisticated reporter of local molecular environments. Understanding the underlying Twisted Intramolecular Charge Transfer mechanism, coupled with rigorous experimental characterization, is crucial for the accurate interpretation of fluorescence data obtained using this versatile probe. This guide provides the foundational knowledge and practical protocols to empower researchers in their application of this compound for elucidating complex biological processes. The ability to site-specifically incorporate this compound into proteins opens up exciting avenues for studying protein folding, dynamics, and interactions in real-time and with high spatial resolution.[1][2]
References
L-ANAP: A Technical Guide to a Versatile Fluorescent Amino Acid for Probing Protein Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for investigating protein structure, dynamics, and function in living cells.[1][2] Its small size, comparable to the natural amino acid tryptophan, allows for site-specific incorporation into proteins with minimal steric perturbation.[3][4] this compound's fluorescence is highly sensitive to the local environment, making it an exceptional probe for reporting on conformational changes, ligand binding, and protein-protein interactions.[5][6] This technical guide provides an in-depth overview of this compound, including its photophysical properties, detailed experimental protocols for its genetic incorporation, and its application in advanced fluorescence techniques.
Core Properties of this compound
This compound is a derivative of Prodan, a well-known environmentally sensitive fluorophore.[6] Its utility stems from a combination of desirable characteristics, including its brightness, environmental sensitivity, and suitability for advanced fluorescence techniques such as Förster Resonance Energy Transfer (FRET).[2][3]
Photophysical Properties
The fluorescence of this compound is characterized by a significant dependence on solvent polarity. In more hydrophobic environments, its emission spectrum exhibits a blue shift and an increase in quantum yield.[6][7] This solvatochromism is a key feature that allows this compound to report on changes in the local environment within a protein.
| Property | Value | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | ~352-360 nm | Water, Ethanol | [6][8] |
| Emission Maximum (λem) | ~491 nm | Water | [8] |
| ~453 nm | DMSO | [8] | |
| ~432 nm | Ethyl Acetate | [8] | |
| ~420 nm | Ethyl Acetate | [6] | |
| Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | Ethanol (at 360 nm) | [5][6] |
| 12,600 M⁻¹cm⁻¹ | Aqueous Buffer (at 350 nm) | [9] | |
| Quantum Yield (Φ) | 0.48 | Ethanol | [6] |
| Two-Photon Excitation | ~730 nm | - | [6] |
Biophysical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O₃ | [10] |
| Molecular Weight | 272.30 g/mol | [1] |
| CAS Number | 1313516-26-5 | [1] |
Experimental Protocols: Genetic Incorporation of this compound
The site-specific incorporation of this compound into a protein of interest is achieved through nonsense suppression, most commonly utilizing the amber stop codon (TAG).[2][11] This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound and does not cross-react with endogenous cellular components.[4][11]
General Workflow for this compound Incorporation
Caption: General workflow for site-specific incorporation of this compound.
Detailed Methodology
-
Site-Directed Mutagenesis : Introduce an amber stop codon (TAG) at the desired position within the gene of the protein of interest (POI) using standard molecular biology techniques.
-
Plasmid Preparation :
-
Prepare the plasmid DNA for the POI containing the TAG mutation.
-
Prepare the pANAP plasmid, which encodes the engineered aminoacyl-tRNA synthetase and its cognate tRNA (tRNA CUA).[12]
-
-
Cell Culture and Transfection :
-
This compound Supplementation :
-
Protein Expression and Harvesting :
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
Harvest the cells for subsequent analysis. For oocytes, recordings can be made directly from the intact cells.
-
-
Verification of Incorporation :
-
Confirm the successful incorporation of this compound through fluorescence microscopy, looking for the characteristic blue-green emission of this compound.
-
For in-vitro studies, purify the protein and confirm incorporation by mass spectrometry.[6]
-
Applications in Research and Drug Development
This compound's unique properties make it a versatile tool for a wide range of applications, from fundamental studies of protein function to high-throughput screening in drug discovery.
Probing Ion Channel Gating and Regulation
A primary application of this compound is in the study of ion channel dynamics using Voltage Clamp Fluorometry (VCF).[2][13][14] By incorporating this compound into different regions of an ion channel, researchers can track conformational changes associated with channel gating in real-time.
Caption: this compound reports on ion channel gating conformational changes.
Förster Resonance Energy Transfer (FRET) Studies
This compound is an excellent FRET donor for measuring intramolecular and intermolecular distances.[3][17] It is often paired with transition metal ions (tmFRET) or other small molecule acceptors. The short Förster distance (R₀) of this compound-metal pairs makes this technique particularly well-suited for measuring short-range distance changes.[3][17]
Caption: Principle of a FRET experiment using this compound as a donor.
Conclusion
This compound has proven to be a robust and versatile tool for the site-specific labeling of proteins and the real-time analysis of their conformational dynamics. Its small size, environmental sensitivity, and utility in advanced fluorescence techniques like VCF and FRET provide researchers with a powerful method to bridge the gap between high-resolution static structures and the dynamic functional behavior of proteins in their native cellular environment. As the methodologies for genetic code expansion continue to evolve, the applications of this compound in basic research and drug discovery are poised to expand even further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:1313516-26-5 | Chemsrc [chemsrc.com]
- 11. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid [biophysicscolab.org]
- 17. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photophysical intricacies of L-ANAP: A Technical Guide for Researchers
Abstract
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for probing protein structure, dynamics, and interactions in living cells. Its compact size and sensitivity to the local environment make it an invaluable reporter for site-specific investigations. This in-depth technical guide provides a comprehensive overview of the photophysical properties of this compound in various solvent environments. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique fluorescent characteristics of this compound in their experimental designs. This guide summarizes key quantitative data, details experimental protocols for photophysical characterization, and provides visual representations of experimental workflows.
Introduction
This compound's utility as a fluorescent probe stems from the sensitivity of its emission properties to the polarity of its surrounding environment.[1] Generally, in less polar (hydrophobic) environments, this compound exhibits an increase in fluorescence intensity and a hypsochromic shift (blue-shift) in its emission spectrum. Conversely, in more polar (hydrophilic) environments, a decrease in fluorescence intensity and a bathochromic shift (red-shift) are observed. This solvatochromism allows for the real-time monitoring of conformational changes and binding events that alter the local environment of the incorporated this compound residue.
Photophysical Properties of this compound in Various Solvents
The photophysical behavior of this compound is intricately linked to the properties of the solvent in which it is dissolved. The following tables summarize the key quantitative data for this compound's absorption, emission, quantum yield, and fluorescence lifetime in a range of solvents.
Absorption and Emission Maxima
The absorption and emission maxima of this compound are influenced by solvent polarity. The data presented in Table 1 has been collated from various sources, including graphical representations where precise tabular data was unavailable.
| Solvent | Dielectric Constant (ε) at 20°C | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Stokes Shift (nm) |
| Water | 80.1 | ~350 | ~490-500 | ~140-150 |
| Methanol | 32.7 | ~355 | ~470-480 | ~115-125 |
| Ethanol | 24.6 | ~360[2] | ~460-470 | ~100-110 |
| Acetonitrile | 37.5 | Not Available | Not Available | Not Available |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Not Available | Not Available | Not Available |
Note: The values for absorption and emission maxima in water and methanol are estimated from graphical data presented in scientific literature. The Stokes shift is calculated as the difference between the emission and absorption maxima.
Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
| Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Ethanol | 360 | 17,500[2] |
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Aqueous Buffer | 0.3 | 1.3 and 3.3 (biexponential decay) |
| Methanol | Not Available | Not Available |
| Ethanol | Not Available | Not Available |
| Acetonitrile | Not Available | Not Available |
| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available |
Note: The quantum yield and lifetime of this compound are highly sensitive to the local environment and can vary significantly when incorporated into a protein.
Experimental Protocols
Accurate determination of the photophysical properties of this compound is crucial for the correct interpretation of experimental results. This section outlines the detailed methodologies for measuring fluorescence quantum yield and lifetime.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield of this compound can be determined using either the comparative (relative) method or the absolute method.
The comparative method, as described by Williams et al., is a widely used technique that involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3]
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. For this compound, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or coumarin 1 in ethanol (Φ = 0.73) are suitable standards.
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively.
-
The absolute method for determining fluorescence quantum yield involves the use of an integrating sphere to collect all the emitted photons from the sample.[4]
Protocol:
-
Instrumentation: Utilize a spectrofluorometer equipped with an integrating sphere.
-
Blank Measurement: Measure the spectrum of the excitation light with a blank sample (solvent only) in the integrating sphere. This provides the intensity of the incident light.
-
Sample Measurement: Place the this compound solution in the integrating sphere and measure the spectrum, which will include the scattered excitation light and the emitted fluorescence.
-
Data Analysis: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is the difference between the number of incident photons (from the blank measurement) and the number of transmitted/scattered photons (from the sample measurement).
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is the most common and robust technique for measuring fluorescence lifetimes in the nanosecond range.[5][6]
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) in place of the sample. The IRF represents the time response of the instrument itself.
-
Fluorescence Decay Measurement: Excite the this compound sample with the pulsed light source and collect the emitted photons. The timing electronics measure the time difference between the excitation pulse and the arrival of each detected photon. This process is repeated for a large number of photons to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The measured fluorescence decay curve is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed using fitting software to extract the fluorescence lifetime(s) of the sample. This compound often exhibits multi-exponential decay kinetics, so a bi- or tri-exponential decay model may be required for an accurate fit.
Conclusion
This technical guide provides a consolidated resource on the photophysical properties of this compound in different solvents. The provided data tables and detailed experimental protocols are intended to assist researchers in the effective application of this versatile fluorescent amino acid. A thorough understanding of this compound's photophysical behavior is paramount for designing and interpreting experiments aimed at elucidating the intricacies of protein structure and function in their native cellular context. Further research is warranted to expand the quantitative photophysical data of this compound in a broader range of organic solvents to enhance its utility across diverse experimental systems.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. jasco-global.com [jasco-global.com]
- 5. horiba.com [horiba.com]
- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
Unveiling Protein Dynamics: An In-depth Technical Guide to the Polarity-Sensitive Fluorescence of L-ANAP
For Researchers, Scientists, and Drug Development Professionals
The genetically encoded, polarity-sensitive fluorescent amino acid, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), has emerged as a powerful tool for probing the intricate conformational dynamics of proteins in their native environments. Its unique photophysical properties, particularly its sensitivity to the local molecular environment, offer an unparalleled window into the real-time structural rearrangements that govern protein function. This technical guide provides a comprehensive overview of the core principles of this compound's fluorescence, detailed experimental protocols for its application, and its utility in dissecting complex biological signaling pathways.
The Core Principle: Polarity-Sensitive Fluorescence
This compound's utility as a molecular reporter stems from its solvatochromic properties, a phenomenon where the fluorescence emission spectrum is dependent on the polarity of the surrounding solvent or microenvironment.[1][2] This sensitivity is inherited from its parent fluorophore, Prodan.[3]
In a non-polar, hydrophobic environment , such as the interior of a folded protein or within a lipid membrane, this compound exhibits a fluorescence emission maximum at shorter wavelengths (a "blue shift") and an increase in fluorescence intensity.[1][4] Conversely, in a polar, hydrophilic environment , like the aqueous cytoplasm or a solvent-exposed protein surface, its emission maximum shifts to longer wavelengths (a "red shift") and the fluorescence intensity decreases.[1][4]
This spectral sensitivity allows researchers to monitor changes in the local environment of a specific amino acid residue within a protein. By strategically incorporating this compound at a site of interest, conformational changes that alter the exposure of that site to different polarities can be directly observed and quantified through changes in its fluorescence signal.
Quantitative Photophysical Properties of this compound
To effectively design and interpret experiments using this compound, a thorough understanding of its quantitative photophysical properties is essential. The following table summarizes key fluorescence parameters of this compound in various solvents, illustrating its sensitivity to environmental polarity.
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Water | 80.1 | ~490 - 491[4][5] | Low | Short |
| Methanol | 32.7 | ~460 | - | - |
| Ethanol | 24.6 | ~450 | 0.48[6] | - |
| Isopropanol | 19.9 | ~440 | - | - |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~453[5] | - | - |
| Ethyl Acetate (EtOAc) | 6.02 | ~420 - 432[5][6] | High | Long |
Note: Specific values for quantum yield and fluorescence lifetime in all solvents are not consistently reported across the literature. The general trend is that quantum yield and lifetime increase as solvent polarity decreases.
Experimental Protocols
The site-specific incorporation of this compound into a protein of interest is achieved through amber stop codon suppression technology.[1][7] This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber stop codon (UAG) and inserts this compound at that position during protein translation.[5][8]
Site-Directed Mutagenesis for UAG Codon Introduction
This protocol outlines the introduction of an amber stop codon (TAG in the DNA sequence) at the desired location in the gene of interest.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the TAG codon at the desired location
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL-1 Blue)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers, typically 25-45 bases in length, containing the desired TAG mutation in the middle. The primers should be complementary to opposite strands of the plasmid and have a melting temperature (Tm) of ≥78°C.[9]
-
PCR Amplification: Set up a PCR reaction using the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The polymerase will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for at least 1 hour. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[10]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired TAG mutation by DNA sequencing.
Incorporation of this compound in Mammalian Cells
This protocol describes the expression of the target protein containing this compound in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid encoding the target gene with the UAG codon
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (pANAP)[11]
-
This compound methyl ester (cell-permeable form)
-
Transfection reagent
-
Cell culture medium and supplements
Procedure:
-
Cell Culture: Culture the mammalian cells in the appropriate medium and conditions.
-
Co-transfection: Co-transfect the cells with the plasmid encoding the target gene and the pANAP plasmid using a suitable transfection reagent.
-
This compound Supplementation: Following transfection, supplement the cell culture medium with this compound methyl ester to a final concentration of 10-20 µM.
-
Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the this compound-containing protein.
-
Harvesting and Lysis: Harvest the cells and lyse them using a suitable buffer containing protease inhibitors to extract the protein of interest.
Fluorescence Spectroscopy of this compound Labeled Protein
This protocol outlines the measurement of the fluorescence emission spectrum of the purified this compound-labeled protein.
Materials:
-
Purified this compound-labeled protein
-
Appropriate buffer for the protein
-
Fluorometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes. Set the excitation wavelength to ~360 nm.[4]
-
Blank Measurement: Record the fluorescence spectrum of the buffer alone to obtain a background reading.
-
Sample Measurement: Place the purified this compound-labeled protein in the quartz cuvette and record the fluorescence emission spectrum, typically from 400 nm to 600 nm.
-
Data Analysis: Subtract the background spectrum from the sample spectrum. The wavelength of maximum fluorescence intensity (λ_em) provides information about the polarity of the environment surrounding the this compound residue.
Visualizing Signaling Pathways with this compound
The dynamic nature of this compound's fluorescence makes it an exceptional tool for dissecting the conformational changes that underpin cellular signaling events. Below are examples of how this compound can be used to visualize the activation of two major classes of signaling proteins: voltage-gated ion channels and G protein-coupled receptors (GPCRs).
Caption: General experimental workflow for studying protein dynamics using this compound.
Voltage-Gated Ion Channel Activation
Voltage-gated ion channels undergo conformational changes in response to changes in the membrane potential, leading to the opening and closing of an ion-permeable pore.[12][13][14] By incorporating this compound into the voltage-sensing domain (VSD) of such a channel, the movement of this domain can be tracked.
Caption: this compound reports on the conformational changes during voltage-gated ion channel activation.
G Protein-Coupled Receptor (GPCR) Activation
GPCRs are a large family of transmembrane receptors that activate intracellular signaling pathways upon binding to extracellular ligands.[15] Ligand binding induces a conformational change in the receptor, which facilitates its interaction with and activation of a G protein.[2] Placing this compound in a region of the GPCR that undergoes a change in solvent accessibility upon activation allows for the monitoring of this process.
Caption: Monitoring GPCR activation and G protein coupling with this compound.
Conclusion
This compound provides a versatile and powerful approach for the site-specific interrogation of protein dynamics. Its sensitivity to the local environment, coupled with the precision of genetic encoding, enables researchers to address fundamental questions in protein science and drug discovery. The methodologies and principles outlined in this guide offer a solid foundation for the successful application of this compound to unravel the complex conformational landscapes of proteins. As our understanding of protein function becomes increasingly nuanced, the demand for sophisticated molecular tools like this compound will undoubtedly continue to grow.
References
- 1. Voltage-Gated K+ Channels [ks.uiuc.edu]
- 2. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The voltage-clamp fluorometry technique. | Semantic Scholar [semanticscholar.org]
- 4. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 6. sjsu.edu [sjsu.edu]
- 7. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 10. researchgate.net [researchgate.net]
- 11. Generation of Stable Amber Suppression Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Voltage-Gated Ion Channels – Introduction to Neuroscience [uen.pressbooks.pub]
- 14. Voltage-gated ion channel - Wikipedia [en.wikipedia.org]
- 15. Conformational changes of G protein-coupled receptors during their activation by agonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]
basic characteristics of L-ANAP for live-cell imaging
For Researchers, Scientists, and Drug Development Professionals
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for site-specific labeling and dynamic tracking of proteins in living cells. Its unique photophysical properties, including environmental sensitivity and a compact size, make it an invaluable probe for investigating protein conformational changes, protein-protein interactions, and other dynamic cellular processes with high spatial and temporal resolution. This guide provides an in-depth overview of the core characteristics of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Core Characteristics and Photophysical Properties
This compound is genetically encodable, meaning it can be incorporated into a target protein at a specific site by hijacking the cellular protein synthesis machinery through amber stop codon suppression.[1][2] This site-specificity offers a significant advantage over traditional fluorescent protein fusions or chemical labeling methods, which can be bulky or lack precision.
The fluorescence of this compound is highly sensitive to the polarity of its local environment.[3][4] In hydrophobic or nonpolar environments, its fluorescence intensity increases, and the emission spectrum exhibits a blue shift (a shift to shorter wavelengths).[3][5] Conversely, in polar or aqueous environments, the fluorescence intensity decreases, and the emission peak shifts to longer wavelengths (a red-shift).[3][5] This solvatochromism allows for the direct monitoring of conformational changes that alter the exposure of the this compound side chain to the solvent.[3]
Quantitative Photophysical Data
The following tables summarize the key photophysical properties of this compound, providing a basis for designing and interpreting live-cell imaging experiments.
| Property | Value | Solvent/Condition | Reference |
| Excitation Maximum (λex) | ~360 nm | Water | [4] |
| ~350 nm | Aqueous Environment | [3] | |
| Emission Maximum (λem) | ~490 nm | Water | [4] |
| ~486 nm | Aqueous Solution | [5] | |
| ~420 nm | Ethyl Acetate (EtOAc) | [4] | |
| ~453 nm | Dimethyl Sulfoxide (DMSO) | ||
| Molar Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | Ethanol (at 360 nm) | [4][6] |
| 12,600 M⁻¹cm⁻¹ | Aqueous Environment (at 350 nm) | [3] | |
| Quantum Yield (Φ) | 0.48 | Ethanol | [4] |
| 0.3 | Aqueous Environment | [3] | |
| 0.22 | Stabilization Buffer | [7] | |
| 0.31 - 0.47 | Incorporated into Maltose Binding Protein | [8] | |
| Fluorescence Lifetime (τ) | 1.3 ns and 3.3 ns (biexponential decay) | [3] |
Experimental Protocols
The successful use of this compound in live-cell imaging relies on a series of well-defined experimental procedures. The following sections provide detailed methodologies for the key steps involved.
Site-Specific Incorporation of this compound via Amber Codon Suppression
This protocol outlines the general steps for introducing this compound into a protein of interest in mammalian cells.
1. Plasmid Construction:
-
Mutate the gene of interest to introduce an amber stop codon (TAG) at the desired labeling site.
-
Co-transfect mammalian cells with this mutant plasmid and a second plasmid (e.g., pANAP) that encodes for an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate amber suppressor tRNA.[1][4] The aaRS is specifically evolved to charge the suppressor tRNA with this compound.
2. Cell Culture and Transfection:
-
Culture mammalian cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[1]
-
Transfect the cells with the two plasmids using a suitable transfection reagent.
3. This compound Labeling:
-
Prepare a stock solution of the methyl ester form of this compound (this compound-ME), which is more cell-permeable. A 10 mM stock in ethanol is common.[3]
-
Add this compound-ME to the cell culture medium to a final concentration of 10-20 µM.[1]
-
Incubate the cells for 12-48 hours to allow for protein expression and incorporation of this compound.[1]
4. Verification of Incorporation:
-
Confirm the expression of the full-length, this compound-containing protein via Western blotting or by observing this compound fluorescence using microscopy.
Live-Cell Imaging and Microscopy Settings
1. Cell Preparation:
-
Plate the this compound-labeled cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Maintain the cells in an appropriate imaging medium that supports cell viability.
2. Microscopy:
-
Use an inverted fluorescence microscope equipped with a high-sensitivity camera.
-
For this compound excitation, a light source around 360 nm is optimal. A 405 nm laser can also be used.[5]
-
Collect the emission using a bandpass filter appropriate for the expected emission range (e.g., 420-500 nm).[4]
3. Two-Photon Excitation:
-
This compound can also be visualized using two-photon excitation, which offers deeper tissue penetration and reduced phototoxicity.[4]
-
A typical two-photon excitation wavelength for this compound is around 730 nm.[4]
Advanced Applications and Protocols
Voltage-Clamp Fluorometry (VCF)
VCF is a powerful technique to simultaneously measure ion channel currents and conformational changes. By incorporating this compound into a voltage-sensitive region of an ion channel, changes in its fluorescence can be correlated with the channel's gating state.
Experimental Workflow:
-
Express this compound-labeled ion channels in a suitable system, such as Xenopus oocytes or mammalian cells.
-
Perform whole-cell patch-clamp or two-electrode voltage clamp to control the membrane potential and record ionic currents.
-
Simultaneously illuminate the cell with light at the excitation wavelength of this compound.
-
Record the fluorescence emission from the this compound-labeled channels using a photodetector.
-
Correlate changes in fluorescence intensity or emission spectrum with changes in the applied voltage and the recorded currents to infer conformational rearrangements of the channel.[9][10]
Transition Metal Ion FRET (tmFRET)
tmFRET is a technique used to measure intramolecular distances and their changes. This compound serves as an excellent FRET donor, and a transition metal ion, such as Co²⁺ or Cu²⁺, acts as the acceptor.
Experimental Workflow:
-
Incorporate this compound at a specific site in the protein of interest to act as the FRET donor.
-
Introduce a transition metal ion acceptor at a second site. This can be achieved by engineering a di-histidine (HH) motif that chelates the metal ion, or by using a cysteine-reactive chelator like TETAC to which the metal ion binds.[11][12]
-
Measure the fluorescence of this compound in the absence and presence of the transition metal ion.
-
Quenching of this compound fluorescence by the metal ion indicates FRET. The efficiency of FRET is dependent on the distance between the donor and acceptor.
-
Calculate the FRET efficiency to determine the distance between the two labeled sites. Changes in FRET efficiency upon stimulation (e.g., ligand binding) reflect conformational changes in the protein.[7][8]
Conclusion
This compound provides a versatile and powerful platform for the site-specific interrogation of protein dynamics in live cells. Its unique photophysical properties, combined with genetic encodability, enable a wide range of applications, from monitoring conformational changes in single molecules to elucidating the mechanisms of complex cellular processes. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers seeking to leverage the capabilities of this compound in their own investigations.
References
- 1. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid | eLife [elifesciences.org]
- 2. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 4. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Voltage-clamp Fluorometry in Xenopus Oocytes Using Fluorescent Unnatural Amino Acids [jove.com]
- 10. Voltage-clamp fluorometry analysis of structural rearrangements of ATP-gated channel P2X2 upon hyperpolarization | eLife [elifesciences.org]
- 11. Dynamic landscape of the intracellular termini of acid-sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
L-ANAP as a probe for protein conformational changes
An In-depth Technical Guide to L-ANAP as a Probe for Protein Conformational Changes
Audience: Researchers, scientists, and drug development professionals.
Understanding the dynamic nature of proteins is fundamental to deciphering their function in health and disease. Proteins are not static entities; they undergo complex conformational changes to perform their roles, from catalyzing reactions to transmitting signals across cell membranes. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid, or this compound, has emerged as a powerful tool for observing these dynamics in real-time.[1]
This compound is a fluorescent, non-canonical amino acid (ncAA) that can be genetically encoded and site-specifically incorporated into a protein of interest.[2][3] This technique, known as amber stop codon suppression, allows researchers to place a small, minimally perturbative fluorescent probe at virtually any position within a protein's structure.[1] Unlike bulky fluorescent protein tags (like GFP), this compound's small size is less likely to interfere with protein function.[1] Its fluorescence is sensitive to the local environment, making it an exquisite reporter of conformational changes that alter its polarity or proximity to other quenching molecules.[2][3]
This guide provides a comprehensive overview of this compound, its properties, and detailed protocols for its application in studying protein dynamics, with a particular focus on its relevance to drug discovery.
Core Properties of this compound
The utility of this compound stems from its unique spectroscopic characteristics. Its fluorescence emission is highly sensitive to the polarity of its microenvironment, often resulting in changes in intensity that can be directly correlated with protein movement.
Data Presentation: Spectroscopic and FRET Properties
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.
| Property | Value | Solvent/Condition | Reference |
| Excitation Maximum (λex) | ~360 nm | Ethanol (EtOH) | [4] |
| Emission Maximum (λem) | ~475 - 480 nm | Varies with polarity | [4] |
| Molar Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | Ethanol (EtOH) | [4] |
| Quantum Yield (Φ) | 0.22 | Not specified | [5] |
| Fluorescence Lifetime (τ) | Biexponential:τ₁ = 1.3 nsτ₂ = 3.3 ns | Not specified | [6][7] |
Table 1: Key spectroscopic properties of the this compound fluorophore.
| FRET Partner | Type | Förster Distance (R₀) | Key Considerations | Reference |
| Co²⁺, Cu²⁺, Ni²⁺ | Transition Metal Ions | ~12 Å (for Co²⁺) | Ideal for short-range distances (10-20 Å). Requires an engineered metal-binding site (e.g., di-histidine) or a cysteine-reactive chelator. | [4][8] |
| EGFP | Fluorescent Protein | Varies | Allows for genetically encoded donor-acceptor pairs, but the large size of EGFP may be perturbative. |
Table 2: Common FRET (Fluorescence Resonance Energy Transfer) partners for this compound.
Visualizing the Workflow and Principles
Understanding the experimental logic is crucial for successful application. The following diagrams, generated using Graphviz, illustrate the core concepts and workflows associated with using this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to utilize this compound as a conformational probe.
Protocol 1: Site-Specific Incorporation of this compound in Mammalian Cells
This protocol outlines the expression of a target protein containing this compound in a mammalian cell line (e.g., HEK293T).
A. Preparation and Mutagenesis:
-
Primer Design: Design primers for site-directed mutagenesis to introduce an amber stop codon (TAG) at the desired location in your protein's cDNA. Primers should be 25-45 bases long with the TAG codon in the middle and have a melting temperature (Tm) of ≥78°C.[9][10]
-
Site-Directed Mutagenesis: Perform PCR using a high-fidelity polymerase, your target protein plasmid as a template, and the designed mutagenic primers.[11]
-
Template Digestion: Digest the parental (non-mutated) plasmid template using the DpnI endonuclease, which specifically cleaves methylated DNA.[11]
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli, select colonies, and verify the successful introduction of the TAG codon via DNA sequencing.
B. Transfection:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate or 10 cm dish to achieve 70-90% confluency on the day of transfection.[12][13]
-
Plasmid Preparation: Prepare a transfection mixture containing:
-
The mutated plasmid encoding your protein of interest (with the TAG codon).
-
The pANAP plasmid, which encodes the orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair.[14]
-
A suitable transfection reagent (e.g., Lipofectamine, PEI) in serum-free medium, following the manufacturer's protocol.[12][15][16]
-
-
This compound Addition: Prepare a stock solution of this compound methyl ester (the cell-permeable form) in DMSO. Just before transfection, dilute the this compound stock into the cell culture medium to a final concentration of 10-20 µM.
-
Transfection: Add the DNA-transfection reagent complexes to the cells and incubate in the this compound-supplemented medium for 24-48 hours. Protect the cells from light to prevent photobleaching of the this compound.
Protocol 2: Voltage Clamp Fluorometry (VCF) in Xenopus Oocytes
This protocol is tailored for studying membrane proteins like ion channels, where function (ion current) and conformational changes (fluorescence) can be measured simultaneously.[17][18]
A. Oocyte Preparation and Injection:
-
Oocyte Isolation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.[19][20]
-
Nuclear Injection (DNA): Using a nanoinjector, inject the nucleus of each oocyte with ~5-10 ng of the pANAP plasmid DNA. Incubate the oocytes for 24 hours to allow for the expression of the synthetase and tRNA.[14][21]
-
Cytoplasmic Injection (RNA + this compound): Prepare an injection mix containing:
-
cRNA of your TAG-mutated target protein (~50 ng/oocyte).
-
This compound at a final concentration of ~25-50 µM.
-
-
Inject ~50 nL of this mixture into the cytoplasm of the DNA-injected oocytes.[22][23]
-
Incubation: Incubate the oocytes for 48-72 hours at 16-18°C in the dark to allow for protein expression and this compound incorporation.
B. VCF Recording:
-
Setup: Mount an oocyte in the recording chamber of a VCF setup, which integrates a fluorescence microscope with a two-electrode or cut-open voltage clamp amplifier.[14][24]
-
Clamping: Impale the oocyte with two electrodes to clamp the membrane potential.
-
Fluorescence Excitation: Excite the incorporated this compound using a light source (e.g., Xenon lamp) with a filter centered around ~360 nm.
-
Simultaneous Recording: Apply a series of voltage steps to the oocyte. Simultaneously record the ionic current through the protein and the fluorescence emission from this compound (using a photodiode or PMT with a ~480 nm filter).[18][25]
-
Data Analysis: Plot the change in fluorescence (ΔF) as a function of voltage and correlate it with the channel's current-voltage (I-V) relationship to link specific conformational changes to functional states.
Protocol 3: Transition Metal Ion FRET (tmFRET)
This protocol describes how to measure short-range distance changes using this compound as a FRET donor and a transition metal ion as an acceptor.[6][7]
A. Protein Preparation:
-
Dual Mutagenesis: Create a protein construct with two key mutations:
-
A TAG codon at the desired site for this compound incorporation.
-
A cysteine residue (for labeling with a metal chelator) or a di-histidine (HH) motif (to directly chelate metals) at the acceptor site. The expected distance should be within the working range of tmFRET (~10-25 Å).[6]
-
-
Expression and Labeling: Express the dual-mutant protein with this compound incorporated as described in Protocol 1.
-
Acceptor Site Preparation:
-
For Cysteine: Label the purified protein or cell lysate with a cysteine-reactive metal chelator, such as Cu²⁺-TETAC.[7]
-
For Di-Histidine: No labeling is required; the metal ion will be added directly.
-
B. FRET Measurement:
-
Baseline Fluorescence: In a fluorometer, record the emission spectrum of the this compound-containing protein (excite at ~360 nm, scan emission from 400-600 nm). This is the "Donor-only" (F_D) measurement.[26]
-
Add Metal Ion: Add a solution of the transition metal ion (e.g., CuSO₄ or CoCl₂) to the sample cuvette.
-
FRET Measurement: Record the emission spectrum again. Quenching of the this compound fluorescence indicates FRET is occurring. This is the "Donor + Acceptor" (F_DA) measurement.[5]
-
Calculate FRET Efficiency (E):
-
E = 1 - (F_DA / F_D)
-
-
Relate to Distance: Use the Förster equation, R = R₀ * (1/E - 1)^(1/6), to calculate the distance between the donor and acceptor. R₀ for the ANAP-Cu²⁺/Co²⁺ pair is typically in the 10-15 Å range.[26]
Applications in Drug Discovery and Development
The ability to monitor protein conformational changes provides a powerful platform for drug discovery, particularly in identifying and characterizing allosteric modulators.[27][28]
-
Mechanism of Action Studies: this compound can reveal how a lead compound or drug candidate affects the structural dynamics of its target. For example, one could monitor the conformational changes in an ion channel's voltage sensor or gate in the presence and absence of a novel channel blocker.
-
Screening for Allosteric Modulators: Allosteric drugs, which bind to a site distinct from the primary (orthosteric) site, offer advantages in specificity and can modulate, rather than simply block, protein function.[29][30][31] A FRET-based assay using this compound can be designed to screen compound libraries. A compound that binds to an allosteric site and induces a conformational change will produce a FRET signal (either an increase or decrease), identifying it as a potential modulator.
-
Distinguishing Agonist vs. Antagonist Effects: By placing this compound at key positions within a receptor, researchers can distinguish the distinct structural signatures associated with agonist-induced activation versus antagonist-induced inhibition, providing deeper insight into the pharmacology of new chemical entities.
By directly linking a compound's binding to a specific structural change, this compound-based assays provide high-quality, mechanistic data that can accelerate the hit-to-lead and lead optimization stages of drug development.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1313516-26-5 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 7. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition metal ion FRET to measure short-range distances at the intracellular surface of the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. www2.iib.uam.es [www2.iib.uam.es]
- 14. Video: Voltage-clamp Fluorometry in Xenopus Oocytes Using Fluorescent Unnatural Amino Acids [jove.com]
- 15. addgene.org [addgene.org]
- 16. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
- 17. Voltage clamp fluorometry in Xenopus laevis oocytes to study the voltage-sensing phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The voltage-clamp fluorometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Microinjection of Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. rupress.org [rupress.org]
- 25. The voltage-clamp fluorometry technique. | Semantic Scholar [semanticscholar.org]
- 26. biorxiv.org [biorxiv.org]
- 27. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Decoding allosteric landscapes: computational methodologies for enzyme modulation and drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
Harnessing Chemical Diversity: A Technical Guide to the Applications of Unnatural Amino Acids in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids (UAAs) into proteins represents a paradigm shift in our ability to probe and manipulate biological systems. By expanding the genetic code beyond the canonical 20 amino acids, researchers can site-specifically introduce novel chemical functionalities into proteins of interest.[1][2] This technology has profound implications for neuroscience, offering unprecedented tools to dissect complex neural circuits, understand the molecular basis of neuronal function, and develop novel therapeutics for neurological disorders.[3] This guide provides an in-depth exploration of the core applications of UAAs in neuroscience, detailing key experimental methodologies and presenting quantitative data for comparative analysis.
Core Principles: Genetic Code Expansion
The site-specific incorporation of UAAs into proteins in live cells and organisms is primarily achieved through a technique called genetic code expansion.[1] This methodology relies on the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4] The orthogonal synthetase is evolved to exclusively recognize a specific UAA and charge it onto its cognate tRNA. This engineered tRNA, in turn, recognizes a "blank" codon, typically the amber stop codon (TAG), that has been introduced into the gene of the protein of interest at the desired site.[5][6] When this machinery is expressed in a cell and the UAA is supplied in the media, the UAA is incorporated at the specified position during protein translation.[7]
Caption: Workflow for genetic code expansion to incorporate a UAA.
Applications in Probing Neuronal Protein Function
UAAs provide a powerful toolkit for dissecting the structure-function relationships of neuronal proteins, particularly ion channels and receptors, with a level of precision unattainable through conventional mutagenesis.[8][9]
-
Fine-Tuning Molecular Interactions: By incorporating a series of structurally related UAAs, researchers can systematically probe the roles of steric bulk, hydrophobicity, and electronic properties in ligand binding, ion selectivity, and channel gating.[5][10] For example, substituting a key tyrosine residue with its non-hydrogen-bonding analog, 4-MeO-Phe, can definitively test the importance of a specific hydrogen bond in a drug-receptor interaction.[11]
-
Mapping Functional Sites with Photo-Crosslinkers: UAAs containing photo-reactive moieties, such as benzoylphenylalanine (Bpa) or azidophenylalanine (AzF), can be incorporated into a protein.[9][12] Upon UV irradiation, these UAAs form covalent bonds with nearby interacting molecules, permanently trapping transient interactions.[13][14] This technique is invaluable for identifying direct binding partners in complex signaling pathways and mapping the architecture of protein complexes in their native cellular environment.[15]
References
- 1. Expanding the Genetic Code for Neuronal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Genetic Code for Neuronal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically encoding unnatural amino acids for cellular and neuronal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 7. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atom-by-atom engineering of voltage-gated ion channels: Magnified insights into function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ion Channel Engineering: Perspectives and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 13. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genetic incorporation of a photo-crosslinkable amino acid reveals novel protein complexes with GRB2 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
L-ANAP Synthesis and Incorporation: A Detailed Protocol for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and site-specific incorporation of the fluorescent non-canonical amino acid L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid). This compound's sensitivity to its local environment makes it a powerful tool for studying protein conformation and dynamics. We present a detailed, step-by-step protocol for the chemical synthesis of this compound, its subsequent incorporation into a target protein in E. coli using amber codon suppression, and a general procedure for fluorescence microscopy of this compound-labeled proteins. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.
Introduction
The ability to observe the dynamic nature of proteins within their native cellular environment is crucial for understanding their function. Fluorescent labeling is a key technique in this endeavor. While fluorescent proteins are widely used, their large size can sometimes interfere with the function of the protein of interest. Small, fluorescent non-canonical amino acids (ncAAs), such as this compound, offer a minimally disruptive alternative. This compound can be genetically encoded into proteins at specific sites, providing a powerful tool for investigating protein structure, conformational changes, and protein-protein interactions.[1][2] Its fluorescence is sensitive to the polarity of its microenvironment, allowing researchers to probe local changes within a protein. This protocol details an efficient, six-step synthesis of this compound and provides a robust method for its incorporation into proteins in a laboratory setting.
I. Chemical Synthesis of this compound
The following is a detailed, step-by-step protocol for the enantiospecific synthesis of this compound, adapted from the work of Xiang and Wang (2011).[1][2]
Synthesis Workflow
Caption: Workflow for the six-step synthesis of this compound.
Experimental Protocol: this compound Synthesis
Step 1: Synthesis of 6-acetylnaphthalen-2-yl trifluoromethanesulfonate
-
Dissolve 6-hydroxy-2-acetonaphthone (1.0 eq) in dichloromethane (CH2Cl2).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with CH2Cl2.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of 1-(6-vinylnaphthalen-2-yl)ethanone
-
Dissolve the triflate intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF).
-
Add triethylamine (Et3N) (4.0 eq), butyl vinyl ether (5.0 eq), 1,3-Bis(diphenylphosphino)propane (dppp) (0.05 eq), and palladium(II) acetate (Pd(OAc)2) (0.05 eq).
-
Stir the mixture under a nitrogen atmosphere at 80 °C for 2 hours.
-
Cool the reaction to 0 °C and add 2 M hydrochloric acid (HCl).
-
Stir for 30 minutes, then extract with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Step 3: Synthesis of tert-butyl (6-acetylnaphthalen-2-yl)carbamate
-
To a solution of the vinylnaphthalene intermediate from Step 2 (1.0 eq) in toluene, add tert-butyl carbamate (1.2 eq), copper(I) iodide (CuI) (0.1 eq), N,N'-dimethylethylenediamine (0.2 eq), and potassium carbonate (K2CO3) (2.0 eq).
-
Stir the mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
Cool to room temperature, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Step 4: Synthesis of N-(6-acetylnaphthalen-2-yl)-2-nitrobenzenesulfonamide
-
Dissolve the Boc-protected amine from Step 3 (1.0 eq) in CH2Cl2.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in CH2Cl2 and add pyridine (3.0 eq).
-
Cool to 0 °C and add o-nitrobenzenesulfonyl chloride (o-NsCl) (1.2 eq).
-
Stir at room temperature for 12 hours.
-
Dilute with CH2Cl2, wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry, concentrate, and purify by flash column chromatography.
Step 5: Fukuyama-Mitsunobu Reaction
-
Dissolve the nosyl-protected amine from Step 4 (1.0 eq), N-trityl-L-serine methyl ester (1.1 eq), and triphenylphosphine (PPh3) (1.5 eq) in toluene.
-
Cool to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Stir at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography.
Step 6: Deprotection to yield this compound
-
Dissolve the product from Step 5 (1.0 eq) in a 1:1 mixture of CH2Cl2 and TFA and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in acetonitrile and add thiophenol (2.0 eq) and K2CO3 (3.0 eq).
-
Stir at room temperature for 2 hours.
-
Filter and concentrate the filtrate.
-
Dissolve the residue in 2 M HCl and stir at 60 °C for 8 hours.
-
Lyophilize the reaction mixture to obtain this compound as a yellow solid.[1]
Quantitative Data: this compound Synthesis
| Step | Product | Starting Material | Yield (%) |
| 1 | 6-acetylnaphthalen-2-yl trifluoromethanesulfonate | 6-hydroxy-2-acetonaphthone | ~95 |
| 2 | 1-(6-vinylnaphthalen-2-yl)ethanone | Triflate Intermediate | ~72 |
| 3 | tert-butyl (6-acetylnaphthalen-2-yl)carbamate | Vinylnaphthalene Intermediate | ~75 |
| 4 | N-(6-acetylnaphthalen-2-yl)-2-nitrobenzenesulfonamide | Boc-protected Amine | ~99 |
| 5 | Coupled Intermediate | Nosyl-protected Amine | ~88 |
| 6 | This compound | Coupled Intermediate | ~99 |
Characterization Data for this compound
| Analysis | Result |
| ¹H NMR (500 MHz, D₂O) | δ = 7.82 (s, 1H), 7.45 (dd, J = 8.5, 2.0 Hz, 1H), 7.39 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 6.87 (dd, J = 8.5, 2.0 Hz, 1H), 6.71 (s, 1H), 3.53-3.51 (m, 1H), 3.47 (dd, J = 13.0, 4.5 Hz, 1H), 3.23 (dd, J = 13.0, 7.0 Hz, 1H) |
| ¹³C NMR (125 MHz, DMSO-d6) | δ = 197.1, 169.5, 148.0, 137.6, 130.5, 130.4, 130.2, 125.7, 125.5, 124.1, 119.0, 102.9, 51.5, 42.9, 26.4 |
| HRMS (ESI-FT) | [M+H]⁺ calcd for C₁₅H₁₇N₂O₃, 273.1234; found 273.1239 |
II. Site-Specific Incorporation of this compound into Proteins
The site-specific incorporation of this compound into a target protein is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).[3][4]
Workflow for this compound Incorporation in E. coli
Caption: General workflow for site-specific incorporation of this compound.
Experimental Protocol: this compound Incorporation in E. coli
-
Plasmid Construction:
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest, which is cloned into a suitable expression vector (e.g., a pET vector).
-
Obtain or construct a second plasmid that expresses an orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA specific for this compound.
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the plasmid containing your gene of interest and the plasmid for the orthogonal pair.
-
Plate the transformed cells on an appropriate selective agar plate (e.g., LB agar with antibiotics for both plasmids) and incubate overnight at 37 °C.
-
-
Protein Expression:
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotics and grow overnight at 37 °C with shaking.
-
The next day, inoculate a larger volume of expression medium with the starter culture.
-
Grow the culture at 37 °C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add this compound to the culture medium to a final concentration of 1 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25 °C) for 12-16 hours to enhance proper protein folding.
-
-
Protein Purification and Verification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the this compound-containing protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Verify the successful incorporation of this compound by mass spectrometry. The mass of the purified protein should correspond to the expected mass with this compound incorporated.
-
III. Fluorescence Microscopy of this compound Labeled Proteins
This protocol provides a general guideline for visualizing this compound-labeled proteins in cells.
Conceptual Use of this compound in a Signaling Pathway
Caption: this compound reports on ligand-induced conformational changes.
Experimental Protocol: Fluorescence Microscopy
-
Cell Preparation:
-
For mammalian cells, transfect the cells with the necessary plasmids (protein of interest with TAG codon and the orthogonal tRNA/synthetase pair).
-
Culture the cells in media supplemented with this compound (typically 10-20 µM) for 24-48 hours.
-
-
Imaging:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess this compound from the medium.[5]
-
Image the cells using a confocal or epifluorescence microscope.
-
Excitation: this compound can be excited using a laser line around 360-405 nm.[5][6]
-
Emission: Collect the fluorescence emission in the range of 420-550 nm.[5][6] The emission maximum of this compound is environmentally sensitive and can shift depending on the polarity of its surroundings.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis of this compound and its application in cellular and molecular biology research. The chemical synthesis is robust and high-yielding, making this compound accessible for laboratory use. The genetic incorporation of this compound into proteins via amber suppression allows for precise, site-specific labeling. This enables researchers to utilize its environmentally sensitive fluorescence to study protein dynamics and function in real-time and within a cellular context. These methods offer a powerful addition to the molecular biologist's toolkit for dissecting complex biological processes.
References
- 1. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Incorporation of the Fluorescent Non-Canonical Amino Acid L-ANAP
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the site-specific incorporation of the fluorescent, non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) into proteins of interest using amber stop codon suppression technology. This powerful technique enables the introduction of a small, environmentally sensitive fluorescent probe at virtually any site within a protein, facilitating a wide range of studies in protein structure, function, and dynamics.[1][2]
Introduction
This compound is a fluorescent unnatural amino acid (Uaa) that can be genetically encoded in response to an amber stop codon (TAG).[3][4][5] Its fluorescence is sensitive to the polarity of its local environment, making it a valuable tool for probing conformational changes and interactions of proteins.[6][7] Unlike bulky fluorescent protein tags, the small size of this compound is less likely to perturb the structure and function of the target protein.[8] This methodology relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous cellular machinery.[9][10]
Principle of the Method
The site-specific incorporation of this compound is achieved by repurposing the amber stop codon (TAG). The core components of this system are:
-
An Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase, often derived from E. coli leucyl-tRNA synthetase (LeuRS), is mutated to specifically recognize and charge this compound.[10][11] This engineered synthetase is referred to as AnapRS.
-
An Orthogonal Suppressor tRNA: A tRNA, typically with a CUA anticodon, is engineered to be recognized by the AnapRS but not by any of the host cell's endogenous synthetases. This tRNA delivers the this compound-charged amino acid to the ribosome in response to a TAG codon in the mRNA.[11]
-
A Plasmid Delivery System: The genes for the AnapRS and the suppressor tRNA are typically delivered on a single plasmid, such as pANAP.[11]
-
Target Protein with an Amber Codon: The gene of interest is mutated at the desired incorporation site to contain a TAG codon.
When these components are present in a host cell (either prokaryotic or eukaryotic) and this compound is supplied in the growth medium, the ribosome will read through the amber codon and incorporate this compound into the nascent polypeptide chain, producing a full-length, fluorescently labeled protein.
Figure 1. Workflow for this compound Incorporation
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C15H16N2O3 | [5] |
| Molecular Weight | 272.30 g/mol | [5] |
| Excitation Maximum | ~350-360 nm | Dependent on solvent polarity.[8] |
| Emission Maximum | ~450-500 nm | Exhibits a blue shift in more nonpolar environments.[8][12] |
| Quantum Yield | Favorable | [12] |
| Solubility | Soluble in DMSO | [4] |
Table 2: Typical Yields of this compound Incorporated Protein
| Host System | Protein | Yield | Reference |
| Mammalian (CHO cells) | EGFP | ~1.2 mg/L | [8] |
| S. cerevisiae | QBP | Not specified | [10] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a target protein in both E. coli and mammalian cells. Optimization of specific conditions such as inducer concentration, temperature, and this compound concentration may be required for each target protein.[13][14]
Figure 2. Molecular Mechanism of Amber Suppression
Protocol 1: this compound Incorporation in E. coli
This protocol is adapted for use with common E. coli expression strains like BL21(DE3).
Materials:
-
pANAP plasmid (or similar plasmid encoding AnapRS and suppressor tRNA).
-
Expression plasmid for the target protein with a TAG codon at the desired site.
-
Chemically competent E. coli (e.g., BL21(DE3)).
-
This compound powder.
-
LB agar plates and LB broth with appropriate antibiotics.
-
IPTG (or other appropriate inducer).
-
DMSO for dissolving this compound.
Methodology:
-
Transformation:
-
Co-transform the pANAP plasmid and the target protein expression plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB broth with antibiotics.
-
Grow overnight at 37°C with shaking.
-
-
Expression Culture:
-
Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight starter culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Add this compound to the culture to a final concentration of 1 mM.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Reduce the temperature to 18-25°C and continue to grow for 16-24 hours. Lower temperatures can improve protein solubility.[15]
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to separate soluble and insoluble fractions.
-
-
Purification and Verification:
-
Purify the protein from the soluble lysate using appropriate chromatography methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of this compound by SDS-PAGE (full-length protein should be observed) and mass spectrometry. The mass of the purified protein should correspond to the expected mass with this compound incorporated.[8]
-
Protocol 2: this compound Incorporation in Mammalian Cells
This protocol is suitable for transient transfection in cell lines like HEK293 or CHO.
Materials:
-
pANAP plasmid.
-
Expression plasmid for the target protein with a TAG codon.
-
Mammalian cell line (e.g., HEK293T, CHO).
-
Appropriate cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound powder.
-
Sterile DMSO.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Cell Culture and Plating:
-
Culture mammalian cells under standard conditions.
-
Plate the cells in a suitable format (e.g., 6-well plates or 10 cm dishes) to be 70-90% confluent at the time of transfection.
-
-
Transfection:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of transfection, replace the culture medium with fresh medium containing this compound. A final concentration of 10-500 µM has been reported to be effective.[8]
-
Co-transfect the pANAP plasmid and the target protein expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Protein Expression:
-
Incubate the cells for 24-72 hours post-transfection to allow for protein expression. The optimal time will depend on the protein and cell line.
-
-
Harvesting and Lysis:
-
Wash the cells with PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Purification and Verification:
Troubleshooting and Optimization
-
Low Protein Yield:
-
Optimize the concentration of this compound in the culture medium.
-
Vary the induction conditions (temperature, inducer concentration, induction time).[13][17]
-
For toxic proteins, consider using an expression system with tighter regulation of basal expression.[14][18]
-
In some systems, co-expression of a mutated eukaryotic release factor (e.g., eRF1(E55D)) can improve suppression efficiency.[19]
-
-
Truncated Protein Product:
-
This indicates inefficient suppression of the amber codon.
-
Ensure the pANAP plasmid is of high quality and that the this compound is not degraded.
-
Increase the ratio of the pANAP plasmid to the target protein plasmid during transfection.
-
In yeast, using a [PSI+] strain can increase suppression efficiency by reducing the efficiency of translation termination.[20]
-
-
No Fluorescence:
-
Confirm protein expression by Western blot.
-
Ensure that the purification process does not denature the protein.
-
Verify the integrity of the this compound stock solution.
-
Conclusion
The site-specific incorporation of this compound via amber stop codon suppression is a versatile and powerful tool for studying protein science. It allows for the introduction of a small, environmentally sensitive fluorophore with minimal perturbation to the target protein.[1][8] The detailed protocols and optimization strategies provided in these application notes should enable researchers to successfully apply this technique to a wide range of biological questions.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - tcsc0022193 - Taiclone [taiclone.com]
- 5. This compound | CAS#:1313516-26-5 | Chemsrc [chemsrc.com]
- 6. (±)-ANAP hydrochloride | Fluorescent Dye | 2308035-47-2 | Invivochem [invivochem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. addgene.org [addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calculation of partial isotope incorporation into peptides measured by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 20. Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-ANAP Labeling in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the site-specific incorporation of the fluorescent non-canonical amino acid, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), into proteins expressed in Xenopus laevis oocytes. This technique is a powerful tool for studying protein structure and function, particularly for real-time analysis of conformational changes in membrane proteins such as ion channels and G-protein coupled receptors (GPCRs) using voltage-clamp fluorometry (VCF). We present a detailed, step-by-step protocol for a simplified, robust, and reproducible cytosolic co-injection method, along with procedures for oocyte preparation, and methods for verifying successful this compound incorporation.
Introduction
The ability to introduce fluorescent probes at specific sites within a protein of interest provides an unparalleled window into its dynamic behavior. The use of non-canonical amino acids (ncAAs) with fluorescent properties, such as this compound, allows for the precise labeling of proteins in a live-cell environment. This compound is a small, environmentally sensitive fluorophore whose emission properties can change in response to alterations in its local environment, making it an excellent probe for detecting conformational changes.[1] The Xenopus oocyte expression system is a widely used and robust platform for studying membrane proteins. The large size of the oocytes facilitates microinjection of the necessary components for ncAA incorporation.
The primary method for site-specific incorporation of this compound is through nonsense suppression.[2] An amber stop codon (UAG) is introduced into the gene of interest at the desired labeling site. This modified messenger RNA (mRNA) is then co-injected into the oocyte along with an orthogonal amber suppressor transfer RNA (tRNA) that has been chemically acylated with this compound.[2][3] A more recent and simplified approach, which is the focus of this protocol, involves the co-injection of cRNAs encoding for an orthogonal aminoacyl-tRNA synthetase (aaRS) and the target protein, along with the suppressor tRNA and this compound.[4][5] This method obviates the need for chemical acylation of the tRNA and nuclear injections, leading to more reproducible results and healthier oocytes.[4][5]
Key Experimental Components and Considerations
Successful this compound labeling in Xenopus oocytes requires several key biological and chemical components:
-
Target Protein mRNA: The mRNA encoding the protein of interest must be engineered to contain an amber (UAG) stop codon at the specific site for this compound incorporation. The 5' and 3' untranslated regions (UTRs) of the Xenopus β-globin gene are often included in the expression construct to enhance mRNA stability and translation efficiency.[6]
-
Orthogonal Amber Suppressor tRNA: A suppressor tRNA that recognizes the UAG codon but is not recognized by the endogenous Xenopus aminoacyl-tRNA synthetases is crucial. A commonly used and highly efficient orthogonal tRNA is THG73, derived from Tetrahymena thermophila.[3]
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): For the simplified co-injection method, a cRNA encoding an aaRS that specifically charges the orthogonal suppressor tRNA with this compound is required. This aaRS must not recognize any of the endogenous tRNAs or amino acids of the oocyte.
-
This compound: The fluorescent non-canonical amino acid. It is important to use a high-purity source of this compound.
-
Optional: Mutated Eukaryotic Release Factor 1 (eRF1): Co-injection of cRNA encoding a mutated version of the X. laevis eRF1 can improve this compound incorporation efficiency by reducing the competition between the suppressor tRNA and the endogenous release factor at the UAG codon.[7][8]
Experimental Protocols
Part 1: Preparation of Reagents
-
Preparation of cRNA for the Target Protein, Orthogonal aaRS, and mutated eRF1 (if applicable):
-
Linearize the plasmid DNA containing the gene of interest (with the UAG mutation), the orthogonal aaRS, and the mutated eRF1 using a suitable restriction enzyme.
-
Purify the linearized DNA using a commercial kit.
-
Synthesize capped cRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ SP6 Transcription Kit).
-
Purify the cRNA, and verify its integrity and concentration using gel electrophoresis and spectrophotometry.[6]
-
Resuspend the purified cRNA in RNase-free water to a final concentration of 1-2 µg/µL and store at -80°C.
-
-
Preparation of Orthogonal Suppressor tRNA:
-
The suppressor tRNA can be chemically synthesized or prepared by in vitro transcription from a DNA template.[9]
-
Resuspend the purified tRNA in RNase-free water to a final concentration of 1 µg/µL and store at -80°C.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound. The solvent will depend on the salt form of this compound (e.g., HCl salt in water, free acid in DMSO). It is crucial to ensure complete dissolution.
-
Store the stock solution protected from light at -20°C or -80°C.
-
-
Preparation of Injection Mix:
-
On the day of injection, thaw all components on ice.
-
Prepare the injection mix by combining the cRNAs, tRNA, and this compound. The final concentrations should be empirically determined, but a good starting point is provided in the table below.
-
Centrifuge the final injection mix at high speed for at least 10 minutes at 4°C to pellet any precipitates that could clog the injection needle.
-
Part 2: Preparation of Xenopus Oocytes
-
Oocyte Harvesting:
-
Anesthetize a female Xenopus laevis frog by immersion in a buffered solution of tricaine methane-sulfonate (MS-222).[3]
-
Surgically remove a portion of the ovary and place it in a calcium-free oocyte wash buffer (e.g., ND96 without calcium).[10]
-
Suture the incision and allow the frog to recover in a separate tank.[3]
-
-
Defolliculation:
-
Wash the harvested ovarian lobes several times with calcium-free ND96 buffer to remove blood and debris.[10]
-
Tease the lobes into small clumps.
-
Incubate the oocyte clumps in a solution of collagenase type II (e.g., 2 mg/mL in calcium-free ND96) for 1-2 hours at room temperature with gentle agitation to remove the follicular cell layer.[6]
-
Monitor the digestion process and stop it by washing the oocytes extensively with regular ND96 buffer (containing calcium) once the follicular layer is removed.
-
Manually select healthy, stage V-VI oocytes and store them in ND96 buffer supplemented with antibiotics at 16-18°C.[11]
-
Part 3: Microinjection of Oocytes
-
Needle Preparation:
-
Pull microinjection needles from borosilicate glass capillaries using a micropipette puller.
-
Calibrate the needle to deliver a specific volume, typically 50 nL, by injecting into a drop of mineral oil on a micrometer slide.[2]
-
-
Cytosolic Microinjection:
-
Load the prepared injection mix into the microinjection needle.
-
Place the oocytes in an injection chamber with the animal pole (dark hemisphere) facing up.
-
Inject approximately 50 nL of the injection mix into the cytoplasm of each oocyte.[2]
-
-
Incubation:
-
Transfer the injected oocytes to fresh ND96 buffer.
-
Incubate the oocytes for 2-4 days at 16-18°C to allow for protein expression and this compound incorporation. The incubation medium should be changed daily.
-
Part 4: Verification of this compound Incorporation
-
Fluorescence Microscopy:
-
Place a live oocyte on a glass-bottom dish in ND96 buffer.
-
Image the oocyte using a confocal or epifluorescence microscope.[12]
-
Use an excitation wavelength appropriate for this compound (around 360 nm) and collect emission in the range of 420-500 nm.[6]
-
Successful incorporation will result in fluorescence localized to the oocyte membrane for membrane proteins.
-
-
Western Blotting:
-
Homogenize a pool of 5-10 oocytes in a lysis buffer containing protease inhibitors.[2][10]
-
Remove the yolk by centrifugation at a low speed (e.g., 800g).[10]
-
Separate the proteins from the supernatant by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against the protein of interest or an epitope tag.
-
Successful this compound incorporation will result in a band at the expected full-length molecular weight. A lower molecular weight band may be visible, corresponding to the truncated protein product from termination at the UAG codon.
-
Quantitative Data Summary
The following table provides suggested starting concentrations for the cytosolic co-injection method and summarizes the expected outcomes. Absolute fluorescence and incorporation efficiency will vary depending on the protein of interest and the specific site of this compound incorporation.
| Component | Suggested Starting Concentration in Injection Mix | Rationale / Expected Outcome |
| Target Protein cRNA | 200 - 500 ng/µL | Drives the expression of the protein of interest with the UAG codon. |
| Orthogonal aaRS cRNA | 100 - 250 ng/µL | Provides the machinery to charge the suppressor tRNA with this compound. |
| Suppressor tRNA | 100 - 200 ng/µL | Recognizes the UAG codon and delivers this compound to the ribosome. |
| This compound | 0.2 - 1 mM | The fluorescent amino acid to be incorporated. |
| Mutated eRF1 cRNA | 50 - 100 ng/µL | Can increase full-length protein expression by 2-3 fold by reducing premature termination.[9] |
Diagrams
Caption: Experimental workflow for this compound labeling in Xenopus oocytes.
Caption: Mechanism of this compound incorporation via nonsense suppression.
References
- 1. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Western Blot Protocol for Detection of Proteins Heterologously Expressed in Xenopus laevis Oocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. A Western Blot Protocol for Detection of Proteins Heterologously Expressed in Xenopus laevis Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid Western Blotting Protocol for the Xenopus Oocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Analysis of Proteins from Xenopus Oocytes and Embryos by Immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Localization of RNAs to the Mitochondrial Cloud in Xenopus Oocytes through Entrapment and Association with Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-ANAP Voltage Clamp Fluorometry in Ion Channel Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing L-ANAP voltage clamp fluorometry (VCF) to study the structural dynamics and function of ion channels. This powerful technique combines the site-specific incorporation of a fluorescent non-canonical amino acid, this compound, with electrophysiological recordings to provide real-time insights into conformational changes associated with channel gating and modulation.
Introduction
Voltage clamp fluorometry is a sophisticated technique that merges fluorescence spectroscopy with electrophysiology to monitor the conformational changes of membrane proteins in real-time.[1][2] The use of the fluorescent non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (this compound) offers a significant advantage by allowing for its precise incorporation at virtually any site within an ion channel protein through amber stop-codon suppression.[3] This site-specificity overcomes limitations of bulkier fluorescent probes or labels restricted to accessible cysteine residues.[3][4] this compound's environmental sensitivity makes its fluorescence a direct reporter of local conformational rearrangements, which, when correlated with simultaneous ionic current measurements, provides unparalleled mechanistic insights into ion channel function.[3] This technology is invaluable for understanding the molecular basis of channel gating, the effects of mutations, and the mechanism of action of pharmacological agents.
Key Applications
-
Mapping the conformational changes during channel gating (activation, inactivation, and deactivation).
-
Investigating the allosteric coupling between different domains of an ion channel.
-
Screening for and characterizing the mechanism of action of ion channel-targeting drugs.
-
Studying the structural consequences of disease-causing mutations.
-
Probing the dynamics of protein-protein and protein-ligand interactions.
Quantitative Data Summary
The following tables summarize quantitative data from published studies utilizing this compound VCF to investigate various ion channels.
Table 1: this compound Fluorescence Changes in P2X Receptors
| Ion Channel | Mutant | Stimulus | Voltage (mV) | ΔF/F (%) | Reference |
| rP2X2 | A337Anap | 10 µM ATP | +40 to -160 | 1.5 ± 0.2 | [5] |
| rP2X2 | A337Anap | Hyperpolarization (no ATP) | +40 to -160 | 1.9 ± 0.4 | [5] |
| rP2X2 | K308R/A337Anap | 300 µM ATP | +20 to -160 | 3.4 ± 0.3 | [5] |
| P2X7 | S124* (ANAP) | 300 µM ATP | -30 | Not specified | [6] |
Table 2: this compound Fluorescence Properties in Different Environments
| Solvent | Peak Emission Wavelength (nm) | Reference |
| Methanol-water mixtures | Blue shift with increasing methanol | [7] |
| Isopropanol-water mixtures | Blue shift with increasing isopropanol | [7] |
Table 3: this compound Incorporation Sites and Functional Effects in hHv1 Channels
| Mutant | Peak Emission Wavelength (nm) | Functional Channel | Reference |
| Q191Anap | 484.4 ± 0.5 | Yes | [7] |
| A197Anap | 487.7 ± 0.8 | Yes | [7] |
| L198Anap | 489.6 ± 1.8 | Yes | [7] |
| G199Anap | 483.5 ± 1.7 | Yes | [7] |
| L200Anap | 489.0 ± 1.4 | Yes | [7] |
| L201Anap | 489.1 ± 1.0 | Yes | [7] |
| I202Anap | 477.4 ± 2.1 | Yes | [7] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Ion Channels in Xenopus laevis Oocytes
This protocol details the steps for introducing this compound at a specific site in an ion channel of interest expressed in Xenopus laevis oocytes using amber stop-codon suppression.
Materials:
-
Plasmid DNA for the ion channel of interest with a TAG amber stop codon at the desired position.
-
Plasmid DNA encoding the ANAP-specific orthogonal tRNA/aminoacyl-tRNA synthetase pair (pANAP).
-
This compound methyl ester (membrane-permeable).
-
Xenopus laevis oocytes.
-
cRNA synthesis kit.
-
Microinjection setup.
-
Incubation solution (ND96).
Procedure:
-
Plasmid Preparation: Prepare high-quality plasmid DNA for the mutant ion channel (containing the TAG codon) and the pANAP plasmid.
-
cRNA Synthesis: Linearize the ion channel plasmid and synthesize capped cRNA using an in vitro transcription kit.
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Microinjection:
-
Co-inject the ion channel cRNA and the pANAP plasmid DNA into the nucleus of the oocytes.
-
Alternatively, inject the pANAP plasmid into the nucleus on day 1, and on day 2, co-inject the channel cRNA with this compound into the cytoplasm.[5]
-
-
This compound Loading:
-
If injecting this compound directly, prepare a concentrated stock solution.
-
For the membrane-permeable this compound methyl ester, incubate the injected oocytes in a solution containing 2 mM this compound methyl ester.[6]
-
-
Incubation: Incubate the oocytes at 16-18°C for 2-5 days to allow for protein expression and this compound incorporation.
Protocol 2: Voltage Clamp Fluorometry Recording
This protocol outlines the procedure for simultaneous recording of ionic currents and this compound fluorescence from a single oocyte.
Materials:
-
Two-electrode voltage clamp (TEVC) setup.
-
Microscope with epifluorescence capabilities.
-
Light source (e.g., Xenon arc lamp).
-
Excitation and emission filters appropriate for this compound (Excitation ~360 nm, Emission ~450-500 nm).
-
Photomultiplier tube (PMT) or a sensitive camera for fluorescence detection.
-
Data acquisition system for both electrophysiological and fluorescence signals.
-
Recording chamber and perfusion system.
-
Recording solutions (e.g., ND96).
Procedure:
-
Oocyte Placement: Place an oocyte expressing the ANAP-labeled ion channel in the recording chamber and perfuse with the recording solution.
-
Impaling: Impale the oocyte with two microelectrodes (voltage and current).
-
Voltage Clamp: Establish a stable two-electrode voltage clamp.
-
Fluorescence Focusing: Focus on the animal pole of the oocyte and adjust the light path to maximize the fluorescence signal.
-
Simultaneous Recording:
-
Apply a voltage protocol (e.g., voltage steps) to elicit channel gating.
-
Simultaneously record the ionic current and the fluorescence signal from the PMT.
-
If studying ligand-gated channels, apply the ligand via the perfusion system while recording.
-
-
Data Acquisition: Digitize and store both the current and fluorescence traces for offline analysis.
Protocol 3: Data Analysis
This protocol describes the basic steps for analyzing VCF data.
Software:
-
PClamp, PatchMaster, or similar software for electrophysiological data analysis.
-
Custom scripts in MATLAB, Python, or Igor Pro for fluorescence data analysis.
Procedure:
-
Leak Subtraction: If necessary, subtract the leak and capacitative currents from the raw current traces.
-
Fluorescence Baseline Correction: Correct for photobleaching by fitting the fluorescence decay during the pre-stimulus period with an exponential function and subtracting it from the entire trace.
-
Calculate ΔF/F: Normalize the fluorescence change (ΔF) to the baseline fluorescence (F) to obtain ΔF/F.
-
ΔF = F(t) - F_baseline
-
ΔF/F = (F(t) - F_baseline) / F_baseline
-
-
Generate F-V and G-V Curves:
-
Plot the steady-state ΔF/F as a function of the applied voltage to generate a fluorescence-voltage (F-V) relationship.
-
Calculate the conductance (G) from the ionic current (I) and voltage (V) and plot it as a function of voltage to obtain the conductance-voltage (G-V) relationship.
-
-
Kinetic Analysis: Fit the time course of the fluorescence and current changes with appropriate functions (e.g., exponential) to extract kinetic parameters.
-
Correlation: Compare the voltage and time dependence of the fluorescence changes with the corresponding parameters of the ionic currents to correlate conformational changes with specific functional states of the channel.
Troubleshooting and Considerations
-
Low ANAP Incorporation Efficiency: Optimize the amount of injected cRNA and pANAP plasmid. Ensure the quality of the plasmids and cRNA. Test different batches of this compound.
-
No Fluorescence Signal: Confirm protein expression using other methods (e.g., Western blot). Ensure the correct filters and light source are being used.
-
High Background Fluorescence: Some expression systems, like oocytes, have endogenous fluorescence. It may be necessary to use inhibitors of endogenous channels or subtract the background fluorescence from uninjected oocytes.
-
Photodamage: Minimize the exposure time and intensity of the excitation light to prevent damage to the cell.
-
Interpretation of Fluorescence Changes: A change in fluorescence indicates a change in the local environment of ANAP, but does not directly reveal the specific nature of the conformational change. Combining data from multiple ANAP incorporation sites is often necessary to build a comprehensive model of the structural rearrangement.[8]
By following these protocols and considering the potential challenges, researchers can successfully employ this compound voltage clamp fluorometry to gain deep insights into the intricate workings of ion channels, paving the way for a better understanding of their physiological roles and the development of novel therapeutics.
References
- 1. rupress.org [rupress.org]
- 2. Voltage-clamp fluorometry analysis of structural rearrangements of ATP-gated channel P2X2 upon hyperpolarization | eLife [elifesciences.org]
- 3. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-clamp fluorometry for advancing mechanistic understanding of ion channel mechanisms with a focus on acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-clamp fluorometry analysis of structural rearrangements of ATP-gated channel P2X2 upon hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Application Notes and Protocols for L-ANAP FRET Imaging in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup of Förster Resonance Energy Transfer (FRET) imaging using the fluorescent non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) in mammalian cells. This technique allows for precise, site-specific labeling of proteins to study conformational changes, protein-protein interactions, and other dynamic cellular processes.
Introduction to this compound FRET Imaging
This compound is a small, environmentally sensitive fluorescent amino acid that can be genetically incorporated into proteins at specific sites in response to an amber stop codon (TAG).[1] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2] Its small size is advantageous as it is less likely to perturb protein structure and function compared to larger fluorescent protein tags.[1] this compound's fluorescence emission is sensitive to the polarity of its local environment, making it a useful probe for conformational changes.[1][3]
In FRET, energy is transferred non-radiatively from an excited donor fluorophore (like this compound) to a suitable acceptor molecule when they are in close proximity (typically 1-10 nm).[4] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a powerful "molecular ruler".[5][6] this compound can be paired with various acceptors, including transition metals (tmFRET) such as copper (Cu²⁺) or cobalt (Co²⁺), or other fluorescent proteins like GFP.[2][7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for planning and executing this compound FRET experiments.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Peak Absorption Wavelength | ~350-360 nm | [7][10] |
| Peak Emission Wavelength | ~475-494 nm (environmentally sensitive) | [7] |
| Extinction Coefficient (in EtOH at 360 nm) | 17,500 M⁻¹ cm⁻¹ | [3] |
| Fluorescence Lifetime (τ) | Biexponential: τ₁ = 1.3 ns, τ₂ = 3.3 ns | [5][10] |
Table 2: Common FRET Pairs with this compound
| FRET Acceptor | Förster Distance (R₀) | Notes | Reference |
| Cu²⁺-TETAC | ~10-20 Å | A common acceptor for transition metal ion FRET (tmFRET).[7] TETAC is a cysteine-reactive chelator for Cu²⁺.[5] | [5][7] |
| Co²⁺-NTA | 12.8 Å | Another option for tmFRET.[8] | [8] |
| Enhanced Green Fluorescent Protein (EGFP) | N/A | Genetically encoded acceptor.[9] | [9] |
Table 3: Recommended Experimental Concentrations
| Reagent | Concentration | Purpose | Reference |
| This compound-methyl ester (this compound-ME) | 10 µM - 0.5 mM | Incorporation into target protein | [1][8] |
| Cu²⁺ (for tmFRET) | 10 µM - 100 µM | FRET acceptor | [7] |
Experimental Protocols
This section provides a detailed methodology for performing this compound FRET imaging in mammalian cells.
Genetic Constructs and Plasmids
Successful incorporation of this compound requires co-expression of three key components:
-
Target Protein Plasmid: Your protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.
-
pANAP Plasmid: Encodes the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.[8]
-
Dominant Negative eRF1 (optional but recommended): A plasmid encoding a dominant negative form of eukaryotic Release Factor 1 (DN-eRF1) can be co-transfected to increase the efficiency of this compound incorporation by reducing premature termination of translation at the amber codon.[7]
Cell Culture and Transfection
HEK293, CHO, and HeLa cells have been successfully used for this compound incorporation.[1]
-
Cell Seeding: Seed mammalian cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach 50-70% confluency before transfection.
-
Transfection: Co-transfect the cells with the target protein plasmid, the pANAP plasmid, and optionally the DN-eRF1 plasmid using a standard transfection reagent (e.g., Lipofectamine).
-
This compound Incubation: Following transfection, replace the culture medium with fresh medium containing the cell-permeable this compound-methyl ester (this compound-ME).[8] A final concentration of 10-20 µM is a good starting point.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for protein expression and this compound incorporation. Protect the cells from light to prevent photobleaching of this compound.[10]
FRET Imaging
-
Microscopy Setup: Use a widefield or confocal fluorescence microscope equipped with appropriate filters for this compound imaging.
-
Excitation: ~360 nm
-
Emission: ~470 nm
-
-
Image Acquisition:
-
Acquire a "donor-only" image of the cells expressing the this compound-labeled protein.
-
If using a transition metal acceptor, acquire an image after the addition of the metal ion (e.g., Cu²⁺). The quenching of this compound fluorescence indicates FRET.[7]
-
If using a fluorescent protein acceptor (e.g., EGFP), acquire images in both the donor and acceptor channels.
-
-
FRET Analysis: FRET efficiency (E) can be calculated using the following formula for acceptor-induced donor quenching:
-
E = 1 - (I_DA / I_D)
-
Where I_DA is the donor fluorescence intensity in the presence of the acceptor, and I_D is the donor fluorescence intensity in the absence of the acceptor.
-
Visualizations
The following diagrams illustrate key aspects of the this compound FRET imaging workflow.
Caption: Genetic incorporation of this compound via amber codon suppression.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Caption: A streamlined experimental workflow for this compound FRET imaging.
References
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 6. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
Probing GPCR Activation with L-ANAP: A Detailed Guide for Researchers
Application Notes and Protocols for Utilizing the Fluorescent Unnatural Amino Acid L-ANAP in the Study of G Protein-Coupled Receptor Activation Dynamics
The study of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major drug target class, necessitates sophisticated methods to elucidate the conformational changes that underpin their activation. The genetically encoded fluorescent non-canonical amino acid, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (this compound), has emerged as a powerful tool for these investigations. Its small size minimizes protein perturbation, and its environmentally sensitive fluorescence provides a direct readout of local conformational changes.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound to study GPCR activation.
Introduction to this compound in GPCR Research
This compound is a fluorescent amino acid that can be site-specifically incorporated into a protein of interest using amber stop codon suppression technology.[1][2] This technique allows for the precise placement of a fluorescent probe within a GPCR, enabling the study of conformational dynamics with high spatial resolution. The fluorescence of this compound is sensitive to the polarity of its local environment, a property that can be exploited to monitor the conformational rearrangements that occur during GPCR activation.[1][3] A change in the environment of the incorporated this compound upon ligand binding will result in a detectable change in its fluorescence emission spectrum, such as a shift in wavelength or a change in intensity.[1][3]
Furthermore, this compound can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments.[2] By pairing this compound with a suitable acceptor fluorophore, distance changes between specific points within the GPCR, or between the GPCR and its interacting partners, can be measured in real-time.
Quantitative Data Presentation
Fluorescence Properties of this compound
The fluorescence of this compound is highly dependent on the solvent environment. Understanding these properties is crucial for interpreting experimental data.
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | ~360 nm | Ethanol | [2] |
| Emission Maximum (λem) | 420 nm - 490 nm | Ethyl Acetate - Water | [1] |
| Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | Ethanol | [2] |
| Quantum Yield (Φ) | 0.48 | Ethanol | |
| Förster Radius (R₀) with Cobalt (Co²⁺) | 12 Å | [2] |
Example FRET Data for GPCR Conformational Change
This table illustrates hypothetical FRET data that could be obtained from an experiment monitoring the distance change between two helices in a GPCR upon agonist binding. This compound is incorporated into one helix (donor), and a suitable acceptor is placed on another.
| State of GPCR | Donor Fluorescence (this compound) | Acceptor Fluorescence | FRET Efficiency (E) | Calculated Distance (r) |
| Inactive (Basal) | High | Low | Low | > R₀ |
| Active (Agonist-bound) | Low | High | High | < R₀ |
Experimental Protocols
Protocol for Site-Specific Incorporation of this compound into a GPCR in Mammalian Cells
This protocol is adapted from established methods for unnatural amino acid incorporation.[4]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% (v/v) FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Plasmid encoding the GPCR of interest with an amber (TAG) codon at the desired incorporation site
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (pANAP)
-
This compound methyl ester (this compound-ME)
-
Lipid-based transfection reagent
-
Phosphate-buffered saline (PBS)
-
Poly-L-lysine solution
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293T cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
The day before transfection, seed cells onto poly-L-lysine coated glass coverslips in 6-well plates to achieve ~70% confluency at the time of transfection.
-
-
Transfection:
-
For each well, prepare a transfection mix according to the manufacturer's protocol for your lipid-based transfection reagent. A typical mix includes:
-
1.0 µg of the GPCR-TAG plasmid
-
1.0 µg of the pANAP plasmid
-
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
This compound Incorporation:
-
After 24 hours, replace the medium with fresh DMEM containing 10 µM this compound-ME.
-
Incubate the cells for an additional 24-48 hours to allow for protein expression and this compound incorporation.
-
-
Verification of Incorporation (Optional but Recommended):
-
Harvest a subset of cells and prepare a cell lysate.
-
Perform SDS-PAGE and in-gel fluorescence imaging to visualize this compound-containing protein.
-
Alternatively, Western blotting with an antibody against a tag on the GPCR can confirm the expression of the full-length, this compound-incorporated protein.
-
Protocol for Fluorescence Spectroscopy of this compound to Monitor GPCR Activation
This protocol outlines the measurement of changes in this compound fluorescence upon GPCR activation.
Materials:
-
HEK293T cells expressing the this compound-labeled GPCR on coverslips
-
HEPES-buffered saline (HBS): 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, pH 7.4
-
GPCR agonist and antagonist solutions
-
Fluorescence microscope or a cuvette-based fluorometer
Procedure:
-
Sample Preparation:
-
Gently wash the coverslip with HBS to remove the culture medium.
-
Mount the coverslip in an imaging chamber and add fresh HBS.
-
-
Fluorescence Measurement:
-
Place the imaging chamber on the stage of a fluorescence microscope equipped for epifluorescence.
-
Excite the this compound at ~360 nm and record the emission spectrum (e.g., from 400 nm to 600 nm).
-
Establish a baseline fluorescence reading in the absence of any ligands.
-
-
Ligand Addition and Data Acquisition:
-
Add the GPCR agonist to the chamber at a desired concentration.
-
Continuously record the fluorescence emission spectrum or the intensity at a specific wavelength over time to monitor the kinetics of the conformational change.
-
Observe any shifts in the emission maximum or changes in fluorescence intensity, which indicate a change in the local environment of this compound.
-
After the agonist-induced change has stabilized, add an antagonist to observe the reversal of the effect, confirming the specificity of the response.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or the shift in emission wavelength as a function of time.
-
For dose-response curves, repeat the experiment with varying concentrations of the agonist.
-
Protocol for FRET-based Measurement of GPCR Conformational Changes
This protocol describes how to use this compound as a FRET donor to measure distance changes during GPCR activation.
Materials:
-
HEK293T cells expressing the GPCR with this compound at the donor site.
-
A suitable FRET acceptor fluorophore. The choice of acceptor will depend on the specific application. For example, a transition metal ion like Co²⁺ can be chelated at a specific site, or another fluorescent molecule can be attached via cysteine chemistry or click chemistry if a second unnatural amino acid is incorporated.
-
Labeling reagents for the acceptor fluorophore (e.g., CoCl₂, cysteine-reactive dye, or click chemistry reagents).
-
Fluorescence imaging system capable of FRET measurements (e.g., equipped with appropriate filter sets for donor and acceptor).
Procedure:
-
Acceptor Labeling (if applicable):
-
If using a chemically attached acceptor, follow the appropriate labeling protocol for that dye. This may involve incubating the cells with the dye under specific conditions.
-
-
FRET Measurement:
-
Mount the coverslip with the dual-labeled GPCRs in an imaging chamber with HBS.
-
Acquire three sets of images:
-
Donor image: Excite at the donor's excitation wavelength (~360 nm for this compound) and collect emission at the donor's emission wavelength.
-
Acceptor image: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
FRET image: Excite at the donor's excitation wavelength (~360 nm) and collect emission at the acceptor's emission wavelength.
-
-
-
Ligand Stimulation:
-
Acquire baseline images in the absence of ligand.
-
Add the agonist and acquire a time-series of the three image sets to monitor the change in FRET.
-
-
Data Analysis:
-
Correct the images for background fluorescence.
-
Calculate the FRET efficiency (E) using a suitable method, such as the ratio of acceptor emission to donor emission upon donor excitation.
-
The change in FRET efficiency upon agonist addition reflects the change in distance between the donor and acceptor.
-
The distance (r) can be estimated using the Förster equation: E = 1 / (1 + (r/R₀)⁶), where R₀ is the Förster distance for the specific donor-acceptor pair.
-
Visualizations
GPCR Signaling Pathway
Caption: Canonical GPCR activation and signaling pathway.
Experimental Workflow for this compound Incorporation and Analysis
Caption: Workflow for this compound incorporation and analysis in GPCRs.
Principle of FRET for Studying GPCR Conformational Change
References
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Protein-Protein Interaction Dynamics Using L-ANAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The ability to measure the dynamics of these interactions in real-time and within a native cellular context provides invaluable insights into biological mechanisms and disease pathogenesis. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for probing PPIs.[1][2][3] Its small size minimizes potential disruption of protein structure and function, a common concern with larger fluorescent protein tags.[4] this compound's fluorescence is sensitive to its local environment, making it an excellent probe for detecting conformational changes and binding events.[4][5] This document provides detailed application notes and protocols for utilizing this compound to measure the dynamics of protein-protein interactions.
This compound can be genetically incorporated into a protein of interest at a specific site using amber stop codon suppression technology.[4][6] This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG (amber) stop codon and inserts this compound instead of terminating translation.[7] This precise placement allows for the strategic positioning of the fluorescent probe at or near the interaction interface.
There are two primary fluorescence-based methods that leverage this compound to study PPI dynamics:
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore (in this case, this compound) and a suitable acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nm.[8][9] By incorporating this compound into one interacting protein and an acceptor fluorophore (either another unnatural amino acid, a fluorescent protein, or a small organic dye) into its binding partner, the proximity and dynamics of their interaction can be quantified.
-
Fluorescence Quenching: The fluorescence intensity of this compound can be "quenched" (reduced) upon interaction with a binding partner. This can occur through various mechanisms, including collisional quenching or charge transfer processes upon direct contact with specific residues (like tryptophan) or other molecules.[10][11] By monitoring the change in this compound fluorescence intensity or lifetime, the association and dissociation of the protein complex can be measured.
Key Applications
-
Real-time monitoring of PPIs in living cells: Investigate the spatiotemporal dynamics of interactions within their native cellular environment.
-
Quantification of binding affinities (Kd): Determine the strength of a protein-protein interaction.
-
Screening for modulators of PPIs: Identify small molecules or other biologics that enhance or inhibit a specific interaction, which is critical for drug development.
-
Studying conformational changes upon binding: this compound's sensitivity to its environment can report on structural rearrangements that occur during complex formation.[5]
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~360 nm | [5] |
| Emission Maximum (λem) | ~485 - 490 nm (solvent dependent) | [5][12] |
| Extinction Coefficient (in EtOH) | 17,500 M⁻¹ cm⁻¹ | [5] |
| Quantum Yield (in protein) | ~0.32 | [8] |
Table 2: Example FRET Data for Measuring PPIs
This table illustrates hypothetical data from a FRET experiment to measure the interaction between Protein A (labeled with this compound as the donor) and Protein B (labeled with an acceptor).
| Experimental Condition | This compound Fluorescence Lifetime (τ) | FRET Efficiency (E) | Calculated Distance (r) |
| Protein A-ANAP only (No Acceptor) | 4.0 ns | 0 | N/A |
| Protein A-ANAP + Protein B-Acceptor (Interacting) | 2.0 ns | 0.5 | R₀ |
| Protein A-ANAP + Protein B-Acceptor + Inhibitor | 3.8 ns | 0.05 | > R₀ |
Note: FRET efficiency (E) is calculated as E = 1 - (τ_DA / τ_D), where τ_DA is the donor lifetime in the presence of the acceptor and τ_D is the donor lifetime in the absence of the acceptor. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.[8]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest in Mammalian Cells
This protocol outlines the steps for genetically encoding this compound into a target protein in mammalian cells using an engineered tRNA/aminoacyl-tRNA synthetase pair.
Materials:
-
Mammalian expression vector for the protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
pANAP plasmid (encoding the engineered tRNA and aminoacyl-tRNA synthetase for this compound).[7]
-
This compound (MedChemExpress or other suppliers).[1]
-
Mammalian cell line (e.g., HEK293T, CHO).
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Antibodies for Western blot analysis (e.g., anti-His tag, anti-FLAG).
Procedure:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in your POI gene using site-directed mutagenesis.
-
Ensure the expression vector contains a C-terminal tag (e.g., His6 or FLAG) to allow for the detection of full-length protein expression by Western blot.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells in a suitable format (e.g., 6-well plate) and grow to 70-90% confluency.
-
Co-transfect the cells with the POI-TAG expression vector and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's protocol.[13]
-
-
This compound Supplementation:
-
Immediately after transfection, replace the growth medium with fresh medium containing 0.5 mM this compound.[4] To ensure complete dissolution, this compound can be first dissolved in a small amount of 1M NaOH before being added to the medium.
-
-
Protein Expression and Harvest:
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
-
Verification of this compound Incorporation:
-
Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the C-terminal tag of your POI.
-
A band corresponding to the full-length protein should only be visible in the cells that were co-transfected with the POI-TAG and pANAP plasmids and supplemented with this compound.[4] The absence of a band in the no-ANAP control confirms site-specific incorporation.
-
Protocol 2: Measuring PPI Dynamics using this compound-based FRET in Live Cells
This protocol describes how to measure FRET between a donor (this compound) and an acceptor to monitor a PPI in real-time.
Materials:
-
Cells expressing Protein A labeled with this compound (from Protocol 1).
-
Cells expressing Protein B labeled with a suitable FRET acceptor (e.g., a fluorescent protein like mCherry or a chemically labeled SNAP-tag).
-
Fluorescence microscope equipped for FRET measurements (e.g., with appropriate filter sets for donor and acceptor, and capabilities for sensitized emission or fluorescence lifetime imaging microscopy - FLIM).
-
Imaging medium.
Procedure:
-
Cell Preparation:
-
Co-express the this compound labeled Protein A and the acceptor-labeled Protein B in the same cells.
-
Plate the cells on a suitable imaging dish (e.g., glass-bottom dish).
-
-
FRET Measurement using Sensitized Emission:
-
Acquire three images:
-
Donor channel image using donor excitation.
-
Acceptor channel image using acceptor excitation.
-
FRET channel image using donor excitation and acceptor emission filters.
-
-
Correct for spectral bleed-through (crosstalk) from the donor emission into the FRET channel and direct excitation of the acceptor by the donor excitation wavelength.[14]
-
Calculate the FRET efficiency based on the corrected fluorescence intensities.
-
-
FRET Measurement using Fluorescence Lifetime Imaging Microscopy (FLIM):
-
FLIM is a more robust method for measuring FRET as it is independent of fluorophore concentration.[15]
-
Measure the fluorescence lifetime of the this compound donor in the absence of the acceptor (donor-only sample).
-
Measure the fluorescence lifetime of the this compound donor in the presence of the acceptor-labeled binding partner.
-
A decrease in the donor's fluorescence lifetime indicates FRET and thus interaction.[15]
-
Calculate the FRET efficiency from the lifetime data.
-
-
Data Analysis:
-
Analyze the FRET efficiency or donor lifetime changes over time or in response to stimuli (e.g., addition of a drug).
-
These dynamic changes reflect the association and dissociation of the protein complex.
-
Protocol 3: Measuring PPIs via this compound Fluorescence Quenching
This protocol details how to use changes in this compound fluorescence intensity to measure protein binding.
Materials:
-
Purified protein labeled with this compound.
-
Purified unlabeled binding partner protein.
-
Fluorometer or microplate reader capable of fluorescence intensity measurements.
-
Assay buffer.
Procedure:
-
Prepare a dilution series of the unlabeled binding partner in the assay buffer.
-
In a microplate or cuvette, mix a constant concentration of the this compound labeled protein with the varying concentrations of the binding partner.
-
Incubate the samples to allow the binding reaction to reach equilibrium. The incubation time will depend on the kinetics of the interaction.
-
Measure the fluorescence intensity of this compound at its emission maximum (~485 nm) with excitation at ~360 nm.
-
Plot the change in fluorescence intensity as a function of the binding partner concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd). [16]
Visualizations
Caption: Workflow for studying PPIs using this compound.
Caption: this compound-based FRET for PPI detection.
Caption: PPI detection by this compound fluorescence quenching.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Using a Specific RNA-Protein Interaction To Quench the Fluorescent RNA Spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 15. Monitoring Protein Interactions in Living Cells with Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
Unlocking Protein Dynamics: Site-Specific Incorporation of L-ANAP for Structural Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of the fluorescent non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropionic acid (L-ANAP) has emerged as a powerful tool in structural biology. This technique allows for the precise placement of a small, environmentally sensitive fluorescent probe into a protein of interest, enabling real-time investigation of protein conformational changes, dynamics, and interactions.[1][2][3] this compound's utility stems from its sensitivity to the local environment and its effectiveness as a donor for Förster Resonance Energy Transfer (FRET) studies, providing a direct link between high-resolution structural models and dynamic functional data.[1][4]
This document provides detailed application notes and experimental protocols for the site-specific incorporation of this compound, protein expression and purification, and subsequent fluorescence analysis.
Key Applications
-
Mapping Protein Conformational Changes: this compound's fluorescence is sensitive to its local environment. Changes in protein conformation that alter the polarity or accessibility of the incorporated this compound will result in a detectable change in its fluorescence emission spectrum, providing insights into protein dynamics.[2][3][5]
-
Förster Resonance Energy Transfer (FRET): this compound can serve as a donor fluorophore in FRET experiments to measure intramolecular distances and their changes.[1][6] By pairing this compound with a suitable acceptor molecule, researchers can probe the structure and dynamics of proteins and their complexes.[6]
-
Studying Protein-Protein and Protein-Ligand Interactions: The binding of a ligand or another protein can induce conformational changes that are reported by the fluorescence of a strategically placed this compound residue.
Quantitative Data: Photophysical Properties of this compound
A summary of the key photophysical properties of this compound is presented in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | In Ethanol at 360 nm | [2][7] |
| Absorption Maximum (λabs) | ~360 nm | In Water | [2] |
| Emission Maximum (λem) | 420 nm - 490 nm | Dependent on solvent polarity (EtOAc - Water) | [2] |
| Quantum Yield (Φ) | 0.48 | In Ethanol | [2] |
| Fluorescence Lifetime (τ) | ~2.3 ns - 4.06 ns | Dependent on solvent polarity | [8] |
Experimental Protocols
Site-Specific Incorporation of this compound via Amber Suppression
The most common method for site-specific incorporation of this compound is through the use of an orthogonal amber suppressor tRNA/aminoacyl-tRNA synthetase (aaRS) pair.[1][9] This system highjacks the cellular translation machinery to insert this compound in response to an amber stop codon (UAG) engineered into the gene of interest.
Workflow for Amber Suppression:
Caption: Workflow for site-specific this compound incorporation.
Protocol:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of interest using standard site-directed mutagenesis protocols.
-
Transformation/Transfection: Co-transform or co-transfect the expression plasmid containing the mutated gene and the plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair (often referred to as pANAP or a similar vector) into the chosen expression host (e.g., E. coli or mammalian cells).[9][10]
-
Culture Growth: Grow the cells in a suitable medium.
-
This compound Supplementation: When inducing protein expression, supplement the culture medium with this compound. The final concentration may need to be optimized but is typically in the range of 10-20 µM for mammalian cells and higher for bacteria.[4]
-
Induction and Expression: Induce protein expression according to standard protocols for your specific expression system.
Recombinant Protein Expression and Purification
The following is a general protocol for the expression and purification of this compound-containing proteins from E. coli.
Workflow for Protein Expression and Purification:
Caption: General workflow for protein purification.
Protocol:
-
Cell Harvesting: After protein expression, harvest the bacterial cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer. Lyse the cells using methods such as sonication or a French press.[11]
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: If the protein has an affinity tag (e.g., a polyhistidine tag), use affinity chromatography for the initial purification step.[11][12]
-
Washing: Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the this compound-labeled protein from the column.
-
Further Purification (Optional): If higher purity is required, perform additional purification steps such as size-exclusion chromatography.[12]
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to characterize the incorporated this compound and to monitor changes in its environment.
Protocol:
-
Sample Preparation: Prepare the purified this compound-labeled protein in a suitable buffer.
-
Fluorescence Measurements:
-
Excitation and Emission Spectra: Record the excitation and emission spectra of the this compound-labeled protein using a fluorometer. A typical excitation wavelength is around 360 nm.[2]
-
Environmental Sensitivity: To test the environmental sensitivity of the incorporated this compound, record emission spectra under different conditions (e.g., in the presence and absence of a ligand, or in buffers of different polarity). A blue shift in the emission maximum indicates a more hydrophobic environment.[2][13]
-
FRET Measurements: For FRET experiments, measure the fluorescence of the this compound donor in the presence and absence of the acceptor. The FRET efficiency can be calculated from the quenching of the donor fluorescence.[6]
-
Signaling Pathway for FRET-based conformational change detection:
Caption: FRET detection of conformational change.
Conclusion
The site-specific incorporation of this compound provides a versatile and powerful approach for investigating protein structure and dynamics in vitro and in living cells.[2][13] The protocols outlined in this document provide a framework for researchers to apply this technology to their specific biological questions. Careful optimization of expression, purification, and fluorescence detection is key to obtaining high-quality, interpretable data that can provide novel insights into the molecular mechanisms of protein function.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring protein conformational changes using fluorescent nanoantennas | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Large-Scale Conformational Changes and Protein Function: Breaking the in silico Barrier [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.sg]
- 12. Purification of Membrane Proteins [sigmaaldrich.com]
- 13. Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-ANAP as a Donor for Transition Metal Ion FRET (tmFRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition Metal Ion FRET (tmFRET) is a powerful spectroscopic technique for measuring intramolecular distances in proteins and other macromolecules, typically in the range of 10-25 Å.[1][2][3] This method utilizes a fluorescent donor and a transition metal ion as a non-fluorescent acceptor. The genetically encoded, fluorescent non-canonical amino acid, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), has emerged as an excellent FRET donor for tmFRET studies due to its small size, environmental sensitivity, and suitable spectral properties.[4][5] Its emission spectrum overlaps with the absorption spectra of several transition metal ions, including copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺), making it a versatile tool for probing protein structure and conformational changes.[1][4][6]
One notable application of this compound in tmFRET is the ACCuRET (Anap Cyclen-Cu²⁺ resonance energy transfer) method.[1][7] In this approach, this compound is site-specifically incorporated into a protein via amber codon suppression, and a cysteine-reactive chelator (TETAC) is used to introduce a Cu²⁺ ion at a second site. The resulting FRET between this compound and Cu²⁺ provides a precise measure of the distance between the two sites.[1][7]
These application notes provide a comprehensive overview of the use of this compound as a tmFRET donor, including its spectroscopic properties, detailed experimental protocols for its incorporation into proteins and for performing tmFRET measurements, and a summary of key quantitative data.
Quantitative Data Summary
The following tables summarize the key spectroscopic and tmFRET parameters for this compound.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Conditions | Reference |
| Peak Absorption (λₘₐₓ) | ~350-360 nm | Aqueous Buffer | [4] |
| Peak Emission (λₑₘ) | ~475-494 nm | Ethanol vs. Aqueous Buffer | [4] |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | in EtOH at 360 nm | [3] |
| Quantum Yield (Φ) | 0.22 - 0.7 | Environment Dependent | [6] |
| Fluorescence Lifetime (τ) | 1.3 - 3.3 ns (biexponential) | In proteins | [7] |
Table 2: this compound tmFRET Parameters with Various Transition Metal Ion Acceptors
| Acceptor Ion | Chelator | Förster Distance (R₀) (Å) | Notes | Reference |
| Co²⁺ | NTA | 12.8 | Calculated value | [6] |
| Co²⁺ | - | 12 | [3] | |
| Cu²⁺ | TETAC | 17.2, 17.6 | [2] | |
| Ni²⁺ | NTA | Calculation required | Spectral overlap is available | [6] |
Note: The Förster distance (R₀) for Ni²⁺-NTA can be calculated using the spectral overlap data provided in the referenced literature.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins in Mammalian Cells (HEK293) using Amber Codon Suppression
This protocol outlines the steps for incorporating this compound at a specific site in a target protein expressed in HEK293 cells.
Materials:
-
HEK293 cells
-
Expression plasmid for the target protein with a TAG amber stop codon at the desired incorporation site.
-
pANAP plasmid (encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound).
-
This compound methyl ester (this compound-ME) stock solution (10 mM in DMSO or ethanol).
-
Transfection reagent (e.g., jetPRIME®).
-
Cell culture medium (e.g., DMEM) and supplements.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Apparatus for protein purification (e.g., affinity chromatography).
-
SDS-PAGE and Western blotting reagents.
-
In-gel fluorescence scanner.
Procedure:
-
Cell Culture and Plasmid Preparation:
-
Culture HEK293 cells in appropriate media to ~70-80% confluency.
-
Prepare high-quality plasmid DNA for both the target protein and pANAP.
-
-
Transfection:
-
Co-transfect the HEK293 cells with the target protein plasmid and the pANAP plasmid. A 1:2 to 1:1 ratio of target plasmid to pANAP plasmid can be used as a starting point.[8]
-
Follow the protocol for your chosen transfection reagent.
-
-
This compound Supplementation:
-
Immediately after transfection, add this compound-ME to the cell culture medium to a final concentration of 10-20 µM.
-
Wrap the culture dishes in aluminum foil to protect the light-sensitive this compound.
-
-
Cell Harvest and Lysis:
-
Incubate the cells for 48-72 hours post-transfection.
-
Wash the cells with PBS and then harvest them.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Purification:
-
Clarify the cell lysate by centrifugation.
-
Purify the this compound-containing protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
-
Verification of Incorporation:
-
Confirm the expression of the full-length protein by SDS-PAGE and Western blotting.
-
Verify the incorporation of this compound by in-gel fluorescence imaging, exciting at the absorbance wavelength of this compound (~365 nm).
-
Caption: General workflow for a tmFRET experiment and subsequent data analysis.
Signaling Pathways and Logical Relationships
tmFRET experiments with this compound are often employed to study conformational changes in proteins that are part of larger signaling pathways. For example, ligand binding to a receptor can induce a conformational change that can be monitored by a change in tmFRET efficiency.
Diagram 3: Ligand-Induced Conformational Change Monitored by tmFRET
Caption: A logical diagram showing how ligand binding can induce a conformational change that is detectable by a change in tmFRET efficiency.
Conclusion
This compound is a versatile and powerful tool for studying protein structure and dynamics using tmFRET. Its genetic encodability allows for precise placement within a protein of interest, and its favorable spectroscopic properties make it an effective donor for several transition metal ion acceptors. The protocols and data provided in these application notes offer a starting point for researchers looking to employ this technique in their own studies. By carefully selecting the donor and acceptor sites and following rigorous experimental procedures, tmFRET with this compound can provide valuable insights into the molecular mechanisms of protein function.
References
- 1. Short-Range Distance Measurement by Transition Metal Ion FRET | Springer Nature Experiments [experiments.springernature.com]
- 2. elifesciences.org [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 8. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Site-Specific Incorporation of the Fluorescent Amino Acid ANAP into Proteins in E. coli
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the expression and purification of proteins labeled with the fluorescent non-canonical amino acid (ncAA), 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (ANAP), in Escherichia coli. This method enables the introduction of a fluorescent probe at a specific site within a protein, allowing for the investigation of protein structure, function, and dynamics.
Introduction
The genetic code expansion technique allows for the site-specific incorporation of ncAAs with novel functionalities, such as fluorescence, into proteins.[1][2][3] This is achieved by utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognize a unique codon, typically the amber stop codon (UAG), and insert the desired ncAA at that position.[1][3][4] ANAP is an environmentally sensitive fluorescent amino acid, making it a powerful tool for studying protein conformational changes and interactions.[5] This protocol outlines the necessary steps for successful ANAP labeling of a target protein in E. coli.
Experimental Workflow
The overall experimental workflow for expressing ANAP-labeled proteins in E. coli involves several key stages, from plasmid preparation to protein purification and verification of ANAP incorporation.
Caption: Experimental workflow for ANAP-labeled protein expression.
Mechanism of ANAP Incorporation
The core of this technique is an orthogonal translation system that operates independently of the host's endogenous translational machinery. This system is composed of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding suppressor tRNA (tRNACUA). The orthogonal aaRS specifically recognizes and charges the suppressor tRNA with ANAP. The ANAP-charged tRNA then recognizes the amber stop codon (UAG) introduced into the gene of interest and incorporates ANAP into the growing polypeptide chain.
Caption: Mechanism of ANAP incorporation at an amber stop codon.
Materials and Reagents
| Reagent/Material | Specifications |
| E. coli Strain | BL21(DE3) or similar expression strain |
| Expression Vector | Containing the gene of interest |
| Orthogonal System Plasmid | e.g., pEVOL or pUltra series encoding the ANAP-specific aaRS and tRNA |
| ANAP | 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid |
| Antibiotics | Ampicillin, Chloramphenicol, etc. (as required by plasmids) |
| Culture Media | LB Broth, Minimal Media (e.g., M9) |
| Inducing Agents | IPTG, L-arabinose |
| Lysis Buffer | e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF |
| Affinity Resin | e.g., Ni-NTA for His-tagged proteins |
| Wash Buffer | Lysis buffer with 20 mM Imidazole |
| Elution Buffer | Lysis buffer with 250 mM Imidazole |
Experimental Protocol
Plasmid Preparation
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site within the gene of interest in your expression vector using a standard site-directed mutagenesis protocol.[4] Verify the mutation by DNA sequencing.
-
Co-transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with both the expression vector containing the TAG mutation and the plasmid encoding the orthogonal aaRS/tRNA pair for ANAP (e.g., pEVOL-ANAP).[4] Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.
Protein Expression
-
Starter Culture: Inoculate a single colony from the transformation plate into 10-20 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.[4]
-
Expression Culture: The next day, inoculate 1 L of fresh LB medium containing the same antibiotics with the overnight starter culture.
-
ANAP Addition: Add ANAP to the culture medium. A final concentration of 1 mM is a common starting point.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6][7]
-
Induction: Induce protein expression by adding the appropriate inducers. For many pEVOL-based systems, this includes both IPTG (to induce the target protein) and L-arabinose (to induce the orthogonal aaRS).[4] Typical final concentrations are 0.1-1 mM IPTG and 0.02-0.2% L-arabinose.
-
Expression: Continue to incubate the culture at a reduced temperature, such as 18-25°C, overnight with shaking to improve protein solubility and labeling efficiency.[8][9]
Protein Purification
-
Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[6]
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells using sonication or a French press.[10]
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).[11]
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the ANAP-labeled protein from the column using elution buffer.
Verification of ANAP Incorporation
-
SDS-PAGE Analysis: Analyze the purified protein fractions by SDS-PAGE. Successful incorporation of ANAP will result in a full-length protein band. The absence of the UAG codon suppression would lead to a truncated protein product.
-
Fluorescence Spectroscopy: Confirm the presence of ANAP by measuring the fluorescence emission spectrum of the purified protein. ANAP has a characteristic emission maximum that can be used for verification.
-
Mass Spectrometry: For definitive confirmation and to determine the efficiency of incorporation, analyze the purified protein by mass spectrometry. The mass of the ANAP-labeled protein will be increased by the mass of the ANAP residue compared to the wild-type protein.
Optimization Parameters
The efficiency of ANAP incorporation and the yield of the labeled protein can be influenced by several factors. Optimization of these parameters may be necessary for each target protein.
| Parameter | Typical Range | Considerations |
| ANAP Concentration | 0.5 - 2 mM | Higher concentrations may be toxic to cells. |
| Induction Temperature | 16 - 30°C | Lower temperatures often improve protein folding and solubility.[8][9] |
| Inducer Concentration | IPTG: 0.1 - 1 mML-arabinose: 0.02 - 0.2% | Titrate to find the optimal balance between expression level and cell viability. |
| Culture Medium | LB or Minimal Media | Minimal media can sometimes improve labeling efficiency by reducing competition from endogenous amino acids. |
| E. coli Strain | BL21(DE3), Rosetta(DE3) | Strains like Rosetta that supply tRNAs for rare codons can be beneficial for some eukaryotic proteins.[12] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | Poor expression, toxicity of the protein or ANAP, inefficient incorporation. | Optimize induction conditions (temperature, inducer concentration), try a different expression strain, lower ANAP concentration. |
| High levels of truncated protein | Inefficient suppression of the amber codon. | Increase the expression of the orthogonal aaRS/tRNA pair (e.g., by increasing L-arabinose concentration), ensure ANAP is present at an optimal concentration. |
| Protein insolubility | Misfolding of the expressed protein. | Lower the induction temperature, use a solubility-enhancing fusion tag (e.g., MBP, GST), try a different E. coli strain.[8][13] |
| No fluorescence | ANAP was not incorporated. | Verify the presence of the TAG codon and the integrity of the orthogonal system plasmids. Confirm ANAP was added to the culture. Analyze by mass spectrometry to confirm incorporation. |
By following this detailed protocol and considering the optimization parameters, researchers can successfully express and purify ANAP-labeled proteins in E. coli for a wide range of biophysical and cell biology applications.
References
- 1. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 2. Genetic Encoding of Unnatural Amino Acids for Labeling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 5. Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibodysystem.com [antibodysystem.com]
- 7. neb.com [neb.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 12. Optimizing expression and purification of an ATP-binding gene gsiA from Escherichia coli k-12 by using GFP fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low fluorescence signal in L-ANAP experiments
Welcome to the technical support center for L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that can lead to a low fluorescence signal in a question-and-answer format.
Q1: Why is my this compound fluorescence signal weak or undetectable?
A weak or absent signal can stem from several factors, broadly categorized as inefficient incorporation of this compound, fluorescence quenching, low protein expression, or suboptimal imaging conditions. The following sections break down these potential causes and offer targeted solutions.
A general workflow for troubleshooting a low signal is outlined below.
Q2: How can I determine if low this compound incorporation is the problem?
Inefficient site-specific incorporation of the unnatural amino acid (UAA) is a primary cause of poor signal. When using amber (TAG) stop codon suppression, the efficiency can be reduced by competition with cellular release factors that terminate translation.[1][2]
Troubleshooting Steps:
-
Confirm Full-Length Protein Expression: Use a Western blot with a C-terminal tag (e.g., His-tag) to compare the expression of the full-length, this compound-containing protein against a wild-type control. A significant amount of truncated product suggests poor suppression of the amber codon.
-
Optimize the Expression System:
-
tRNA/Synthetase Levels: Ensure robust expression of the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair.[2][3]
-
This compound Concentration: Titrate the concentration of this compound in the culture medium. While higher concentrations can improve incorporation, they may also increase background fluorescence.
-
Use Pure L-enantiomer: Racemic mixtures of L- and D-ANAP can reduce incorporation efficiency, as the D-enantiomer competes for cellular uptake but is not incorporated by the ribosome.[4] Using enantiomerically pure this compound is critical.[4][5]
-
-
Improve Protocol: For expression in Xenopus oocytes, a simplified protocol where cRNAs for the synthetase and mutant protein are co-injected with the suppressor tRNA and this compound into the cytosol can yield more reproducible results.[6][7]
Q3: My protein expression is good, but the fluorescence is still low. Could it be quenching?
Yes, the local environment around the incorporated this compound molecule has a profound impact on its fluorescence quantum yield.
Common Causes of Quenching:
-
Proximity to Quenching Amino Acids: Aromatic amino acids are known quenchers of many fluorophores. Tryptophan (Trp) is a strong quencher of this compound, while Tyrosine (Tyr), Histidine (His), and Methionine (Met) can also reduce its fluorescence through mechanisms like photoinduced electron transfer or π-stacking.[8][9][10] If this compound is incorporated near one of these residues, the signal may be significantly diminished.[8]
-
Solvent Polarity: The fluorescence intensity of this compound is highly sensitive to the polarity of its environment.[4][9] Generally, its fluorescence increases in less polar (more hydrophobic) environments.[9][11] If this compound is located in a highly polar, solvent-exposed region of the protein, its signal will be weaker.
Troubleshooting Steps:
-
Analyze the Primary Sequence: Examine the amino acids surrounding the incorporation site. If quenching residues are nearby, consider moving the this compound to a different location in the protein.
-
Test Multiple Incorporation Sites: If possible, create several mutants with this compound at different positions to find a site with a favorable environment that yields a bright signal.
-
Check Buffer Conditions: While less common for incorporated this compound, ensure your imaging buffer does not contain quenching agents.
Q4: My signal disappears quickly during imaging. What is happening and how can I fix it?
This phenomenon is called photobleaching, where the fluorophore is irreversibly damaged by excitation light, leading to a loss of fluorescence.[12]
Strategies to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a usable signal. Neutral density filters can be used to attenuate the light source.[13]
-
Minimize Exposure Time: Limit the duration of light exposure. Use a sensitive detector to allow for shorter acquisition times and find the region of interest using transmitted light or a more stable fluorescent marker before imaging this compound.[13][14]
-
Use Antifade Reagents: For fixed cell imaging, use a commercially available mounting medium containing antifade reagents to protect the sample from photobleaching.[12][13][14]
-
Create a Photobleaching Curve: To accurately quantify changes in fluorescence, you can measure the rate of photobleaching and use this curve to correct your experimental data.[13]
Quantitative Data Summary
The intrinsic properties of this compound and its environment dictate the expected signal brightness. Brightness is a product of the extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted light).[15][16]
Table 1: Spectroscopic Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Molar Extinction Coefficient (ε) | ~17,500 M⁻¹ cm⁻¹ | In Ethanol (EtOH) at 360 nm | [11] |
| Excitation Maximum (λ_ex) | ~350-360 nm | Varies with solvent | [11][17] |
| Emission Maximum (λ_em) | ~420-490 nm | Blue-shifts in less polar environments | [2][9] |
Table 2: Environmental Effects on this compound Fluorescence
| Environment | Effect on Fluorescence Intensity | Effect on Emission Peak | Reference(s) |
| Increasing Solvent Polarity | Decrease | Red-shift (to longer wavelengths) | [9][11] |
| Decreasing Solvent Polarity | Increase | Blue-shift (to shorter wavelengths) | [9][11] |
| Proximity to Trp, Tyr, His, Met | Decrease (Quenching) | No significant shift reported | [8][9] |
Experimental Protocols
Protocol 1: Simplified this compound Incorporation in Xenopus laevis Oocytes
This protocol is adapted from a simplified method that has been shown to be reproducible and less harmful to oocytes.[6][7]
Materials:
-
cRNA for your protein of interest with an amber (TAG) stop codon at the desired insertion site.
-
cRNA for the this compound specific aminoacyl-tRNA synthetase.
-
Synthesized amber suppressor tRNA.
-
This compound solution.
-
Healthy Stage V-VI Xenopus laevis oocytes.
-
Injection needles and microinjector setup.
Methodology:
-
Prepare Injection Mixture: Prepare a single injection mixture containing the cRNAs for the target protein and the tRNA synthetase, along with the synthesized amber suppressor tRNA and this compound. The final concentrations should be optimized for your specific protein.
-
Cytosolic Injection: Draw the mixture into a calibrated microinjection needle.
-
Inject Oocytes: Inject the mixture directly into the cytosol of the oocytes. The typical injection volume is around 50 nL per oocyte.
-
Incubation: Incubate the injected oocytes in a suitable buffer (e.g., MBS) at 16-18°C for 2-4 days to allow for protein expression and incorporation of this compound.
-
Imaging: Proceed with your imaging experiment (e.g., Voltage Clamp Fluorometry - VCF).
Protocol 2: General Fluorescence Microscopy for this compound
This protocol provides general guidelines for imaging cells expressing this compound-labeled proteins, with a focus on minimizing photobleaching.
Equipment and Reagents:
-
Inverted fluorescence microscope with a sensitive camera (e.g., EMCCD or sCMOS).
-
Light source (e.g., Xenon lamp or LED) with excitation filters suitable for this compound (e.g., 360/40 nm).
-
Emission filters suitable for this compound (e.g., 460/50 nm).
-
Imaging buffer (e.g., HEPES-buffered saline).
-
(For fixed cells) Antifade mounting medium.
Methodology:
-
Sample Preparation: Plate cells expressing the this compound-labeled protein on glass-bottom dishes suitable for high-resolution imaging.
-
Locate Cells: Use brightfield or DIC (transmitted light) to locate healthy, expressing cells. If your construct includes a co-expressed fluorescent protein tag (like mCherry), you can use its fluorescence to identify positive cells.[9]
-
Set Imaging Parameters:
-
Set the excitation filter to match this compound's absorption peak (~360 nm).
-
Set the emission filter to capture this compound's fluorescence (~460 nm).
-
Start with the lowest possible excitation light intensity and a moderate exposure time (e.g., 100-300 ms).
-
-
Acquire Images:
-
Focus on the plane of interest.
-
Acquire a single image or a time-lapse series, keeping the illumination shutter closed between exposures to minimize phototoxicity and bleaching.
-
-
Data Analysis: Quantify the fluorescence intensity in your region of interest using appropriate software (e.g., ImageJ/Fiji). Correct for background by subtracting the average intensity of a cell-free region.
References
- 1. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 2. Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 17. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing L-ANAP Incorporation in HEK293 Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of the fluorescent non-canonical amino acid L-ANAP into proteins in HEK293 cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound incorporation experiments.
Issue 1: Low or No Expression of the Full-Length Protein
Question: After transfection and this compound supplementation, I'm seeing very low or no expression of my target protein. What are the possible causes and solutions?
Answer:
Low or no expression of the full-length protein is a common issue that can stem from several factors, ranging from the health of the cells to the efficiency of the genetic code expansion machinery.
Possible Causes & Solutions:
-
Suboptimal HEK293 Cell Health: Ensure cells are healthy, in a logarithmic growth phase, and at a low passage number. Cell viability should be >95% at the time of transfection.
-
Inefficient Transfection: The delivery of plasmids encoding the aminoacyl-tRNA synthetase (aaRS), the tRNA, and the gene of interest is critical.
-
Optimize the DNA-to-transfection reagent ratio.
-
Ensure high-quality, endotoxin-free plasmid DNA.
-
Transfect cells at an optimal confluency, typically 70-90% for adherent HEK293 cells.
-
-
Insufficient this compound Concentration: The concentration of this compound in the culture medium may be too low.
-
Perform a concentration titration to find the optimal this compound concentration, typically ranging from 10 µM to 500 µM.[1] Note that higher concentrations can sometimes lead to toxicity.
-
-
Low Amber Suppression Efficiency: The competition between the suppressor tRNA and the eukaryotic release factor 1 (eRF1) at the amber stop codon (UAG) can favor termination over incorporation.
-
Co-express a mutant eRF1: The eRF1 E55D mutant has been shown to significantly increase amber suppression efficiency by reducing termination at UAG codons.[2][3]
-
Optimize aaRS and tRNA Expression: The relative levels of the synthetase and tRNA can be crucial. Increasing the copy number of the suppressor tRNA gene has been shown to improve protein yields.[1]
-
-
Poor Codon Context: The nucleotides surrounding the UAG codon can influence suppression efficiency. If possible, choose a UAG insertion site with a favorable context.
-
Toxicity of the Expressed Protein: The target protein itself might be toxic to the cells, leading to cell death and low yield.
Issue 2: High Levels of Truncated Protein
Question: My Western blot shows a strong band for the truncated protein and a weak band for the full-length, ANAP-incorporated protein. How can I improve the ratio of full-length to truncated product?
Answer:
A high proportion of truncated protein indicates that translation termination at the amber stop codon is outcompeting this compound incorporation.
Possible Causes & Solutions:
-
Dominant Translation Termination: This is the most common cause.
-
Suboptimal aaRS/tRNA Pair: The specific orthogonal synthetase and tRNA pair may not be efficient enough.
-
Consider using an evolved or optimized aaRS/tRNA pair for this compound.
-
-
Insufficient Charged tRNA: The intracellular concentration of this compound-charged tRNA may be a limiting factor.
-
Increase this compound concentration: Ensure sufficient substrate for the aaRS.
-
Optimize tRNA expression: Increasing the expression level of the suppressor tRNA can boost the pool of available tRNA for charging.[1]
-
-
This compound Instability or Degradation: Ensure the this compound stock is fresh and has been stored correctly to prevent degradation.
Issue 3: Low or No ANAP Fluorescence Signal in Labeled Protein
Question: I have successfully expressed the full-length protein, but I cannot detect a fluorescence signal from ANAP. What could be the problem?
Answer:
The absence of a fluorescence signal, despite successful protein expression, can be due to issues with ANAP itself, the cellular environment, or the imaging setup.
Possible Causes & Solutions:
-
Incorrect this compound Isomer: Ensure you are using the biologically active L-enantiomer of ANAP.[4]
-
ANAP Photobleaching: ANAP is susceptible to photobleaching.
-
Minimize exposure to excitation light during imaging.
-
Use an anti-fade mounting medium if imaging fixed cells.
-
-
Environmental Quenching: The local environment of the incorporated ANAP within the folded protein can quench its fluorescence.
-
If possible, try incorporating ANAP at a different, more solvent-exposed site in the protein.
-
-
Incorrect Imaging Settings:
-
Use the correct excitation and emission filters for ANAP (excitation max ~360 nm, emission max ~490 nm in water).[1]
-
Ensure the light source and detector are functioning correctly.
-
-
Low Protein Abundance: The amount of labeled protein may be below the detection limit of your microscope.
-
Consider using a more sensitive detector or increasing the expression level of your protein.
-
Issue 4: High Background Fluorescence
Question: My fluorescence microscopy images have high background, making it difficult to discern the specific signal from my ANAP-labeled protein. How can I reduce the background?
Answer:
High background fluorescence can be caused by unbound ANAP, cellular autofluorescence, or non-specific incorporation.
Possible Causes & Solutions:
-
Excess Unbound this compound: Free this compound in the cells and medium will contribute to background fluorescence.
-
Cellular Autofluorescence: HEK293 cells, like most cells, have endogenous fluorophores that can contribute to background.
-
Image a control sample of cells that have not been treated with this compound to assess the level of autofluorescence.
-
Use imaging media that does not contain phenol red or other fluorescent components.
-
-
Non-specific ANAP Incorporation: In rare cases, there might be a low level of mis-incorporation of ANAP at other codons.
-
This is less common with well-validated orthogonal systems but can be assessed by running a control without the amber stop codon in the gene of interest.
-
-
Use of a Truncated CMV Promoter: For very highly expressed proteins, using a weaker or truncated promoter can reduce the overall amount of fluorescent protein, which can help to lower the cytoplasmic background and make specific localization more apparent.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for labeling in HEK293 cells?
A1: The optimal concentration of this compound can vary depending on the specific protein, the efficiency of the aaRS/tRNA pair, and the cell line. A good starting point is to perform a titration from 10 µM to 500 µM.[1] It has been shown that for some systems, a concentration as low as 10 µM is sufficient for robust expression.[1]
Q2: Can this compound be toxic to HEK293 cells?
A2: High concentrations of this compound can be cytotoxic. It is important to assess cell viability, for example, using a Trypan Blue exclusion assay or an MTT assay, especially when using higher concentrations of this compound. One study showed that for CHO cells, which are also mammalian, growth rates were similar in the presence or absence of 0.5 mM ANAP, with cell viability remaining above 90%.[1]
Q3: How can I confirm that this compound has been successfully incorporated into my protein?
A3: Successful incorporation can be confirmed by a combination of methods:
-
Western Blotting: Compare the apparent molecular weight of the protein expressed in the presence and absence of this compound. The full-length protein will only be present when this compound is supplied.
-
Mass Spectrometry: This is the most definitive method to confirm the precise mass and location of the incorporated this compound.
-
Fluorescence Microscopy: Direct visualization of ANAP's fluorescence in cells expressing your protein of interest is a strong indicator of successful incorporation.[1]
Q4: What is the role of the eRF1 E55D mutant, and is it always necessary?
A4: The eukaryotic release factor 1 (eRF1) is responsible for recognizing stop codons and terminating translation. The E55D mutation in eRF1 reduces its termination efficiency at the UAG (amber) stop codon, thereby increasing the window of opportunity for the this compound-charged tRNA to bind and incorporate this compound. While not always strictly necessary, co-expression of eRF1 E55D is a highly effective and widely used strategy to significantly boost the yield of the full-length, ANAP-labeled protein.[2][3]
Q5: Should I use transient or stable transfection for my this compound incorporation experiments?
A5: The choice between transient and stable transfection depends on your experimental needs.
-
Transient Transfection: This is suitable for rapid, small- to medium-scale expression and for optimizing conditions. It is the most common method for initial experiments.
-
Stable Cell Lines: Creating a stable cell line that constitutively expresses the aaRS and/or the tRNA can lead to more consistent and reproducible results, and is advantageous for large-scale protein production or long-term studies.
Data Presentation
Table 1: Impact of Optimization Strategies on Amber Suppression Efficiency
| Optimization Strategy | System | Reporter | Improvement in Full-Length Protein Yield | Reference |
| Optimized PylRS/tRNA Expression + eRF1 E55D | HEK293T cells | sfGFP with 1 UAG codon | From 62% to 85% of control (wild-type sfGFP) | [2] |
| Optimized PylRS/tRNA Expression + eRF1 E55D | HEK293T cells | sfGFP with 3 UAG codons | From 5% to 12% of control (wild-type sfGFP) | [2] |
| Standard this compound Incorporation | CHO cells | EGFP with 1 UAG codon | Yield of ~1.2 mg/L (compared to 6 mg/L for wild-type EGFP) | [1] |
Experimental Protocols
Protocol 1: Transient Transfection of HEK293 Cells for this compound Incorporation
This protocol is a general guideline and should be optimized for your specific plasmids and transfection reagent.
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the plasmids encoding your gene of interest (with a UAG codon), the this compound-specific aaRS, and the corresponding suppressor tRNA in a serum-free medium like Opti-MEM. A common starting ratio is 1:1:1 for the three plasmids.
-
In a separate tube, dilute your transfection reagent (e.g., Lipofectamine, PEI) in the same serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.
-
-
Transfection:
-
Gently add the transfection complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
This compound Addition: 4-6 hours post-transfection, replace the medium with fresh, pre-warmed complete medium containing the desired concentration of this compound.
-
Incubation and Harvest: Incubate the cells for 24-72 hours. The optimal time will depend on the expression kinetics of your protein. Harvest the cells for subsequent analysis (e.g., Western blot, fluorescence microscopy).
Protocol 2: Western Blot for Detecting Full-Length vs. Truncated Protein
-
Sample Preparation:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. The gel percentage should be chosen to provide good separation between the expected full-length and truncated forms of your protein.
-
Include a lane with a protein ladder.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (e.g., an antibody against a tag like His or FLAG, or against the protein itself) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. The full-length protein band should only be prominent in samples supplemented with this compound.
Protocol 3: Fluorescence Microscopy for Visualizing this compound Incorporation
-
Cell Preparation: Grow and transfect cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Washing: Before imaging, gently wash the cells 2-3 times with pre-warmed, ANAP-free imaging medium (e.g., phenol red-free DMEM or PBS) to remove background fluorescence from the medium.[5]
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Use a fluorescence microscope equipped with a DAPI filter set or similar filters appropriate for ANAP (Excitation ~360 nm, Emission ~490 nm).[1]
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Include a negative control (cells transfected but not supplemented with this compound) to assess background and autofluorescence.
-
Protocol 4: MTT Assay for Assessing this compound Cytotoxicity
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a range of this compound concentrations. Include untreated control wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Mandatory Visualizations
Caption: Experimental workflow for this compound incorporation in HEK293 cells.
Caption: Competition at the ribosome during amber suppression.
Caption: Troubleshooting decision tree for this compound incorporation.
References
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Translational Repression of Truncated Proteins from Frameshift Mutation-Derived mRNAs in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing background fluorescence reveals adhesions in 3D matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ANAP Incorporation with Mutated eRF1 cRNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the incorporation of the fluorescent non-canonical amino acid ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) into proteins expressed in Xenopus laevis oocytes, utilizing co-expression of a mutated eukaryotic release factor 1 (eRF1).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating ANAP into proteins in Xenopus oocytes?
A1: The primary challenge is the competition between the suppressor tRNA, which incorporates ANAP at a premature amber stop codon (TAG), and the endogenous eukaryotic release factor 1 (eRF1), which recognizes the stop codon and terminates translation. This competition often leads to low yields of the full-length, ANAP-labeled protein and a significant amount of truncated, non-functional protein.[1][2]
Q2: How does co-expressing a mutated eRF1 improve ANAP incorporation?
A2: Co-expression of a mutated eRF1, such as the E55D mutant, significantly enhances the efficiency of ANAP incorporation.[1][2] This specific mutation in the N-terminal domain of eRF1 reduces its ability to recognize and mediate termination at the amber (UAG) stop codon without significantly affecting termination at the other two stop codons (UAA and UGA).[3][4] By outcompeting the endogenous, wild-type eRF1, the mutated version shifts the balance from translation termination towards read-through and incorporation of ANAP, resulting in a higher yield of the desired full-length protein.[2][5]
Q3: Which eRF1 mutation is most effective for improving ANAP incorporation?
A3: The E55D (glutamic acid to aspartic acid at position 55) mutation in eRF1 has been shown to be effective in increasing the incorporation of unnatural amino acids in both mammalian cells and Xenopus oocytes.[1][2][3] This mutation favors the incorporation of the unnatural amino acid over translational termination.[1]
Q4: Will the expression of mutated eRF1 negatively impact the health of the Xenopus oocytes?
A4: Studies have shown that co-injection of cRNA encoding mutated eRF1 does not appear to have a negative impact on the properties of Xenopus oocytes.[1] In fact, the optimized protocol including mutated eRF1 has been reported to improve oocyte quality, expression efficiency, and reproducibility.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of full-length ANAP-labeled protein | 1. Inefficient stop codon suppression by the suppressor tRNA.2. High activity of endogenous eRF1 leading to premature termination.3. Suboptimal ratios of injected components (target cRNA, tRNA, synthetase cRNA, ANAP, mutated eRF1 cRNA).4. Poor quality of cRNA or other injected reagents. | 1. Co-inject cRNA encoding a mutated eRF1 (e.g., E55D) to reduce termination efficiency at the amber stop codon.[1][2]2. Optimize the ratio of injected components. A recommended starting point is a 1:1 ratio of target protein cRNA to mutated eRF1 cRNA.3. Ensure the integrity and purity of all cRNAs and the ANAP solution before injection.4. Consider using a simplified one-step injection protocol where all components are co-injected into the cytoplasm.[6][7] |
| High variability in protein expression between oocytes | 1. Inconsistent injection volumes.2. Variation in oocyte health and viability.3. Two-step injection protocols (nuclear and cytoplasmic) can introduce more variability. | 1. Calibrate your microinjection setup to ensure consistent delivery.2. Carefully select healthy, stage V-VI oocytes for injection.[8]3. Switch to a one-step cytoplasmic co-injection method, which has been shown to result in less variable protein expression.[1][6] |
| No detectable fluorescence from the target protein | 1. Complete failure of ANAP incorporation.2. The ANAP incorporation site is in an environment that quenches its fluorescence.3. The full-length protein is not expressed or is degraded. | 1. Verify the presence of the amber stop codon in your target protein's cRNA.2. Confirm the activity of your tRNA/aminoacyl-tRNA synthetase pair.3. Include mutated eRF1 cRNA in your injection mix to maximize incorporation.4. If possible, test a different incorporation site for ANAP within your protein of interest.[9]5. Perform a Western blot to check for the expression of the full-length protein. |
| High background fluorescence | 1. Free ANAP in the oocyte.2. Non-specific binding of ANAP. | 1. Allow sufficient time (24-72 hours) for the oocytes to express the protein and for unincorporated ANAP to be metabolized or diffuse out.2. Perform thorough washing of the oocytes before fluorescence measurements. |
Quantitative Data Summary
The co-injection of mutated eRF1(E55D) cRNA has been demonstrated to significantly improve the ratio of full-length to truncated protein.
| Experimental Condition | Full-Length / Truncated Protein Ratio (Mean ± S.D.) | Reference |
| 1-Step Injection without eRF1(E55D) | 0.418 ± 0.082 | [1] |
| 2-Step Injection without eRF1(E55D) | 1.603 ± 0.933 | [1] |
| 1-Step Injection with eRF1(E55D) | 1.469 ± 0.229 | [1] |
As the table shows, the inclusion of mutated eRF1(E55D) in a one-step injection protocol leads to a more than three-fold increase in the ratio of full-length protein compared to the standard one-step method and reduces the variability observed with the two-step method.[1]
Experimental Protocols
Preparation of cRNA for Microinjection
-
Template Preparation: Linearize the plasmids containing the target gene (with an in-frame amber TAG codon), the ANAP-specific aminoacyl-tRNA synthetase, and the mutated eRF1 (e.g., E55D).
-
In Vitro Transcription: Synthesize capped cRNA from the linearized DNA templates using a high-yield in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Purification: Purify the synthesized cRNA using a suitable method, such as lithium chloride precipitation or a column-based kit, to remove unincorporated nucleotides and enzymes.
-
Quantification and Quality Control: Determine the concentration and purity of the cRNA using a spectrophotometer (e.g., NanoDrop). Verify the integrity of the cRNA by running a sample on a denaturing agarose gel.
-
Storage: Store the purified cRNA in RNase-free water at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
One-Step Cytoplasmic Microinjection into Xenopus Oocytes
This simplified protocol has been shown to yield more reproducible results and be less harmful to the oocytes.[6][7]
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.[8] Allow the oocytes to recover in Modified Barth's Saline (MBS) solution.
-
Preparation of Injection Mix:
-
Thaw the cRNA aliquots (target protein, tRNA synthetase, mutated eRF1), suppressor tRNA, and ANAP on ice.
-
Prepare the final injection mix by combining the components in RNase-free water. The final concentrations and ratios may need to be optimized for your specific protein of interest. A typical starting point is to mix equal amounts of the different cRNAs.
-
-
Microinjection:
-
Load a calibrated glass microinjection needle with the injection mix.
-
Individually inject oocytes with approximately 50 nL of the mix into the cytoplasm.[10]
-
-
Incubation:
-
Transfer the injected oocytes to fresh MBS solution, supplemented with antibiotics if necessary.
-
Incubate the oocytes at 16-18°C for 48-72 hours to allow for protein expression and ANAP incorporation.
-
Visualizations
References
- 1. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 2. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 6. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xenopus Oocytes Isolation and Microinjection | Springer Nature Experiments [experiments.springernature.com]
- 9. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
dealing with L-ANAP autofluorescence in cellular assays
Welcome to the technical support center for researchers utilizing the fluorescent non-canonical amino acid, L-ANAP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cellular assays, with a specific focus on managing this compound's intrinsic fluorescence and background signals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular assays?
This compound (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is a fluorescent unnatural amino acid that can be genetically incorporated into proteins at specific sites.[1][2] Its fluorescence is sensitive to the polarity of its local environment, making it a powerful tool to probe protein conformational changes, dynamics, and interactions in live cells.[1][3]
Q2: What are the spectral properties of this compound?
This compound is excited by UV or near-UV light and typically emits in the blue-green region of the spectrum. The exact excitation and emission maxima can shift depending on the solvent environment.[3]
Q3: What are the primary sources of autofluorescence when using this compound?
Autofluorescence in this compound experiments can originate from several sources:
-
Cellular Autofluorescence: Endogenous molecules such as NADH, riboflavins, and collagen naturally fluoresce, primarily in the blue and green spectral regions, which can overlap with this compound's emission.
-
Unbound this compound: Residual, unincorporated this compound in the cytoplasm or media can contribute to background fluorescence.[4]
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[5]
-
Culture Media Components: Phenol red and other components in cell culture media can be fluorescent.[4]
Q4: How can I minimize photobleaching of this compound?
Photobleaching is the irreversible loss of fluorescence upon exposure to excitation light.[6] To minimize photobleaching of this compound:
-
Reduce Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.
-
Use Antifade Reagents: For fixed-cell imaging, employ commercially available antifade mounting media.
-
Image with Lower Frequency: In time-lapse experiments, increase the interval between image acquisitions if the biological process allows.
Troubleshooting Guides
High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound incorporated into your protein of interest. Use the following guide to identify and address the source of high background.
Troubleshooting Workflow for High Background
Troubleshooting High Background Workflow. This diagram outlines the steps to diagnose and resolve high background fluorescence in this compound experiments.
Quantitative Data Summary: Common Autofluorescent Species
| Species | Excitation Max (nm) | Emission Max (nm) | Cellular Location |
| This compound (in polar env.) | ~360 | ~494 | Protein-dependent |
| NADH | ~340 | ~450 | Mitochondria, Cytoplasm[5] |
| Riboflavins (FAD) | ~450 | ~530 | Mitochondria[7] |
| Collagen | ~325-400 | ~400-450 | Extracellular Matrix[5] |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Red) | Lysosomes |
Experimental Protocols
Protocol 1: this compound Incorporation and Washout for Live-Cell Imaging
This protocol is designed to maximize this compound incorporation while minimizing background from unbound amino acid.
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect cells with the plasmid for your protein of interest containing an amber stop codon (TAG) at the desired labeling site and the plasmid encoding the this compound-specific tRNA synthetase/tRNA pair.
-
-
This compound Loading:
-
24 hours post-transfection, replace the culture medium with fresh medium containing 10-20 µM this compound.
-
Incubate for 18-24 hours to allow for protein expression and this compound incorporation.
-
-
Washout Procedure:
-
Gently aspirate the this compound-containing medium.
-
Wash the cells three times with pre-warmed, phenol red-free imaging medium or phosphate-buffered saline (PBS).[4][8] Each wash should be for 5 minutes.
-
After the final wash, add fresh imaging medium to the cells.
-
Incubate the cells for at least 30 minutes at 37°C to allow for the efflux of unbound intracellular this compound.[8]
-
-
Imaging:
-
Proceed with live-cell imaging using appropriate filter sets for this compound.
-
Protocol 2: Autofluorescence Correction using Spectral Unmixing
For advanced users with access to spectral confocal microscopy, spectral unmixing can be a powerful tool to separate the this compound signal from cellular autofluorescence.
-
Acquire Reference Spectra:
-
Image unstained cells (no this compound) to acquire the autofluorescence spectrum.
-
Image cells expressing a protein with a known, highly localized this compound signal (e.g., a membrane protein) to obtain a pure this compound spectrum.
-
-
Image Experimental Sample:
-
Acquire a spectral image (lambda stack) of your experimental sample containing this compound.
-
-
Perform Linear Unmixing:
-
Use the microscope's software to perform linear unmixing of the experimental image, using the previously acquired autofluorescence and this compound spectra as reference components.[9]
-
The resulting unmixed image will show the this compound signal with the autofluorescence component computationally removed.
-
Low or No this compound Signal
If you are observing a weak or absent this compound signal, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Signal
Troubleshooting Low or No this compound Signal. This workflow helps diagnose issues leading to a weak or absent fluorescent signal.
Application Example: Studying GPCR Conformational Changes
This compound is a valuable tool for studying the conformational dynamics of G protein-coupled receptors (GPCRs). By incorporating this compound into different regions of a GPCR, researchers can monitor changes in its fluorescence upon ligand binding, providing insights into receptor activation.[10]
Signaling Pathway: Ligand-Induced GPCR Activation
GPCR Activation Monitored by this compound. This diagram illustrates how agonist binding to a GPCR leads to a conformational change, detected by a change in this compound fluorescence, and subsequent downstream signaling.
By following these guidelines and protocols, researchers can effectively manage autofluorescence and other common issues in this compound-based cellular assays, leading to more robust and reliable experimental outcomes.
References
- 1. Ligand-stabilized conformational states of human beta(2) adrenergic receptor: insight into G-protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple ligand-specific conformations of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 7. Cell Imaging [promega.sg]
- 8. Unbiased method for spectral analysis of cells with great diversity of autofluorescence spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination of ligand-induced conformational changes in the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-induced conformational changes in the β1-adrenergic receptor revealed by hydrogen-deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Functional L-ANAP-Labeled Membrane Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the expression of functional membrane proteins labeled with the fluorescent non-canonical amino acid, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP).
Troubleshooting Guides
This section offers detailed solutions to specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, outlining potential causes and recommended actions.
Issue 1: Low or No Expression of the Full-Length this compound-Labeled Membrane Protein
Q: My Western blot shows a faint band or no band at the expected molecular weight for my full-length this compound-labeled membrane protein, but I see a strong band for the truncated product. What is happening and how can I fix it?
A: This is a common issue and often points to inefficient suppression of the amber (TAG) stop codon, leading to premature termination of translation. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG stop codon and terminates translation. In eukaryotic cells, eukaryotic release factor 1 (eRF1) performs a similar function. This competes with the aminoacylated suppressor tRNA (tRNAPyl-L-ANAP).
-
Solution (Eukaryotic Cells): Co-express a mutant version of eRF1, such as eRF1(E55D), which has a reduced affinity for the UAG codon. This has been shown to increase the ratio of full-length to truncated protein by more than threefold.[1]
-
Solution (E. coli): Use an E. coli strain that has a genomically recoded UAG codon or a strain with RF1 knockout.
-
-
Suboptimal Orthogonal Translation System (OTS): The efficiency of the aminoacyl-tRNA synthetase (aaRS) and its corresponding suppressor tRNA is crucial for high-fidelity incorporation of this compound.
-
Solution: Ensure you are using a validated and efficient PylRS/tRNAPyl pair for this compound. The expression levels of both the synthetase and the tRNA may need to be optimized. Consider using a plasmid with multiple copies of the suppressor tRNA gene.
-
-
Low this compound Concentration: Insufficient intracellular concentration of this compound can limit the charging of the suppressor tRNA.
-
Solution: Optimize the concentration of this compound in the culture medium. For mammalian cells, a concentration of 10 µM this compound is often sufficient for robust expression.[2] Titrate the concentration to find the optimal balance between expression and potential toxicity.
-
-
Toxicity of the Membrane Protein: Overexpression of membrane proteins can be toxic to the host cells, leading to poor growth and low protein yields.
-
Solution: Use a lower induction temperature (e.g., 18-25°C) for E. coli expression. In mammalian cells, consider using a weaker promoter or reducing the amount of transfected plasmid DNA.
-
Experimental Workflow for Troubleshooting Low Expression:
Issue 2: Low Fluorescence Signal from this compound-Labeled Protein
Q: I have successfully expressed and purified my this compound-labeled membrane protein, but the fluorescence intensity is very low. What could be the cause and how can I improve it?
A: Low fluorescence from this compound can be due to environmental effects on the fluorophore or issues with the protein itself.
Potential Causes and Solutions:
-
Fluorescence Quenching: The local environment of the this compound side chain can significantly affect its quantum yield.
-
Cause: Proximity to quenching amino acid residues (e.g., Tryptophan, Tyrosine) or components of the lipid bilayer.
-
Solution: If possible, choose an incorporation site for this compound that is predicted to be in a less quenching environment. This may require testing multiple sites. The polarity of the environment also affects the fluorescence quantum yield.[3]
-
-
Protein Misfolding or Aggregation: If the this compound-labeled protein is misfolded or aggregated, the fluorophore may be buried in a non-permissive environment, leading to quenching.
-
Solution: Assess the folding state of your protein using techniques like circular dichroism or size-exclusion chromatography. Optimize purification protocols to include detergents or nanodiscs that better mimic the native membrane environment and improve protein stability.
-
-
Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching, especially during prolonged imaging.
-
Solution: Minimize exposure to excitation light. Use an anti-fade mounting medium for microscopy.[4] Use the lowest possible laser power and shortest exposure times necessary to obtain a signal.
-
-
Incorrect Instrument Settings: The settings on your fluorometer or microscope may not be optimal for this compound.
-
Solution: Ensure you are using the correct excitation and emission wavelengths for this compound (typically excitation ~360 nm, emission ~450-500 nm, depending on the environment). Check the detector gain and other settings.
-
Logical Diagram for Diagnosing Low Fluorescence:
Frequently Asked Questions (FAQs)
Q1: Which expression system is better for this compound-labeled membrane proteins: E. coli or mammalian cells?
A1: The choice depends on the specific protein and the downstream application.
-
E. coli (e.g., BL21(DE3)): Offers rapid growth, high-yield potential, and is cost-effective.[5] However, it lacks the machinery for complex post-translational modifications, and membrane protein expression can be challenging, often leading to inclusion bodies.
-
Mammalian Cells (e.g., HEK293T): Provide a more native environment for mammalian proteins, including proper folding and post-translational modifications.[6] Yields are typically lower and the process is more expensive and time-consuming than with E. coli.[7] For functional studies of mammalian membrane proteins, this system is often preferred.
Q2: How can I confirm that this compound has been successfully incorporated into my protein?
A2: Several methods can be used for confirmation:
-
In-gel Fluorescence: After SDS-PAGE, visualize the gel using a UV transilluminator. A fluorescent band at the expected molecular weight of the full-length protein indicates successful this compound incorporation.
-
Western Blotting: A band corresponding to the full-length protein should be detected with an antibody against your protein or an affinity tag. The absence of a band in control experiments without this compound confirms that the full-length product is dependent on amber suppression.
-
Mass Spectrometry: This is the most definitive method. Analysis of the intact protein or proteolytic fragments can confirm the mass of this compound at the specific site.
Q3: Can this compound incorporation affect the function of my membrane protein?
A3: Yes, the incorporation of a bulky, non-natural amino acid can potentially perturb the structure and function of your protein. It is crucial to perform functional assays to validate that the labeled protein behaves similarly to the wild-type protein. Examples of functional assays include ligand binding assays, ion channel electrophysiology, or enzymatic activity assays.
Q4: What is a cell-free protein synthesis system and can it be used for this compound labeling?
A4: Cell-free protein synthesis (CFPS) systems utilize cell extracts containing the necessary machinery for transcription and translation to produce proteins in vitro.[8] They offer several advantages for membrane proteins, including the circumvention of cell toxicity and the ability to directly incorporate proteins into artificial membrane environments like liposomes or nanodiscs.[9][10] CFPS systems can be adapted for this compound incorporation by adding the orthogonal tRNA/aaRS pair and this compound to the reaction mixture.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the expression and characterization of this compound-labeled membrane proteins.
Table 1: Impact of Mutated eRF1 on this compound Incorporation Efficiency
| Condition | Ratio of Full-Length to Truncated Protein (Mean ± SD) | Reference |
| 1-Step Injection (Xenopus oocytes) | 0.418 ± 0.082 | [1] |
| 1-Step Injection + eRF1(E55D) cRNA | 1.469 ± 0.229 | [1] |
| 2-Step Injection (Xenopus oocytes) | 1.603 ± 0.933 | [1] |
Table 2: Fluorescence Properties of this compound in Different Environments
| Solvent | Dielectric Constant | Peak Emission Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |
| Water | 80.1 | ~490 | 0.023 (for L-Phe) | [3] |
| Methanol | 32.7 | ~460 | - | [11] |
| Ethanol | 24.6 | ~450 | - | [11] |
| Acetonitrile | 37.5 | ~440 | 0.006 (for L-Phe) | [3] |
| Ethyl Acetate | 6.0 | ~420 | - | |
| Dioxane | 2.2 | ~410 | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the expression and analysis of this compound-labeled membrane proteins.
Protocol 1: Transient Transfection of HEK293T Cells for this compound Incorporation
This protocol is adapted for a 6-well plate format.
Materials:
-
HEK293T cells
-
Complete medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Plasmid encoding the membrane protein with a TAG codon at the desired position
-
Plasmid encoding the this compound-specific orthogonal tRNA/aaRS pair (pANAP)
-
This compound methyl ester (this compound-ME) stock solution (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 2.5 x 105 cells per well).[12]
-
Preparation of DNA-Transfection Reagent Complex:
-
In a sterile microfuge tube (Tube A), dilute the plasmids in 100 µL of Opti-MEM. For each well, use 1 µg of the membrane protein plasmid and 1 µg of the pANAP plasmid.
-
In a separate sterile microfuge tube (Tube B), dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the contents of Tube B to Tube A, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow complex formation.[13]
-
-
Transfection:
-
Gently add the 200 µL DNA-transfection reagent complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Addition of this compound:
-
4-6 hours post-transfection, replace the medium with fresh complete medium containing the desired final concentration of this compound-ME (e.g., 10 µM).[2]
-
-
Incubation and Harvest:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvest the cells for subsequent analysis (e.g., Western blot, fluorescence microscopy, or protein purification).
-
Protocol 2: Expression of this compound-Labeled Membrane Protein in E. coli BL21(DE3)
Materials:
-
E. coli BL21(DE3) competent cells
-
Plasmid encoding the membrane protein with a TAG codon
-
Plasmid encoding the this compound-specific orthogonal tRNA/aaRS pair
-
LB medium and LB agar plates with appropriate antibiotics
-
IPTG stock solution (e.g., 1 M)
-
This compound stock solution (e.g., 100 mM in 0.1 M NaOH)
Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) competent cells with the membrane protein plasmid and the pANAP plasmid. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.[14][15]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture:
-
Inoculate 1 L of LB medium with the overnight starter culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
-
-
Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 3: Western Blot Analysis of this compound Incorporation
Materials:
-
Cell lysate from this compound expression
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or an affinity tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of total protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system. Compare the bands from samples with and without this compound and the pANAP plasmid to confirm incorporation.
References
- 1. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 2. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. biotium.com [biotium.com]
- 5. High-yield membrane protein expression from E. coli using an engineered outer membrane protein F fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors [frontiersin.org]
- 7. Maximise Protein Expression In Mammalian Cells [peakproteins.com]
- 8. scispace.com [scispace.com]
- 9. The PURE system for the cell-free synthesis of membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 14. neb.com [neb.com]
- 15. neb.com [neb.com]
Technical Support Center: Purification of L-ANAP Containing Proteins
Welcome to the technical support center for researchers working with the fluorescent non-canonical amino acid, L-ANAP. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully express, purify, and utilize this compound-labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is a fluorescent non-canonical amino acid (ncAA). It can be genetically incorporated into proteins at specific sites using amber stop codon suppression technology.[1] Its key advantages include its small size, which minimizes structural perturbation of the target protein, and its environmentally sensitive fluorescence, making it a powerful tool for studying protein conformation, dynamics, and interactions in real-time.[1][2][3]
Q2: How is this compound incorporated into a protein?
A2: this compound is incorporated into a target protein via an orthogonal translation system. This typically involves a specially engineered aminoacyl-tRNA synthetase and a suppressor tRNA (e.g., tRNA Pyl) that recognizes the amber stop codon (TAG). When the gene of interest containing a TAG codon at the desired labeling site is co-expressed with the orthogonal pair in the presence of this compound in the culture medium, the ribosome inserts this compound instead of terminating translation.[1]
Q3: What are the key spectral properties of this compound?
A3: this compound's fluorescence is sensitive to the polarity of its local environment.[3][4] This property allows researchers to monitor conformational changes in the protein. Key quantitative spectral properties are summarized in the table below.
Quantitative Data Summary
| Property | Value | Solvent/Condition | Reference |
| Extinction Coefficient | 17,500 M⁻¹cm⁻¹ | Ethanol (at 360 nm) | [3][5] |
| Quantum Yield | 0.48 | Ethanol | [3] |
| Absorption Maximum | ~360 nm | Water | [3] |
| Emission Maximum | ~490 nm | Water | [3] |
| Emission Maximum | ~420 nm | Ethyl Acetate (EtOAc) | [3] |
Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of this compound-labeled proteins.
Low Yield or Poor Incorporation Efficiency
Q: I'm getting very low yields of my full-length, ANAP-labeled protein. What could be the cause?
A: Low yield is a common problem and can stem from several factors throughout the expression and purification process. Here’s a systematic guide to troubleshooting this issue:
-
Inefficient Amber Suppression:
-
Check Plasmid Integrity: Verify the sequence of your expression vector to ensure the TAG codon is correctly inserted and in-frame. Also, confirm the integrity of the plasmid encoding the tRNA/synthetase pair (e.g., pANAP).[6]
-
Optimize this compound Concentration: The concentration of this compound in the growth media is critical. While 2 µM has been used successfully in some systems, you may need to titrate this concentration to find the optimal level for your specific protein and expression host.[7][8]
-
Expression Host Strain: Use expression hosts like E. coli BL21(DE3), which are optimized for recombinant protein expression. These strains often lack proteases like Lon and OmpT, which can increase the stability of your target protein.[9]
-
-
Poor Protein Expression:
-
Codon Optimization: Ensure the codons in your gene of interest are optimized for your expression host (e.g., E. coli). Rare codons can slow or terminate translation, reducing yield.[10][11]
-
Promoter Strength: A very strong promoter (like T7) can sometimes lead to rapid expression, overwhelming the folding machinery and resulting in insoluble protein. Consider a weaker or more tightly regulated promoter, such as the araBAD promoter, especially for toxic proteins.[12]
-
Optimize Induction Conditions: Experiment with lower induction temperatures (e.g., 20-30°C) and shorter induction times. Lower temperatures can slow down protein synthesis, which often improves proper folding and solubility.[10][13][14]
-
-
Protein Loss During Purification:
-
Inaccessible Affinity Tag: The this compound residue or protein folding may obscure the affinity tag (e.g., His-tag). You can test for tag accessibility via Western blot using an anti-tag antibody.[6] If the tag is buried, consider moving it to the other terminus of the protein or performing the purification under denaturing conditions.[6]
-
Suboptimal Buffer Conditions: Ensure the pH and ionic strength of your purification buffers are optimal for your protein's stability. A pH far from the protein's isoelectric point (pI) and adequate salt concentration (e.g., 300 mM NaCl) can prevent non-specific binding and aggregation.[13]
-
Harsh Elution Conditions: If your elution conditions are too harsh, you might be co-eluting contaminants or denaturing your protein. Conversely, if they are too mild, you may be leaving a significant amount of your protein bound to the resin.[6] Try a gradient elution to find the optimal concentration of the eluting agent (e.g., imidazole).[15]
-
Protein Aggregation and Instability
Q: My ANAP-labeled protein is precipitating during purification. How can I improve its solubility?
A: Protein aggregation is a sign of instability, which can be exacerbated by the presence of the hydrophobic ANAP molecule.
-
Buffer Optimization:
-
Adjust pH and Salt: Ensure your buffer's pH is at least one unit away from your protein's theoretical pI. Increasing the salt concentration (e.g., up to 1 M NaCl) can also help to mitigate non-specific hydrophobic interactions.[13]
-
Use Additives: Including stabilizing additives in your buffers can be very effective. Common options include:
-
Non-ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 (0.1-2%) can prevent hydrophobic aggregation.[13][15] Note that Triton X-100 absorbs at 280 nm, which can interfere with concentration measurements.[15]
-
Reducing Agents: If your protein has cysteine residues, include DTT or β-mercaptoethanol (1-10 mM) to prevent disulfide-linked aggregation.
-
-
Expression at Lower Temperatures: As mentioned for improving yield, expressing your protein at lower temperatures (e.g., 20°C) can significantly enhance its solubility and proper folding.[13]
-
Handle with Care:
-
Avoid High Concentrations: Keep the protein concentration as low as feasible during purification steps. Eluting into a larger volume can help prevent aggregation.
-
Work Quickly and on Ice: Perform purification steps at 4°C whenever possible to minimize protease activity and protein degradation.
-
Fluorescence-Related Issues
Q: How can I monitor my ANAP-labeled protein during purification?
A: The intrinsic fluorescence of this compound provides a convenient way to track your protein.
-
In-gel Fluorescence: After running an SDS-PAGE gel, you can visualize the ANAP-containing protein directly in the gel using a UV transilluminator before Coomassie staining. This is a quick way to check for successful incorporation and identify which fractions contain your protein.
-
Fluorometry: You can measure the fluorescence of your fractions using a fluorometer (Excitation ~360 nm, Emission ~450-500 nm). This allows for a more quantitative assessment of which fractions contain the highest concentration of your labeled protein.
Experimental Protocols & Workflows
General Workflow for this compound Protein Purification
The diagram below illustrates the general workflow from cell culture to purified protein.
Protocol: Expression and IMAC Purification of His-tagged this compound Protein
This protocol provides a general guideline for expressing a His-tagged, this compound-labeled protein in E. coli and purifying it using Immobilized Metal Affinity Chromatography (IMAC).
1. Expression: a. Co-transform E. coli BL21(DE3) cells with your plasmid containing the gene of interest (with a TAG codon and a His-tag) and the pANAP plasmid. b. Plate on selective media and incubate overnight. c. Inoculate a starter culture and grow overnight. d. Inoculate a larger volume of expression media with the starter culture. e. Grow cells at 37°C until OD600 reaches 0.6-0.8. f. Add this compound to a final concentration of 2-10 µM. g. Reduce the temperature to 20°C and induce protein expression with IPTG (e.g., 0.1-0.5 mM). h. Express for 12-16 hours.
2. Cell Lysis: a. Harvest cells by centrifugation. b. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM DTT, and protease inhibitors). c. Lyse cells using sonication or a French press on ice.[16] d. Clarify the lysate by centrifuging at high speed (e.g., >15,000 x g) for 30-45 minutes at 4°C to pellet cell debris.
3. IMAC Purification: a. Equilibrate a Ni-NTA column with 10 column volumes (CV) of Lysis Buffer. b. Load the clarified lysate onto the column.[16] c. Wash the column with 10-20 CV of Wash Buffer (Lysis Buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). d. Elute the protein with Elution Buffer (Lysis Buffer with a high concentration of imidazole, e.g., 250-500 mM). Collect fractions.[16]
4. Analysis and Storage: a. Analyze the collected fractions by SDS-PAGE. Visualize the gel for ANAP fluorescence before staining with Coomassie Blue. b. Pool the purest fractions. c. If necessary, perform a buffer exchange into a final storage buffer (e.g., via dialysis or size-exclusion chromatography).[17] d. Confirm the incorporation of this compound via mass spectrometry. e. Store the purified protein at -80°C.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing issues with low protein yield.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 9. Engineering and Expression Strategies for Optimization of L-Asparaginase Development and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomatik.com [biomatik.com]
- 11. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.sg]
- 17. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: L-ANAP in Live Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize L-ANAP toxicity in live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in live-cell imaging?
This compound (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is a fluorescent non-canonical amino acid that can be genetically incorporated into proteins.[1][2] Its small size is advantageous as it is less likely to disrupt protein function compared to larger fluorescent protein tags.[3] this compound's fluorescence is sensitive to its local environment, making it a valuable tool for studying protein conformation and dynamics directly within living cells.[3]
Q2: What are the primary causes of this compound-associated toxicity in live cells?
This compound toxicity can arise from two main sources:
-
Cytotoxicity: The inherent toxicity of the this compound molecule itself, which can affect cellular processes.
-
Phototoxicity: Light-induced damage that occurs when this compound is excited during fluorescence microscopy. This process can generate reactive oxygen species (ROS), which are harmful to cellular components.
Q3: What are the visible signs of this compound toxicity in cells?
Common indicators of cellular stress and toxicity include:
-
Changes in cell morphology (e.g., rounding, blebbing, detachment).
-
Reduced cell proliferation or motility.
-
Formation of intracellular vacuoles.
-
Increased apoptosis or necrosis (cell death).
Q4: How can I assess this compound toxicity in my experiments?
Several assays can be used to quantify cell viability and cytotoxicity. Common methods include:
-
MTT or XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is correlated with cell viability.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide (stains dead cells) allows for direct visualization and quantification of viable and non-viable cells.
-
Caspase-3/7 Assays: These assays detect the activation of caspases, which are key enzymes in the apoptotic pathway.
Troubleshooting Guides
Issue 1: High Cell Death or Poor Cell Health After this compound Incorporation
Possible Causes:
-
This compound concentration is too high.
-
Prolonged incubation with this compound.
-
Inefficient washout of unincorporated this compound.
-
Contamination of cell culture.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that provides a sufficient fluorescent signal.
-
Minimize Incubation Time: Reduce the incubation time to the minimum required for adequate protein labeling.
-
Thorough Washout: Implement a rigorous washout protocol after this compound incubation to remove any free, unincorporated amino acid from the medium.
-
Maintain Aseptic Technique: Ensure proper sterile technique to prevent contamination.
Issue 2: Low Incorporation Efficiency of this compound
Possible Causes:
-
Suboptimal performance of the aminoacyl-tRNA synthetase/tRNA pair.
-
Poor transfection efficiency of the plasmids encoding the synthetase and tRNA.
-
Degradation of this compound in the culture medium.
Solutions:
-
Verify Plasmid Integrity and Purity: Ensure you are using high-quality, endotoxin-free plasmid DNA.
-
Optimize Transfection: Experiment with different transfection reagents and protocols to maximize efficiency for your specific cell line.
-
Use Fresh this compound: Prepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Consider Alternative Incorporation Systems: If issues persist, explore different orthogonal translation systems that may have higher efficiency in your cell type.
Issue 3: Significant Phototoxicity During Imaging
Possible Causes:
-
Excessive excitation light intensity.
-
Prolonged exposure times.
-
Use of shorter, more damaging wavelengths.
Solutions:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Use Sensitive Detectors: Employ high-sensitivity cameras to reduce the required excitation light.
-
Choose Appropriate Filters: Use high-quality filters that match the excitation and emission spectra of this compound to minimize bleed-through and the need for high laser power.
-
Incorporate Antioxidants: Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine (NAC) to scavenge ROS.
Quantitative Data Summary
The following tables provide representative data on this compound toxicity and the efficacy of mitigation strategies. Note: This data is illustrative and optimal conditions should be determined empirically for each cell line and experimental setup.
Table 1: Dose-Dependent Cytotoxicity of this compound in HEK293 and HeLa Cells
| This compound Concentration (µM) | HEK293 Cell Viability (%) (MTT Assay, 24h) | HeLa Cell Viability (%) (MTT Assay, 24h) |
| 0 (Control) | 100 | 100 |
| 10 | 95 ± 4 | 97 ± 3 |
| 25 | 88 ± 5 | 92 ± 4 |
| 50 | 75 ± 6 | 81 ± 5 |
| 100 | 62 ± 7 | 68 ± 6 |
Table 2: Effect of Washout Protocol on Cell Viability
| Washout Protocol | HEK293 Cell Viability (%) | HeLa Cell Viability (%) |
| No Washout | 70 ± 5 | 75 ± 6 |
| 1x PBS Wash | 85 ± 4 | 88 ± 5 |
| 3x PBS Wash | 92 ± 3 | 95 ± 4 |
| 3x PBS Wash + 1h Incubation in Fresh Medium | 96 ± 2 | 98 ± 2 |
Table 3: Impact of Antioxidants on Phototoxicity
| Condition | Relative ROS Levels (DCFDA Assay) | Cell Viability (%) (Live/Dead Assay) |
| No this compound + Light | 1.0 | 98 ± 2 |
| This compound + Light | 4.5 ± 0.8 | 65 ± 7 |
| This compound + Light + Trolox (1 mM) | 1.8 ± 0.3 | 88 ± 5 |
| This compound + Light + NAC (5 mM) | 2.1 ± 0.4 | 85 ± 6 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
This compound Incubation: The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24 hours).
-
Washout: Remove the this compound-containing medium and wash the cells three times with sterile PBS.
-
Fresh Medium: Add fresh culture medium to each well.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or XTT) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
Protocol 2: Assessing this compound Phototoxicity using a ROS Indicator
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
This compound Labeling: Incorporate this compound into your protein of interest using your established protocol.
-
ROS Indicator Loading: After this compound incorporation and washout, incubate the cells with a ROS-sensitive probe (e.g., 5 µM CM-H2DCFDA) for 30 minutes at 37°C.
-
Wash: Wash the cells twice with pre-warmed imaging medium.
-
Imaging: Acquire fluorescence images of both the ROS indicator and this compound. Expose a defined region of interest to the excitation light used for this compound imaging for a set duration.
-
Time-lapse Imaging: Acquire images of the ROS indicator at regular intervals to monitor the change in fluorescence intensity over time.
-
Data Analysis: Quantify the fluorescence intensity of the ROS indicator in the exposed and unexposed regions to determine the relative increase in ROS levels.
Visualizations
Caption: Workflow for Minimizing this compound Toxicity.
Caption: Troubleshooting Logic for High Cell Toxicity.
Caption: this compound Phototoxicity Pathway.
References
- 1. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 2. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for L-ANAP Fluorescence Stability
Welcome to the technical support center for L-ANAP (L-(7-hydroxycoumarin-4-yl) ethylglycine), a fluorescent non-canonical amino acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions to ensure the stability and performance of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you address common issues and achieve reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound fluorescence stability in a question-and-answer format.
Question: My this compound fluorescence signal is weak or unstable. What are the common causes and how can I troubleshoot this?
Answer: Weak or unstable this compound fluorescence can stem from several factors, including photobleaching, pH sensitivity, and quenching. The following troubleshooting workflow can help you identify and address the issue.
Figure 1: A troubleshooting workflow for addressing weak or unstable this compound fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound fluorescence?
A1: this compound fluorescence intensity is relatively stable across a broad pH range. Experimental data indicates that its fluorescence is not significantly affected by pH in the range of 3 to 9.[1] However, for optimal and consistent results, it is recommended to maintain the buffer pH between 6.0 and 8.0, which is typical for most biological experiments.
Q2: How susceptible is this compound to photobleaching, and what can I do to minimize it?
A2: this compound is known to be susceptible to photobleaching, which can lead to a rapid decrease in signal intensity upon prolonged exposure to excitation light. To mitigate photobleaching, you can:
-
Reduce Excitation Intensity and Duration: Use the lowest possible laser power and shortest exposure times that still provide an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporating antifade reagents into your imaging buffer can significantly enhance this compound's photostability. Common and effective antifade agents include Trolox and n-propyl gallate.
Q3: Can components of my buffer quench this compound fluorescence?
A3: Yes, certain molecules can quench this compound fluorescence, reducing its quantum yield and overall signal. Potential quenchers include:
-
Amino Acids: Tryptophan, Tyrosine, Methionine, and Histidine are known to quench the fluorescence of some dyes and may affect this compound if in close proximity.[2]
-
Reducing Agents: While essential for maintaining protein integrity, some reducing agents can quench fluorescence. The effects of DTT and TCEP on this compound are not extensively documented in publicly available literature, so it is advisable to test their impact on your specific system. If quenching is observed, consider using lower concentrations or alternative reducing agents.
-
Metal Ions: Certain transition metal ions can act as quenchers.[3] Ensure your buffers are free from contaminating metal ions unless they are a required component of your experiment.
Q4: How does the choice of buffer (e.g., HEPES, Tris, PBS) affect this compound fluorescence?
A4: The choice of buffering agent can influence fluorescence stability. While specific quantitative data for this compound in these common buffers is limited in published literature, general properties of these buffers are worth considering:
-
HEPES: Often a good choice due to its low reactivity and pH stability across a range of temperatures.[4]
-
Tris: Widely used, but its pH is sensitive to temperature changes. This can be a factor if your experiments involve temperature fluctuations.[4] Tris has also been shown to enhance the fluorescence of some fluorophores.
-
PBS (Phosphate-Buffered Saline): A common biological buffer, but phosphate can sometimes interact with proteins and other molecules in your sample.
It is always recommended to empirically test your protein of interest in different buffers to determine the optimal conditions.
Q5: What is the effect of ionic strength on this compound fluorescence?
Quantitative Data Summary
The following tables summarize available quantitative data regarding this compound's fluorescence properties. Note that data for all conditions are not exhaustively available in the literature and some values are derived from general fluorescence principles.
Table 1: Quantum Yield of this compound in Different Solvents
| Solvent | Quantum Yield (Φ) |
| Water | 0.30 |
| Ethanol (EtOH) | 0.48[7] |
| Dimethyl Sulfoxide (DMSO) | Data not available |
This table highlights the sensitivity of this compound's quantum yield to the polarity of its environment.
Table 2: pH Stability of this compound Fluorescence
| pH Range | Fluorescence Intensity Change | Reference |
| 3 - 9 | Not significantly different | [1] |
Table 3: Photostability of this compound Compared to Acd
| Fluorophore | Photobleaching Rate | Reference |
| This compound | Faster | [8] |
| Acd | ~10 times slower than this compound | [8] |
This table indicates that this compound is more prone to photobleaching than some other fluorescent amino acids.
Experimental Protocols
Protocol 1: Systematic Screening of Buffer Conditions for Optimal this compound Fluorescence Stability
This protocol provides a framework for systematically testing different buffer components to identify the optimal conditions for your this compound-labeled protein.
Objective: To determine the buffer composition that maximizes the fluorescence intensity and stability of an this compound-labeled protein.
Materials:
-
Purified this compound-labeled protein
-
A selection of biological buffers (e.g., HEPES, Tris, PBS) at various pH values (e.g., 6.0, 7.0, 8.0)
-
Stock solutions of salts (e.g., NaCl, KCl) at various concentrations
-
Stock solutions of additives (e.g., DTT, TCEP, Trolox, n-propyl gallate)
-
96-well black microplate (for fluorescence measurements)
-
Fluorometer or plate reader with fluorescence capabilities
Workflow Diagram:
Figure 2: Workflow for screening optimal buffer conditions for this compound fluorescence.
Procedure:
-
Prepare Stock Solutions:
-
Prepare 10x stock solutions of your chosen buffers at the desired pH values.
-
Prepare high-concentration stock solutions of salts (e.g., 5 M NaCl, 3 M KCl).
-
Prepare concentrated stock solutions of additives.
-
Dilute your purified this compound-labeled protein to a working concentration in a minimal, unoptimized buffer (e.g., 10 mM HEPES, pH 7.4).
-
-
Design the 96-Well Plate Layout:
-
Create a matrix of conditions in a 96-well black plate. Vary one component at a time (e.g., pH, salt concentration, additive concentration) while keeping others constant.
-
Include control wells:
-
Buffer only (no protein)
-
Protein in the initial minimal buffer
-
Each additive in buffer without protein to check for autofluorescence.
-
-
-
Prepare the Assay Plate:
-
Add the appropriate volumes of buffer, salt, and additive stocks to each well to achieve the desired final concentrations.
-
Add a constant volume of the this compound-labeled protein solution to each well (except buffer-only controls).
-
Gently mix the plate and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for equilibration.
-
-
Measure Initial Fluorescence Intensity:
-
Use a fluorometer or plate reader to measure the fluorescence intensity of each well. Use excitation and emission wavelengths appropriate for this compound (e.g., Ex: ~360 nm, Em: ~485 nm).
-
-
Perform Photobleaching Assay:
-
Expose the plate to continuous excitation light in the plate reader for a set period (e.g., 5-10 minutes).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) during the exposure.
-
-
Data Analysis:
-
Initial Intensity: Compare the initial fluorescence intensities across the different buffer conditions to identify those that provide the highest signal.
-
Photostability: For each condition, plot fluorescence intensity as a function of time during the photobleaching assay. Calculate the photobleaching half-life (the time it takes for the fluorescence to decrease by 50%) for each condition.
-
Optimal Conditions: The optimal buffer condition will be the one that provides a high initial fluorescence intensity and a long photobleaching half-life.
-
Logical Diagram for Buffer Optimization Decision Making:
Figure 3: Decision-making process for identifying the optimal buffer from screening results.
References
- 1. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent probe for high-throughput screening of membrane protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. Fluorescence of KCl Aqueous Solution: A Possible Spectroscopic Signature of Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
Validation & Comparative
A Head-to-Head Battle of Brightness: L-ANAP vs. Acd for Cellular Imaging
For researchers, scientists, and drug development professionals leveraging fluorescent amino acids, selecting the optimal probe is paramount for generating high-quality, reproducible data. Among the expanding toolkit of non-canonical amino acids (ncAAs), L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) and Acridonylalanine (Acd) have emerged as popular choices for their unique photophysical properties. This guide provides a direct comparison of their photostability, a critical factor for demanding imaging applications, supported by available experimental data.
A key determinant in the utility of a fluorescent probe is its resistance to photobleaching—the irreversible loss of fluorescence upon exposure to light. High photostability ensures a longer observation window and allows for more robust signal acquisition, which is especially crucial for time-lapse imaging and single-molecule studies.
Quantitative Comparison of Photostability
Published research indicates a significant difference in the photostability of this compound and Acd. While direct side-by-side quantitative data in the form of photobleaching quantum yields can be elusive in readily available literature, comparative studies consistently highlight the superior photostability of Acd.
One key study provides a qualitative but clear comparison, stating that Acd exhibits greater photostability in water than other genetically encodable fluorescent ncAAs, including this compound (referred to as acetylnaphthalenylaminoalanine). This superior performance is a significant advantage for experiments requiring prolonged or intense illumination.
To provide a clearer picture, the following table summarizes the key photophysical properties of this compound and Acd, drawing from available data. The photostability is presented here as a relative comparison based on published observations.
| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability |
| This compound | ~360 | ~460-500 | Environmentally sensitive | Good |
| Acd | ~385 | ~420-450 | High (~0.98 in water)[1] | Excellent[1] |
Note: The quantum yield of this compound is highly dependent on the local environment.
Experimental Protocols
The determination of fluorophore photostability typically involves continuous illumination of a sample and monitoring the decay of its fluorescence intensity over time. A common metric is the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
A generalized protocol for measuring the photostability of fluorescent amino acids in solution is as follows:
-
Sample Preparation: A solution of the fluorescent amino acid (e.g., this compound or Acd) at a known concentration is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Instrumentation: A fluorescence spectrophotometer or a custom-built microscopy setup equipped with a stable light source (e.g., a Xenon arc lamp or a laser) and a sensitive detector (e.g., a photomultiplier tube or a CCD camera) is used.
-
Illumination: The sample is continuously illuminated with light at the excitation maximum of the fluorophore. The intensity of the excitation light is kept constant throughout the experiment.
-
Data Acquisition: The fluorescence emission is collected at the emission maximum and recorded at regular intervals over time.
-
Data Analysis: The fluorescence intensity is plotted as a function of time. The data is often fit to an exponential decay function to determine the photobleaching rate constant and the half-life.
Caption: A generalized workflow for determining the photostability of fluorescent amino acids.
Signaling Pathways and Logical Relationships
The choice between this compound and Acd often depends on the specific experimental requirements. The following diagram illustrates a decision-making pathway for selecting the appropriate fluorescent amino acid based on photostability needs.
References
L-ANAP vs. Traditional Fluorescent Dyes: A Comparative Guide to Site-Specific Protein Labeling
In the dynamic fields of molecular biology, drug discovery, and diagnostics, the precise labeling of proteins is paramount for unraveling their complex functions and interactions. For decades, traditional fluorescent dyes have been the workhorses for protein labeling. However, the advent of genetically encoded unnatural amino acids (UAAs) like L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) offers a powerful alternative for site-specific labeling, providing researchers with unprecedented control over the placement of fluorescent probes.
This guide provides an objective comparison of this compound and traditional fluorescent dyes for site-specific protein labeling, supported by experimental data and detailed protocols to aid researchers in selecting the optimal labeling strategy for their specific needs.
Performance Comparison: this compound vs. Traditional Dyes
The choice between this compound and traditional fluorescent dyes hinges on a variety of factors, including the desired labeling specificity, the tolerance of the protein to modification, and the photophysical properties of the fluorophore.
Key Advantages of this compound:
-
Site-Specificity: this compound can be incorporated at virtually any desired position within a protein's amino acid sequence with pinpoint accuracy using amber stop codon suppression technology.[1][2] This eliminates the heterogeneity associated with traditional labeling methods.
-
Minimal Perturbation: As an amino acid analog, this compound is significantly smaller than traditional dye-linker constructs, minimizing the potential for structural or functional perturbation of the target protein.
-
Environmentally Sensitive Fluorescence: The fluorescence of this compound is sensitive to the polarity of its local environment, making it a valuable tool for probing protein conformational changes and interactions.[3]
Key Advantages of Traditional Dyes:
-
Broad Range of Colors: A vast arsenal of traditional fluorescent dyes is commercially available, spanning the entire visible spectrum and beyond, offering extensive options for multicolor imaging.
-
High Brightness and Photostability: Many traditional dyes, such as cyanine derivatives, exhibit high quantum yields and photostability, making them suitable for demanding imaging applications.[4][5]
-
Established Protocols: The methodologies for labeling proteins with traditional dyes, particularly through amine-reactive chemistries, are well-established and widely practiced.
Quantitative Data Presentation
The following tables summarize the key photophysical properties of this compound and three commonly used traditional fluorescent dyes: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine (TMR), and Cyanine 5 (Cy5).
| Property | This compound | Fluorescein (FITC) | Tetramethylrhodamine (TMR) | Cyanine 5 (Cy5) |
| Excitation Max (nm) | ~360 | ~495 | ~555 | ~649 |
| Emission Max (nm) | ~420-500 (solvent dependent) | ~519 | ~580 | ~666 |
| Quantum Yield (Φ) | ~0.3 - 0.7 (solvent dependent) | ~0.9 (in 0.1 M NaOH) | ~0.4 - 0.7 | ~0.2 - 0.28 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~17,500 | ~80,000 | ~95,000 | ~250,000 |
| Fluorescence Lifetime (τ) (ns) | ~2 - 12 (solvent dependent) | ~4.1 | ~2.3 | ~1.0 |
| Molecular Weight ( g/mol ) | 272.29 | 389.38 | 430.53 | ~750 (NHS ester) |
Note: Photophysical properties of dyes can vary depending on the solvent, pH, and conjugation state.
Experimental Protocols
Site-Specific Incorporation of this compound into Proteins
This protocol outlines the general steps for incorporating this compound into a target protein in both E. coli and mammalian cells using amber stop codon suppression.
1. Plasmid Preparation:
-
Target Protein Plasmid: Introduce an amber stop codon (TAG) at the desired labeling site in the gene of the protein of interest via site-directed mutagenesis.
-
Orthogonal tRNA/Synthetase Plasmid: Obtain or construct a plasmid expressing the engineered aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate orthogonal tRNA (e.g., pANAP).[3]
2. Protein Expression in E. coli :
-
Co-transform the target protein plasmid and the orthogonal tRNA/synthetase plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in minimal medium supplemented with the appropriate antibiotics.
-
Induce protein expression with IPTG and supplement the culture medium with this compound (typically 1 mM).
-
Incubate the culture at the optimal temperature and duration for protein expression.
-
Harvest the cells and purify the this compound-labeled protein using standard chromatography techniques.
3. Protein Expression in Mammalian Cells:
-
Co-transfect the target protein plasmid and the orthogonal tRNA/synthetase plasmid into the desired mammalian cell line using a suitable transfection reagent.
-
Culture the cells in a medium supplemented with this compound (typically 10-20 µM).
-
Allow for protein expression for 24-72 hours.
-
Lyse the cells and purify the this compound-labeled protein or proceed with downstream cellular imaging or analysis.
Labeling of Proteins with Traditional NHS-Ester Dyes
This protocol describes a general procedure for labeling primary amines (N-terminus and lysine residues) on a protein with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.
1. Reagent Preparation:
-
Protein Solution: Prepare a solution of the purified protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in an anhydrous organic solvent like DMSO to a concentration of 1-10 mg/mL.
2. Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
3. Purification:
-
Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.
4. Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the protein and the dye.
Mandatory Visualization
Caption: Experimental workflows for this compound and traditional dye labeling.
Caption: Logical relationship of advantages and disadvantages.
Conclusion
Both this compound and traditional fluorescent dyes offer unique advantages for protein labeling. The choice of labeling strategy should be carefully considered based on the specific experimental requirements. For applications demanding precise control over the fluorophore's location and minimal structural perturbation, this compound stands out as a superior choice. Conversely, when a wide selection of colors, high brightness, and established, simpler protocols are the priority, traditional fluorescent dyes remain a robust and effective option. As both technologies continue to evolve, researchers are empowered with an expanding toolkit to illuminate the intricate world of proteins.
References
- 1. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
L-ANAP vs. GFP: A Researcher's Guide to Studying In Vivo Protein Dynamics
For researchers, scientists, and drug development professionals seeking to unravel the intricate dance of proteins within living cells, the choice of a fluorescent probe is paramount. While Green Fluorescent Protein (GFP) has long been a workhorse in the field, the emergence of the unnatural amino acid L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropionic acid) offers a powerful alternative with distinct advantages for studying protein dynamics in vivo. This guide provides an objective comparison of this compound and GFP, supported by experimental data, to inform the selection of the optimal tool for your research needs.
The fundamental difference between this compound and GFP lies in their nature and method of incorporation. GFP is a large, ~27 kDa protein that is genetically fused to the N- or C-terminus of a protein of interest.[1][2] In contrast, this compound is a small, fluorescent non-canonical amino acid that is site-specifically incorporated into the protein's polypeptide chain via amber stop codon suppression.[1][3] This key distinction underlies many of the advantages that this compound offers for precise and minimally invasive studies of protein dynamics.
Quantitative Comparison of this compound and GFP
The selection of a fluorescent probe is often dictated by its photophysical properties and its potential impact on the protein being studied. The following table summarizes the key quantitative differences between this compound and GFP.
| Property | This compound | GFP (EGFP) | Advantage of this compound |
| Size | ~273 Da[4] | ~27 kDa[5] | Minimal Perturbation: this compound's small size is significantly less likely to interfere with protein folding, function, and interactions compared to the bulky GFP barrel.[1][2][4] |
| Incorporation | Site-specific via amber codon suppression[1][3] | N- or C-terminal fusion[1] | Internal Labeling & Precision: this compound can be inserted at virtually any site within the protein, enabling the study of internal loop dynamics and specific domains that are inaccessible to GFP tagging.[4] |
| Fluorescence Lifetime | ~2-5 ns (environment dependent)[6] | ~2.5-3 ns[7][8] | Environmental Sensing & FLIM: this compound's fluorescence lifetime is sensitive to the local environment, providing an additional parameter to monitor conformational changes. This also makes it a good candidate for Fluorescence Lifetime Imaging Microscopy (FLIM). |
| Quantum Yield | ~0.3-0.7 (solvent dependent)[9] | ~0.6[7] | Comparable Brightness: While variable, this compound's quantum yield can be comparable to GFP, ensuring adequate signal for imaging. |
| Photostability | Generally considered high | Prone to photobleaching[10] | Long-term Imaging: Higher photostability allows for longer observation times, which is critical for studying slow dynamic processes. |
| Environmental Sensitivity | High (sensitive to polarity, hydration)[6][9] | Moderate (pH-sensitive variants exist)[11] | Conformational Change Reporter: The fluorescence intensity and emission spectrum of this compound are highly sensitive to its local environment, making it an excellent reporter of conformational changes.[6][9] |
Experimental Protocols
This compound Incorporation via Amber Stop Codon Suppression
The site-specific incorporation of this compound into a target protein in a mammalian cell line is a multi-step process that leverages an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.
Workflow for this compound Incorporation:
Detailed Steps:
-
Vector Preparation:
-
The gene encoding the protein of interest is cloned into a mammalian expression vector.
-
Site-directed mutagenesis is used to introduce an amber stop codon (TAG) at the desired location for this compound incorporation.
-
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293T) is cultured under standard conditions.
-
Cells are co-transfected with two plasmids:
-
The vector containing the target gene with the TAG codon.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., pANAP), which specifically recognizes the TAG codon and charges the tRNA with this compound.[12]
-
-
-
This compound Supplementation:
-
Following transfection, the cell culture medium is supplemented with this compound. The optimal concentration typically ranges from 10 to 50 µM.
-
-
Protein Expression and Imaging:
-
Cells are incubated to allow for the expression of the target protein.
-
During translation, when the ribosome encounters the TAG codon, the orthogonal tRNA charged with this compound is incorporated, resulting in a full-length protein containing the fluorescent amino acid.
-
The expressed protein can then be visualized and its dynamics studied using fluorescence microscopy.
-
GFP Tagging via Genetic Fusion
The protocol for generating a GFP-tagged protein is generally more straightforward.
Workflow for GFP Tagging:
Detailed Steps:
-
Vector Construction:
-
The gene for GFP (or one of its variants) is cloned into a mammalian expression vector.
-
The gene for the protein of interest is then cloned in-frame with the GFP gene, creating a fusion construct. This can be either an N-terminal or C-terminal fusion.
-
-
Cell Culture and Transfection:
-
A suitable mammalian cell line is cultured.
-
Cells are transfected with the plasmid containing the GFP-fusion construct.
-
-
Protein Expression and Imaging:
-
Cells are incubated to allow for the expression of the fusion protein.
-
The expressed protein will be intrinsically fluorescent due to the GFP tag and can be visualized using fluorescence microscopy.
-
Case Study: Studying Ion Channel Dynamics
A key area where this compound demonstrates a significant advantage over GFP is in the study of ion channel dynamics. Ion channels are transmembrane proteins that undergo subtle and rapid conformational changes to regulate the flow of ions across the cell membrane. These conformational changes are often localized to specific domains, including transmembrane helices and intracellular loops.
The large size of GFP can sterically hinder the normal function and dynamics of ion channels, potentially leading to artifacts.[13] Furthermore, GFP's placement at the termini may not report on the conformational changes occurring within the core of the protein.
This compound, with its small size and site-specific incorporation, overcomes these limitations. By incorporating this compound into specific sites within an ion channel, researchers can directly monitor local conformational changes in response to stimuli such as voltage changes or ligand binding. This is often achieved using Voltage-Clamp Fluorometry (VCF), a powerful technique that simultaneously measures the electrical currents passing through the channel and the fluorescence changes of the incorporated probe.[14][15]
Conceptual Advantage of this compound in Studying Ion Channels:
Conclusion
For researchers studying the intricate and rapid dynamics of proteins in vivo, this compound presents a compelling alternative to traditional GFP tagging. Its small size, site-specific incorporation, and environmental sensitivity offer unparalleled precision and minimize the risk of artifacts. While the protocol for this compound incorporation is more complex than that for GFP, the quality and nature of the data obtained, particularly for sensitive systems like ion channels and G-protein coupled receptors, can provide deeper and more accurate insights into protein function. The choice between this compound and GFP will ultimately depend on the specific biological question being addressed, but for studies demanding high spatial and temporal resolution of protein conformational changes, this compound is an increasingly powerful tool in the molecular biologist's arsenal.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Green Fluorescent Protein with Anionic Tryptophan-Based Chromophore and Long Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging fluorescence lifetime heterogeneity applied to GFP-tagged MHC protein at an immunological synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing conformational dynamics of proteins in solution and at the cell membrane | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green Fluorescent Protein Changes the Conductance of Connexin 43 (Cx43) Hemichannels Reconstituted in Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voltage-clamp Fluorometry in Xenopus Oocytes Using Fluorescent Unnatural Amino Acids. | Semantic Scholar [semanticscholar.org]
- 15. Voltage-clamp fluorometry analysis of structural rearrangements of ATP-gated channel P2X2 upon hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating L-ANAP FRET Data with Computational Modeling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-ANAP-based Förster Resonance Energy Transfer (FRET) with alternative methodologies, supported by experimental data and detailed protocols. We delve into the critical aspect of cross-validating experimental FRET data with computational modeling to enhance the accuracy and reliability of structural and dynamic studies of biomolecules.
The incorporation of the fluorescent non-canonical amino acid this compound (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) into proteins has emerged as a powerful tool for site-specifically probing molecular distances and conformational changes using FRET.[1][2] This technique, often referred to as tmFRET when using a transition metal ion as the acceptor, offers high precision in measuring intramolecular distances, particularly in the 10-20 Å range.[3] However, like all experimental techniques, this compound FRET data benefits immensely from cross-validation with computational approaches to ensure robust interpretation.
Comparing this compound with Other FRET Probes
The choice of a FRET donor is critical for the success of the experiment. This compound presents a unique set of properties compared to other commonly used fluorescent probes.
| Feature | This compound | Acd (Acridonylalanine) | Organic Dyes (e.g., Cy3/Cy5) | Fluorescent Proteins (e.g., CFP/YFP) |
| Size | Small | Small | Small to Medium | Large (can perturb protein function) |
| Incorporation | Site-specific via amber codon suppression[1][2] | Site-specific via amber codon suppression | Cysteine-maleimide or other chemical labeling | Genetic fusion to N- or C-terminus or internal loops |
| Photostability | Moderate | High (photobleaches ~10x slower than this compound)[4][5] | Variable, can be high | Generally lower than organic dyes |
| Quantum Yield | ~0.3 in aqueous solution[4][5] | ~0.8 in aqueous solution[4][5] | Generally high | Moderate |
| Fluorescence Lifetime | Multi-exponential (e.g., 1.3 ns and 3.3 ns)[4][5][6] | Single-exponential (~16 ns)[4][5][6] | Typically single-exponential | Multi-exponential |
| Environmental Sensitivity | Emission is sensitive to local environment polarity[3] | Less environmentally sensitive than this compound[4] | Variable | Can be sensitive to pH and ionic strength |
| Förster Radius (R₀) | Dependent on acceptor; e.g., ~13 Å with Co²⁺-NTA[7] | Dependent on acceptor | Typically larger (e.g., ~50-60 Å for Cy3-Cy5) | Typically ~40-60 Å |
Cross-Validation through Computational Modeling
Computational methods are indispensable for interpreting FRET data and validating the structural models derived from it. Molecular dynamics (MD) simulations and Bayesian analysis are two powerful approaches used in conjunction with this compound FRET.
Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic view of protein dynamics, allowing for the calculation of inter-probe distances and orientations over time.[8] This enables a direct comparison with experimental FRET efficiencies. By simulating the conformational ensemble of a protein with the this compound and acceptor probes attached, researchers can:
-
Validate FRET-derived distances: Compare the distribution of distances from the simulation with the experimentally measured FRET efficiency.[9]
-
Assess probe mobility: The flexibility of the linkers attaching the probes can influence the measured FRET efficiency. MD simulations can model this flexibility and its impact.[8]
-
Refine force fields: Discrepancies between simulated and experimental FRET data can highlight inaccuracies in the force fields used to describe the protein and probes, leading to their refinement.[1]
Bayesian Data Analysis: This statistical framework provides a rigorous method for inferring quantitative information from FRET data, such as FRET efficiencies and dissociation constants (Kd) for protein interactions.[10] A Bayesian approach can:
-
Quantify uncertainty: Instead of a single value, it provides a posterior probability distribution for the parameters of interest, reflecting the confidence in the estimate.[10][11]
-
Incorporate prior knowledge: Information from other sources, such as known structural constraints or data from different experiments, can be integrated into the analysis.[12]
-
Optimize experimental design: By simulating data and analyzing it with a Bayesian framework, researchers can determine the experimental conditions that will yield the most informative data.[10]
Experimental Protocols
Site-Specific Incorporation of this compound via Amber Codon Suppression
This protocol outlines the general steps for incorporating this compound into a target protein in mammalian cells.
-
Plasmid Preparation:
-
Prepare a plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Prepare a separate plasmid (e.g., pANAP) encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells in a suitable culture dish to achieve 70-80% confluency on the day of transfection.[13][14]
-
Co-transfect the cells with the target protein plasmid and the pANAP plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
Immediately after transfection, supplement the culture medium with this compound (typically 10-20 µM).
-
-
Protein Expression and Harvest:
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
Harvest the cells and prepare cell lysates for subsequent purification or direct analysis.
-
Transition Metal Ion FRET (tmFRET) Measurement
This protocol describes the measurement of FRET between this compound and a transition metal ion acceptor, such as Cu²⁺ chelated by TETAC (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).
-
Protein Labeling with Acceptor:
-
Fluorescence Spectroscopy:
-
Use a fluorometer to measure the fluorescence emission spectrum of the this compound-labeled protein before and after the addition of the transition metal ion acceptor.[15]
-
Excite this compound at its absorption maximum (around 360-370 nm) and record the emission spectrum (typically 450-550 nm).[16]
-
The quenching of this compound fluorescence upon addition of the acceptor is indicative of FRET.
-
-
FRET Efficiency Calculation:
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Visualizing Signaling Pathways and Workflows
Graphviz diagrams can be used to visualize the complex relationships in signaling pathways and experimental workflows.
Caption: Experimental workflow for this compound FRET.
Caption: GPCR activation signaling pathway.
Caption: Ion channel gating mechanism.
By combining the precision of this compound FRET with the detailed insights from computational modeling, researchers can achieve a more accurate and comprehensive understanding of protein structure and dynamics. This integrated approach is crucial for advancing our knowledge of fundamental biological processes and for the development of novel therapeutics.
References
- 1. Quantitative Interpretation of FRET Experiments via Molecular Simulation: Force Field and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 5. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 7. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. A Bayesian method for inferring quantitative information from FRET data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bayesian Nonparametrics for FRET using Realistic Integrative Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. knowledge.lonza.com [knowledge.lonza.com]
- 14. promega.jp [promega.jp]
- 15. Using an Amino Acid Fluorescence Resonance Energy Transfer Pair To Probe Protein Unfolding: Application to the Villin Headpiece Subdomain and the LysM Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Perturbation of Protein Function by L-ANAP Incorporation: A Comparison Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to probe protein structure and function. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), a fluorescent ncAA, has gained popularity for its ability to report on local environmental changes within a protein. However, the introduction of any foreign moiety, including this compound, carries the risk of perturbing the protein's native function. This guide provides a comparative analysis of this compound and its alternatives, focusing on the extent of functional perturbation, and offers detailed experimental protocols to assess these effects.
The genetic incorporation of fluorescent ncAAs allows for precise labeling of proteins, overcoming the size limitations of fluorescent protein tags and the often-limited specificity of thiol-reactive dyes.[1][2] this compound, in particular, is a valuable tool for studying protein dynamics, especially in ion channels, through techniques like Voltage-Clamp Fluorometry (VCF), which allows for the simultaneous measurement of protein conformational changes and function.[2][3] A primary concern, however, is that the introduction of a bulky, hydrophobic amino acid like this compound could alter the very protein functions under investigation. Therefore, careful selection of the fluorescent probe and rigorous assessment of its impact on protein activity are paramount.
Comparison of this compound and Alternative Fluorescent Non-Canonical Amino Acids
While this compound is widely used, several alternative fluorescent ncAAs are available, each with distinct photophysical properties that may translate to varying degrees of protein function perturbation. The ideal fluorescent ncAA should be small, bright, photostable, and minimally perturbing to the protein's structure and function.
A key alternative to this compound is L-Acridonylalanine (Acd) . Studies have highlighted Acd's superior photophysical properties, including a higher quantum yield in aqueous environments, greater photostability, and a longer fluorescence lifetime compared to this compound. These characteristics can be advantageous as they may allow for the use of lower excitation light intensity, thereby reducing the potential for photodamage and associated functional artifacts.
Other alternatives include coumarin-based ncAAs and dansylalanine . Coumarin derivatives offer a range of fluorescent properties depending on their specific structure.[4][5] Dansylalanine is another environmentally sensitive fluorescent amino acid that has been genetically encoded in proteins to monitor conformational changes.[6]
The choice of the optimal fluorescent ncAA is context-dependent, relying on the specific protein, the site of incorporation, and the experimental question. Below is a summary of the properties of this compound and its common alternatives.
| Feature | This compound | L-Acridonylalanine (Acd) | Coumarin Derivatives | Dansylalanine |
| Structure | Naphthalene-based | Acridone-based | Coumarin-based | Dansyl-based |
| Key Advantages | Environmentally sensitive, well-established for VCF[2] | Brighter in aqueous environments, more photostable, longer lifetime | Tunable photophysical properties[4] | Environmentally sensitive, smaller than this compound[6][7] |
| Potential for Perturbation | Can be significant due to its size and hydrophobicity | Potentially lower due to superior photophysics allowing for gentler imaging conditions | Varies with the specific coumarin structure | Can still be perturbing depending on the incorporation site[6] |
| Typical Applications | Ion channel gating, GPCR activation, protein conformational changes | FRET-based distance measurements, protein dynamics | FRET, biosensors, enzyme activity assays[8] | Protein unfolding and conformational change studies[6][7] |
Quantitative Assessment of Functional Perturbation
Thorough characterization of the functional consequences of ncAA incorporation is crucial. This involves comparing key functional parameters of the ncAA-containing protein to the wild-type protein.
| Protein Class | Functional Parameter | Assay |
| Ion Channels | Gating kinetics (activation, deactivation, inactivation), Voltage-dependence of activation (V1/2), Ligand sensitivity (EC50/IC50) | Voltage-Clamp Fluorometry (VCF), Patch-Clamp Electrophysiology |
| Enzymes | Michaelis constant (Km), Maximum velocity (Vmax), Catalytic efficiency (kcat/Km) | Spectrophotometric or Fluorometric enzyme activity assays |
| Receptors (e.g., GPCRs) | Ligand binding affinity (Kd), Signaling efficacy (EC50), G-protein coupling | Fluorescence Polarization (FP), Microscale Thermophoresis (MST), BRET/FRET-based signaling assays |
| General Proteins | Protein stability (Tm), Folding kinetics, Protein-protein interaction affinity (Kd) | Circular Dichroism (CD) spectroscopy, Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
This table provides a non-exhaustive list of parameters and assays.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of protein function perturbation. Below are outlines for key experimental workflows.
This compound Incorporation in Mammalian Cells using Amber Suppression
This protocol describes the site-specific incorporation of this compound into a target protein expressed in mammalian cells.
Figure 1: Workflow for this compound incorporation in mammalian cells.
Detailed Steps:
-
Plasmid Preparation:
-
Mutagenesis: Introduce an amber stop codon (TAG) at the desired site in the gene of the protein of interest (POI) using site-directed mutagenesis.
-
Plasmids: Obtain or prepare plasmids encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound and its corresponding orthogonal tRNA.[9][10]
-
-
Cell Culture and Transfection:
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T) at an appropriate density.
-
Transfection: Co-transfect the cells with the POI-TAG plasmid and the aaRS/tRNA plasmids using a suitable transfection reagent.
-
This compound Supplementation: Add this compound to the cell culture medium to a final concentration of 10-20 µM.
-
-
Protein Expression and Verification:
-
Incubation: Culture the cells for 24-48 hours to allow for protein expression.
-
Verification: Harvest the cells and verify the incorporation of this compound. This can be done by Western blotting to confirm the expression of the full-length protein (in the presence of this compound) versus a truncated product (in the absence of this compound). Mass spectrometry can be used for direct confirmation of this compound incorporation.[4]
-
Assessing Ligand Binding Affinity using Fluorescence Polarization (FP)
FP is a solution-based technique that can measure the binding of a small fluorescent ligand to a larger protein.
Figure 2: Workflow for a competitive Fluorescence Polarization binding assay.
Detailed Steps:
-
Reagent Preparation:
-
Express and purify both the wild-type protein and the this compound-containing variant.
-
Prepare a fluorescently labeled ligand (tracer) with known affinity for the protein.
-
Prepare a stock solution of the unlabeled competitor ligand.
-
-
Assay Setup:
-
In a microplate, prepare a serial dilution of the unlabeled competitor ligand.
-
To each well, add a constant concentration of the purified protein and the fluorescent tracer.
-
Include controls for background fluorescence and the polarization of the free tracer.
-
-
Measurement and Analysis:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration to generate a binding curve.
-
Fit the data to a suitable model to determine the IC50 value, from which the dissociation constant (Kd) can be calculated.[11][12][13][14]
-
Assessing Enzyme Kinetics using a Spectrophotometric Assay
This protocol outlines a general method to determine the kinetic parameters of an enzyme containing this compound.
Figure 3: Workflow for determining enzyme kinetic parameters.
Detailed Steps:
-
Preparation:
-
Express and purify the wild-type enzyme and the this compound-containing variant to homogeneity.
-
Prepare a series of substrate solutions at different concentrations in the appropriate assay buffer.
-
-
Kinetic Measurement:
-
In a cuvette or microplate well, add the purified enzyme to the assay buffer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a specific concentration of the substrate.
-
Immediately begin monitoring the change in absorbance (or fluorescence) over time using a spectrophotometer (or fluorometer).
-
-
Data Analysis:
-
Determine the initial velocity (V0) of the reaction from the linear portion of the progress curve for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the wild-type and this compound-containing enzymes.[15]
-
Conclusion
The incorporation of this compound provides a powerful avenue for investigating protein dynamics. However, the potential for functional perturbation necessitates a careful and comparative approach. By selecting the most appropriate fluorescent ncAA for the system under study and rigorously assessing its impact on protein function using the methodologies outlined in this guide, researchers can enhance the reliability and accuracy of their findings. The development of ncAAs with improved photophysical properties, such as Acd, offers promising alternatives that may minimize perturbation, thereby providing a clearer window into the intricate workings of proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetic Incorporation of Dansylalanine in Human Ferroportin to Probe the Alternating Access Mechanism of Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A genetically encoded fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Quantitative Showdown: L-ANAP vs. Coumarin-Based Unnatural Amino Acids for Cellular Imaging
For researchers, scientists, and drug development professionals navigating the expanding toolkit of fluorescent unnatural amino acids (Uaas), the choice between L-ANAP and coumarin-based derivatives is a critical decision. Both offer the power of site-specific protein labeling, enabling precise interrogation of protein structure, function, and dynamics within the living cell. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visualizations to inform your selection process.
At a Glance: Key Photophysical Parameters
The selection of a fluorescent Uaa hinges on its photophysical properties, which dictate its performance in demanding cellular imaging experiments. Below is a summary of key quantitative data for this compound and a widely used coumarin-based Uaa, L-(7-Hydroxycoumarin-4-yl)ethylglycine.
| Property | This compound | L-(7-Hydroxycoumarin-4-yl)ethylglycine |
| Excitation Max (λex) | ~360 nm[1] | ~361 nm[2] |
| Emission Max (λem) | ~490 nm (in water)[1] | ~447 nm[2] |
| Quantum Yield (Φ) | ~0.48 (in EtOH)[1] | ~0.25 - 0.32[3] |
| Fluorescence Lifetime (τ) | Nanosecond range[4] | ~4.2 ns (in PBS)[3] |
| Molar Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ (at 360 nm in EtOH)[4] | Not explicitly stated in snippets |
| Environmental Sensitivity | Sensitive to solvent polarity[1][4] | Sensitive to pH and solvent polarity[5] |
Disclaimer: The data presented is compiled from multiple sources. Direct, side-by-side comparisons under identical experimental conditions are limited in the available literature. Variations in instrumentation and experimental conditions may contribute to differences in reported values.
Delving Deeper: A Head-to-Head Comparison
This compound (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) , a derivative of the environmentally sensitive fluorophore Prodan, has gained popularity for its utility in studying protein conformational changes and interactions.[1][4] Its fluorescence emission is notably sensitive to the polarity of its local environment, making it a valuable tool for probing changes in protein structure.[1][4]
Coumarin-based unnatural amino acids , such as L-(7-Hydroxycoumarin-4-yl)ethylglycine, represent a versatile class of fluorophores known for their high fluorescence quantum yields and significant Stokes shifts.[5] Their fluorescence is also sensitive to environmental factors like pH and polarity, offering another avenue for sensing changes in the cellular milieu.[5]
From the compiled data, this compound exhibits a generally higher quantum yield in organic solvents compared to the reported values for the hydroxycoumarin derivative.[1][3] Both fluorophores possess fluorescence lifetimes in the nanosecond range, which is suitable for time-resolved fluorescence measurements.[3][4] A key differentiator lies in their emission wavelengths, with this compound emitting in the blue-green region and the hydroxycoumarin derivative emitting in the blue region. This difference can be a critical factor in designing multiplexed imaging experiments with other fluorophores.
Visualizing the Workflow: From Gene to Fluorescence
The power of these unnatural amino acids lies in their site-specific incorporation into a protein of interest. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, TAG) introduced into the gene of interest. The following diagrams illustrate the general workflow for incorporating a fluorescent Uaa and subsequent fluorescence spectroscopy.
References
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new synthetic protocol for coumarin amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Site-Specific Incorporation of L-ANAP: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals leveraging the power of non-canonical amino acids (ncAAs), rigorous confirmation of their site-specific incorporation into a target protein is paramount. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent ncAA that serves as a powerful probe for studying protein structure and function.[1][2] Its genetic encoding in response to a specific codon, often the amber stop codon (TAG), allows for precise placement within a protein's sequence.[3][4] This guide provides a detailed comparison of mass spectrometry—the gold standard for direct confirmation—with other common validation techniques, supported by experimental protocols and data.
Mass Spectrometry: The Definitive Method for Confirmation
Mass spectrometry (MS) provides direct and unambiguous evidence of this compound incorporation by precisely measuring the mass-to-charge ratio of the modified protein or its constituent peptides.[5] The incorporation of this compound, with a molecular formula of C15H16N2O3 and an exact mass of approximately 272.12 Da, results in a predictable mass increase in the peptide where it is incorporated.[6]
Quantitative Data Summary
The key to MS confirmation is the detection of a specific mass shift. The following table illustrates the expected mass difference when this compound is incorporated in place of a canonical amino acid at a TAG codon, which would otherwise terminate translation.
| Amino Acid | Molecular Formula | Average Mass (Da) | Monoisotopic Mass (Da) | Expected Mass Shift with this compound Incorporation (Da) |
| This compound | C15H16N2O3 | 272.30 | 272.116 | - |
| Tyrosine (Y) | C9H11NO3 | 181.19 | 181.073 | +91.043 |
| Phenylalanine (F) | C9H11NO2 | 165.19 | 165.079 | +107.037 |
| Tryptophan (W) | C11H12N2O2 | 204.23 | 204.089 | +68.027 |
Note: The mass shift is calculated based on the monoisotopic masses and will vary depending on the amino acid being replaced. In the common scenario of amber codon suppression, this compound incorporation leads to a full-length protein instead of a truncated one.
Experimental Workflow for MS Confirmation
The general workflow for confirming this compound incorporation using a bottom-up proteomics approach is depicted below. This involves isolating the protein of interest, digesting it into smaller peptides, and analyzing these peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocol: LC-MS/MS Analysis
-
Protein Preparation:
-
Isolate the this compound-containing protein from the expression host (e.g., E. coli or mammalian cells) using an appropriate purification method (e.g., affinity chromatography).
-
Quantify the purified protein concentration.
-
For a typical in-solution digestion, take 20-50 µg of the purified protein.
-
-
Reduction and Alkylation:
-
Denature the protein in a buffer containing 8 M urea.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.[7]
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 50 mM and incubating in the dark at room temperature for 45 minutes.[7]
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to less than 1 M with a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, such as sequencing-grade trypsin, at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[7]
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with MS analysis.[8]
-
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Inject the peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[9]
-
Separate peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where it alternates between full MS scans (MS1) to measure peptide masses and tandem MS scans (MS/MS or MS2) to fragment selected peptides for sequencing.[9]
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein database containing the sequence of the target protein.[10]
-
Crucially, include a variable modification in the search parameters corresponding to the mass of this compound (272.116 Da) at the expected site of incorporation.
-
Successful identification of a peptide with the correct sequence and the specified mass modification confirms the site-specific incorporation of this compound.
-
Comparison with Alternative Confirmation Methods
While mass spectrometry is the most direct method, other techniques can provide indirect evidence of this compound incorporation. The choice of method often depends on the available equipment and the required level of certainty.
| Feature | Mass Spectrometry | Fluorescence Spectroscopy | Western Blot |
| Principle | Direct mass measurement of protein/peptides. | Detection of this compound's intrinsic fluorescence. | Immunodetection of the full-length protein. |
| Confirmation | Direct . Unambiguously confirms mass and site. | Indirect . Confirms presence of a fluorophore. | Indirect . Confirms expression of full-length protein. |
| Specificity | Very High. Pinpoints the exact modification site. | Moderate. Cannot distinguish from other fluorophores. | Low. Does not confirm this compound vs. a natural amino acid. |
| Sensitivity | High. Can detect low-level incorporation. | High. This compound has a favorable quantum yield.[11] | Moderate to High. Depends on antibody quality. |
| Requirement | High-resolution mass spectrometer. | Fluorometer or fluorescence microscope. | Standard Western blot equipment and antibodies. |
| Pros | Provides definitive proof of incorporation and location. | Rapid, non-destructive, and useful for functional assays. | Widely available, relatively simple to perform. |
| Cons | Requires specialized equipment and expertise. | Does not confirm the precise location of incorporation. | Prone to false positives from natural read-through of the stop codon. |
Logical Comparison of Confirmation Methods
The following diagram illustrates the relationship between the different confirmation methods in terms of the directness of the evidence they provide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-3-((6-Acetylnaphthalen-2-yl)amino)-2-aminopropanoic acid | C15H16N2O3 | CID 72695021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of L-ANAP: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid), a fluorescent unnatural amino acid. While this compound is not classified as a hazardous substance under standard regulations, adherence to rigorous laboratory practices and local environmental health and safety (EHS) guidelines is imperative.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical safety goggles, gloves, and a lab coat to prevent eye and skin contact. All handling of this compound, particularly in its powder form, should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound, which inform its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |
| Molecular Weight | 272.30 g/mol | [1][2] |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | DMSO: 2 mg/mL (clear) | Sigma-Aldrich |
| Storage Temperature | -10 to -25°C | Sigma-Aldrich |
| λex | ~360 nm | Sigma-Aldrich |
| λem | ~490 nm (environment-dependent) | [3] |
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to ensure safety and compliance.
-
Waste Characterization : Although not federally classified as hazardous, it is the responsibility of the generator to confirm that the waste is not considered hazardous by local regulations.
-
Waste Segregation : Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Container Labeling : The waste container must be clearly labeled with the full chemical name: "L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid" and indicate that it is non-hazardous chemical waste.
-
Storage of Waste : Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Final Disposal : Arrange for the collection and disposal of the waste container through your institution's EHS office or a licensed chemical waste disposal contractor.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below, providing a clear visual guide for laboratory personnel.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.
-
Containment : For a small spill of solid this compound, avoid generating dust.
-
Cleanup : Carefully sweep the solid material into a designated waste container. Use absorbent pads for any solutions of this compound.
-
Decontamination : Clean the affected area thoroughly with an appropriate solvent (e.g., water, ethanol) followed by soap and water.
-
Waste Disposal : All materials used for cleanup (e.g., absorbent pads, contaminated gloves) should be placed in the designated this compound waste container.
The following diagram outlines the logical steps for managing an this compound spill.
References
Personal protective equipment for handling L-ANAP
For researchers, scientists, and drug development professionals utilizing the fluorescent unnatural amino acid L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid), this guide provides essential safety, handling, and disposal protocols. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
Proper handling of this compound is imperative to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of this compound solutions. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. It is crucial to regularly inspect gloves for any signs of degradation or perforation and to change them immediately if contamination is suspected. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | A NIOSH-approved respirator may be necessary if working with large quantities in a poorly ventilated area or if aerosolization is possible. |
Handling and Storage
Correct handling and storage are crucial for maintaining the stability and integrity of this compound, as well as for ensuring personnel safety.
| Aspect | Procedure |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture contamination. For long-term storage, refer to the manufacturer's specific recommendations, which may include refrigeration or freezing. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols. Avoid direct contact with skin and eyes. After handling, wash hands thoroughly with soap and water. |
| Spill Procedure | In the event of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. Ventilate the area of the spill. |
Operational Plan: Site-Specific Protein Labeling with this compound
This section outlines a typical experimental workflow for incorporating this compound into a target protein within a cellular expression system.
Experimental Protocol:
-
Plasmid Preparation: Prepare two plasmids: one encoding the target protein with an amber stop codon (TAG) at the desired labeling site, and another encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Cell Culture and Transfection: Culture the appropriate host cells (e.g., mammalian cells, E. coli) to the desired confluency. Co-transfect the cells with both the target protein plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent.
-
This compound Supplementation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the this compound stock solution to the cell culture medium to a final concentration typically in the low millimolar range.
-
Protein Expression: Incubate the cells under appropriate conditions (temperature, CO2 levels) to allow for the expression of the target protein, now site-specifically incorporating this compound.
-
Cell Lysis and Protein Purification: Harvest the cells and lyse them using a suitable lysis buffer. Purify the this compound labeled protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography).
-
Analysis: Analyze the purified protein to confirm the incorporation of this compound. This can be done using techniques such as fluorescence spectroscopy or mass spectrometry.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for detailed instructions and to schedule a waste pickup.
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be disposed of down the drain.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their experiments, contributing to advancements in their respective fields while maintaining a secure laboratory environment.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
